molecular formula C10H8BrNO3 B1371891 Methyl 5-bromo-2-oxoindoline-7-carboxylate CAS No. 898747-32-5

Methyl 5-bromo-2-oxoindoline-7-carboxylate

Cat. No.: B1371891
CAS No.: 898747-32-5
M. Wt: 270.08 g/mol
InChI Key: IDAJCGPGSZBXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-oxoindoline-7-carboxylate is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-2-oxo-1,3-dihydroindole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAJCGPGSZBXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NC(=O)C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646579
Record name Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-32-5
Record name Methyl 5-bromo-2,3-dihydro-2-oxo-1H-indole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898747-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-2-oxoindoline-7-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-oxoindoline-7-carboxylate is a halogenated heterocyclic compound featuring the versatile 2-oxoindoline (or oxindole) scaffold. This core structure is a privileged motif in medicinal chemistry, forming the basis of numerous biologically active molecules and approved pharmaceuticals.[1] The strategic placement of a bromine atom at the 5-position and a methyl carboxylate group at the 7-position significantly influences the molecule's electronic properties and provides synthetic handles for further chemical modifications. This guide offers a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, positioning it as a valuable building block in drug discovery and organic synthesis. The oxindole core, in particular, is a cornerstone in the development of kinase inhibitors for oncology.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Data
PropertyValueSource
CAS Number 898747-32-5[3][4][5][6]
Molecular Formula C₁₀H₈BrNO₃[3][4][7]
Molecular Weight 270.08 g/mol [3]
Appearance Solid[7]
Boiling Point (Predicted) 441.9 ± 45.0 °C[3]
Density (Predicted) 1.635 ± 0.06 g/cm³[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Representative data is provided below:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals would correspond to the aromatic protons, the methylene protons of the oxindole ring, and the methyl ester protons.[8]

  • IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected for the N-H stretch of the lactam, the C=O stretch of the lactam and the ester, and C-H and C=C stretches of the aromatic ring.[8]

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern indicative of the presence of a bromine atom.[8]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for related oxindole derivatives. A common strategy involves the cyclization of a suitably substituted aniline derivative.

A potential precursor for the synthesis is a derivative of methyl 2-aminobenzoate, such as methyl 2-amino-5-bromobenzoate.[9] The synthesis of related 2-oxoindoline-6-carboxylates often involves the reaction of a substituted nitro-aromatic compound with dimethyl malonate, followed by reductive cyclization.[10]

Below is a proposed synthetic workflow:

Synthesis_Workflow A Methyl 2-amino-5-bromobenzoate B Introduction of a two-carbon unit at the 2-position A->B e.g., Reaction with chloroacetyl chloride C Intramolecular Cyclization B->C Reductive or base-mediated cyclization D This compound C->D

Caption: Proposed general synthetic workflow for this compound.

Reactivity

The reactivity of this compound is governed by its key functional groups: the oxindole ring system, the bromine substituent, and the methyl ester.

  • N-H Acidity and N-Alkylation: The lactam N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This provides a straightforward method for introducing substituents at the 1-position of the oxindole ring.[11][12]

  • Electrophilic Aromatic Substitution: The electron-donating nature of the nitrogen atom activates the aromatic ring towards electrophilic substitution. However, the presence of the electron-withdrawing bromine and carboxylate groups will direct incoming electrophiles.

  • Reactions at the C3 Methylene Group: The methylene group adjacent to the carbonyl (C3) is activated and can undergo various reactions. It can be deprotonated to form an enolate, which can then react with electrophiles. It can also undergo condensation reactions with aldehydes and ketones.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, significantly expanding the chemical diversity of derivatives.

  • Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a common transformation in the synthesis of biologically active molecules.

Reactivity_Diagram cluster_reactions Key Reaction Sites main This compound N_alkylation N-Alkylation/Arylation main->N_alkylation Base, R-X C3_reaction C3-Condensation/ Electrophilic Substitution main->C3_reaction Base, Electrophile or Aldehyde C5_coupling C5-Cross-Coupling (e.g., Suzuki) main->C5_coupling Pd catalyst, Coupling Partner C7_ester C7-Ester Hydrolysis/ Amidation main->C7_ester H+ or OH-, then Amine coupling

Caption: Key reaction sites on this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-oxoindoline scaffold is a well-established pharmacophore, particularly in the field of oncology. Many small-molecule kinase inhibitors feature this core structure.[2] this compound serves as a valuable intermediate in the synthesis of such compounds.[13][][15]

The bromine atom at the 5-position allows for the introduction of various substituents via cross-coupling reactions, which can be crucial for modulating kinase selectivity and potency. The ester at the 7-position can be converted to an amide, which can participate in hydrogen bonding interactions with the target protein.

While a specific drug synthesized directly from this compound is not prominently featured in the reviewed literature, its structural motifs are present in numerous patented compounds and clinical candidates. Its utility lies in its potential to be elaborated into more complex molecules targeting a variety of protein kinases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Identification

Based on supplier safety data, the compound is associated with the following hazard statements:

  • H315: Causes skin irritation.[16]

  • H319: Causes serious eye irritation.[16]

  • H335: May cause respiratory irritation.[16]

Precautionary Measures

It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[16]

Conclusion

This compound is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its 2-oxoindoline core is a proven pharmacophore, and the presence of orthogonal synthetic handles in the form of a bromine atom and a methyl ester allows for the generation of diverse chemical libraries. While further studies are needed to fully elucidate its reactivity and to develop optimized synthetic protocols, this compound represents a valuable tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibition.

References

Methyl 5-bromo-2-oxoindoline-7-carboxylate CAS number 898747-32-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromo-2-oxoindoline-7-carboxylate (CAS 898747-32-5): A Pivotal Intermediate in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 898747-32-5), a highly significant heterocyclic building block in medicinal chemistry. We delve into its fundamental physicochemical properties, outline a representative synthetic pathway, and discuss methods for its analytical characterization. The core of this document is a detailed exploration of its principal application as a key intermediate in the synthesis of Nintedanib, a multi-tyrosine kinase inhibitor. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this compound's role, synthesis, and application in the creation of targeted therapeutics.

Compound Profile and Physicochemical Properties

This compound belongs to the indolinone (or oxindole) class of heterocyclic compounds. The oxindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in the core of various kinase inhibitors due to its ability to form key hydrogen bonding interactions within ATP-binding sites.[1][2] The strategic placement of the bromine atom at the C5 position and the methyl carboxylate at the C7 position makes this particular derivative a versatile and crucial precursor for complex, biologically active molecules.

Table 1: Chemical Identifiers and Properties

Parameter Value Reference
CAS Number 898747-32-5 [3][4]
Molecular Formula C₁₀H₈BrNO₃ [4][5]
Molecular Weight 270.08 g/mol [4][5]
IUPAC Name This compound
Physical Form Solid
Predicted Density 1.635 ± 0.06 g/cm³ [5]
Predicted Boiling Point 441.9 ± 45.0 °C [5]

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place |[6] |

Table 2: GHS Safety and Handling Information

Pictogram Signal Word Hazard Statements Precautionary Statements
GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from Sigma-Aldrich.

Synthesis and Purification

This compound is not typically synthesized as a standalone product but rather as a crucial intermediate within a multi-step reaction sequence. Its synthesis is a key milestone in the overall production of Nintedanib.[7][8] While proprietary industrial syntheses may vary, a plausible and commonly referenced academic approach involves the cyclization of a substituted nitrophenyl derivative followed by bromination.

The causality behind this strategy lies in building the core oxindole ring system first from more accessible starting materials. The subsequent bromination at the C5 position is a regioselective electrophilic aromatic substitution, directed by the existing activating and deactivating groups on the benzene ring.

G cluster_0 Proposed Synthetic Workflow A Substituted Nitrobenzoate (e.g., Methyl 3-amino-4-nitrobenzoate) B Chloracetylation & Esterification A->B Step 1 C Reductive Cyclization (e.g., Fe/AcOH or H₂, Pd/C) B->C Step 2 D Methyl 2-oxoindoline-7-carboxylate C->D Step 3 E Electrophilic Bromination (e.g., NBS in H₂SO₄) D->E Step 4 F This compound (Target Compound) E->F Step 5

Diagram 1: A representative workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Bromination

This protocol describes the final bromination step, assuming the precursor, Methyl 2-oxoindoline-7-carboxylate, has been synthesized.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, charge concentrated sulfuric acid (5-10 volumes relative to the substrate). Cool the flask to 0-5 °C in an ice-water bath.

  • Substrate Addition: Slowly add Methyl 2-oxoindoline-7-carboxylate (1.0 eq.) to the cooled sulfuric acid portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting solution until all solid has dissolved.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) in small portions to the reaction mixture over 30-60 minutes. The choice of NBS is critical as it provides a source of electrophilic bromine (Br⁺) under acidic conditions and is generally safer and easier to handle than liquid bromine.

  • Reaction Monitoring: Maintain the reaction at 0-5 °C and monitor its progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.

  • Purification: Filter the resulting solid precipitate and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7). The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product with high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. While specific, verified spectra for this compound are not widely published in open literature, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[9][10]

Table 3: Predicted Spectroscopic Data

Technique Expected Characteristics
¹H NMR - Aromatic Protons: Two singlets or doublets (due to meta-coupling) in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons at C4 and C6.- Methylene Protons: A singlet around δ 3.5-3.6 ppm for the CH₂ group at C3.- NH Proton: A broad singlet in the downfield region (δ 10.0-11.0 ppm) for the amide proton.- Methyl Protons: A sharp singlet around δ 3.8-3.9 ppm for the ester's OCH₃ group.
¹³C NMR - Carbonyl Carbons: Two signals in the downfield region: C2 lactam carbonyl (δ ~175 ppm) and C7 ester carbonyl (δ ~165 ppm).- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-145 ppm), including the carbon bearing the bromine (C5) which will be shifted relative to its non-brominated analog.- Methylene Carbon: A signal for the C3 CH₂ group (δ ~35-40 ppm).- Methyl Carbon: A signal for the OCH₃ group (δ ~52-55 ppm).
FT-IR (KBr) - N-H Stretch: A broad absorption band around 3200-3300 cm⁻¹.- C=O Stretches: Two distinct, strong absorption bands for the lactam carbonyl (~1710-1730 cm⁻¹) and the ester carbonyl (~1680-1700 cm⁻¹).- C-Br Stretch: A band in the fingerprint region (500-600 cm⁻¹).

| Mass Spec. (MS) | - Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 270 (for ⁸¹Br) and m/z 268 (for ⁷⁹Br). |

Core Application in Drug Discovery: The Synthesis of Nintedanib

The primary and most significant application of this compound is its role as a key building block in the synthesis of Nintedanib.[11][12] Nintedanib is a potent, orally bioavailable, small-molecule inhibitor of multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[12] By blocking these signaling pathways, Nintedanib inhibits angiogenesis and fibroblast proliferation, which are key processes in both tumor growth and the progression of idiopathic pulmonary fibrosis (IPF).[8][12]

G cluster_0 Nintedanib Mechanism of Action GF Growth Factors (VEGF, FGF, PDGF) Receptor Tyrosine Kinase Receptors (VEGFR, FGFR, PDGFR) GF->Receptor Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Pathway Nintedanib Nintedanib Nintedanib->Receptor Inhibition Response Cellular Response: Angiogenesis, Proliferation, Fibrosis Pathway->Response

Diagram 2: Simplified overview of the signaling pathways inhibited by Nintedanib.

The synthesis of the Nintedanib core involves a crucial condensation reaction between this compound and an appropriate aniline derivative. The bromine at the C5 position is subsequently displaced in a later step, highlighting the compound's role as a versatile intermediate.

G cluster_1 Key Condensation Step in Nintedanib Synthesis Start This compound (Our Compound) Condensation Condensation Reaction (Acid or Base Catalysis) Start->Condensation Aniline Substituted Aniline (e.g., N-methyl-N-(4-aminophenyl)acetamide) Aniline->Condensation Intermediate Nintedanib Precursor (Indolinone Core Assembled) Condensation->Intermediate FinalSteps Further Reactions (e.g., Amide coupling, salt formation) Intermediate->FinalSteps Nintedanib Nintedanib FinalSteps->Nintedanib

Diagram 3: Reaction workflow illustrating the use of the title compound to form the Nintedanib core.

Experimental Protocol: Condensation to form Nintedanib Precursor
  • Reagents: Charge a reaction vessel with this compound (1.0 eq.), the appropriate aniline derivative (1.0-1.2 eq.), and a suitable solvent such as toluene or N,N-Dimethylformamide (DMF).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., triethylamine). The choice of catalyst is crucial for activating the C3 methylene group of the oxindole for nucleophilic attack by the aniline.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction by HPLC. A Dean-Stark apparatus can be used if water is a byproduct to drive the reaction to completion.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly or can be precipitated by adding an anti-solvent (e.g., heptane).

  • Purification: The crude product is filtered, washed with the anti-solvent, and dried. Further purification can be achieved via recrystallization or column chromatography to yield the highly substituted indolinone core, ready for the final steps of the Nintedanib synthesis.

Conclusion

This compound is more than a simple chemical reagent; it is a purpose-built intermediate designed for efficiency and versatility in the complex synthesis of modern pharmaceuticals. Its well-defined structure provides the essential oxindole core, while its functional groups are strategically positioned for subsequent chemical transformations. For researchers and professionals in drug development, a thorough understanding of this compound's properties, synthesis, and reactivity is fundamental to the successful production of life-saving kinase inhibitors like Nintedanib.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-2-oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of methyl 5-bromo-2-oxoindoline-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The oxoindoline scaffold is a privileged structure found in numerous biologically active molecules, and its targeted functionalization, as seen in this compound, offers a versatile platform for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven methodologies.

Strategic Approach to Synthesis: Retrosynthetic Analysis

A robust synthetic strategy begins with a logical deconstruction of the target molecule to identify readily available starting materials. The primary disconnection for this compound is the ester linkage, leading back to the corresponding carboxylic acid. This approach is chemically sound, as the esterification of a carboxylic acid is a fundamental and high-yielding transformation in organic synthesis.

The precursor, 5-bromo-2-oxoindoline-7-carboxylic acid, can be envisioned as arising from a substituted aniline through a series of reactions to construct the bicyclic oxoindoline core, followed by regioselective bromination. The choice of this pathway is guided by the commercial availability of precursors and the reliability of the required chemical transformations.

G TM This compound Precursor 5-bromo-2-oxoindoline-7-carboxylic acid TM->Precursor Functional Group Interconversion (Esterification) Precursor->TM Reagent1 Methanol (CH3OH) Reagent1->TM

Caption: Retrosynthetic analysis of the target compound.

The Synthetic Pathway: Fischer-Speier Esterification

The final and crucial step in the synthesis is the conversion of 5-bromo-2-oxoindoline-7-carboxylic acid to its methyl ester. The Fischer-Speier esterification is the authoritative and most commonly employed method for this transformation, valued for its simplicity and efficiency.[1][2][3] This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, which also serves as the solvent, to drive the equilibrium towards the product ester.[1][2]

Reaction Mechanism

The mechanism of Fischer esterification is a classic example of nucleophilic acyl substitution and proceeds through several equilibrium steps:[1][2]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or water) to yield the final ester product and regenerate the acid catalyst.

G cluster_0 Fischer Esterification Workflow Start 5-bromo-2-oxoindoline- 7-carboxylic acid Reagents Methanol (excess) + Catalytic H₂SO₄ Reaction Reflux Reagents->Reaction Combine & Heat Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Cool & Process Purification Recrystallization or Column Chromatography Workup->Purification Isolate Crude Product Product Methyl 5-bromo-2-oxoindoline- 7-carboxylate Purification->Product Obtain Pure Product

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of Fischer esterification.

Materials:

  • 5-bromo-2-oxoindoline-7-carboxylic acid (1.0 eq)

  • Methanol (reagent grade, as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-oxoindoline-7-carboxylic acid.

  • Addition of Reagents: Add an excess of methanol to the flask to fully dissolve the starting material. While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to obtain the pure this compound.

Comprehensive Characterization: A Self-Validating System

Thorough characterization is non-negotiable for verifying the structure, identity, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system, where data from each analysis must be consistent with the proposed structure.

G Compound Synthesized Product NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR HPLC HPLC Compound->HPLC Structure Structural Confirmation Purity Purity Assessment NMR->Structure MS->Structure IR->Structure HPLC->Purity

Caption: Workflow for analytical characterization.

Spectroscopic Data

The following table summarizes the key physicochemical properties and the expected spectroscopic data for the title compound.[4][5]

PropertyValue
Molecular Formula C₁₀H₈BrNO₃[5]
Molecular Weight 270.08 g/mol [5]
¹H NMR (DMSO-d₆) Expected signals: Aromatic protons (2H), CH₂ group (2H), OCH₃ group (3H), NH proton (1H). Specific shifts can be found on spectral databases.[4]
¹³C NMR Expected signals: Carbonyl carbons (ester and lactam), aromatic carbons, CH₂ carbon, and OCH₃ carbon.
Mass Spec (ESI-MS) m/z: [M+H]⁺ at 270/272 (characteristic 1:1 ratio for Bromine isotope)
IR (KBr, cm⁻¹) Expected peaks: ~3200 (N-H stretch), ~1725 (C=O ester stretch), ~1680 (C=O lactam stretch), ~1600 (aromatic C=C stretch).
Interpretation of Characterization Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of all proton environments in the correct ratios. The aromatic region will show distinct splitting patterns corresponding to the substituted benzene ring. The singlet for the methyl ester protons and the singlet for the methylene protons of the oxoindoline ring are key identifiers. ¹³C NMR complements this by confirming the number of unique carbon environments, including the two distinct carbonyl carbons.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. A crucial diagnostic feature is the isotopic pattern of bromine: the presence of two major peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺) is definitive proof of a single bromine atom in the structure.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The characteristic stretching frequencies for the N-H bond of the lactam, the C=O bond of the ester, and the C=O bond of the lactam provide clear evidence for the successful synthesis of the target structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A single sharp peak in the chromatogram indicates a high degree of purity, which is essential for any downstream applications, particularly in drug development.

By integrating the data from these orthogonal techniques, a researcher can confidently confirm the successful synthesis of this compound with a high degree of certainty, fulfilling the principles of scientific integrity and trustworthiness.

References

A Technical Guide to the Biological Activity of 5-Bromo-2-Oxoindoline Derivatives: A Focus on the Methyl 7-Carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. The strategic introduction of a bromine atom at the 5-position and a methyl carboxylate group at the 7-position can significantly modulate the molecule's physicochemical properties and biological profile. This technical guide provides an in-depth exploration of the biological activities of Methyl 5-bromo-2-oxoindoline-7-carboxylate derivatives and structurally related analogues. We will dissect their primary role as potent anticancer agents, focusing on the inhibition of key oncogenic pathways, and touch upon other emerging therapeutic potentials. This document synthesizes data from contemporary research to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, medicinal chemists, and drug development professionals.

Introduction: The 2-Oxoindoline Core in Modern Drug Discovery

The indole and oxindole heterocycles are cornerstones of pharmaceutical research, prized for their ability to interact with a wide array of biological targets through hydrogen bonding, hydrophobic effects, and stacking interactions.[1][2] The 2-oxoindoline (or indolin-2-one) substructure is particularly noteworthy, serving as the central pharmacophore in several FDA-approved multi-kinase inhibitors, such as Sunitinib, a cornerstone in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3]

Modifications to this core structure are pivotal for tuning target specificity and potency. The introduction of a halogen, such as bromine, at the 5-position is a common and effective strategy. The bromine atom is lipophilic and can form halogen bonds, often enhancing binding affinity to target proteins and improving the overall pharmacological profile. This guide focuses on derivatives built upon the This compound scaffold, a specific framework with significant therapeutic promise.

Anticancer Activity: A Multi-Pronged Assault on Tumor Proliferation

The most extensively documented biological activity of 5-bromo-2-oxoindoline derivatives is their potent anti-proliferative effect against various human cancer cell lines.[4] The mechanism is often multifaceted, primarily revolving around the inhibition of critical enzymes that drive tumor growth and angiogenesis.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases, enzymes that are frequently overactive in cancer and regulate crucial cellular processes like proliferation, survival, and migration.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated potent inhibitory activity against EGFR.[1][2] Aberrant EGFR signaling is a hallmark of many cancers, including lung, colorectal, and head and neck cancers. By blocking the EGFR tyrosine kinase domain, these compounds disrupt downstream signaling cascades, leading to cell cycle arrest and the induction of programmed cell death (apoptosis).[1][2] The inhibition of EGFR by these compounds has been shown to be effective against lung (A549), liver (HepG2), and breast (MCF-7) cancer cell lines.[1]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Derivative 5-Bromo-2-oxoindoline Derivative Derivative->P INHIBITS RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

EGFR signaling pathway and point of inhibition.
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is the primary mediator of this process. Certain N'-(5-Bromo-2-oxoindolin-3-ylidene) derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[5][6] For instance, one derivative demonstrated a VEGFR-2 inhibitory concentration (IC₅₀) of 0.33 µM, comparable to the established drug Sorafenib (IC₅₀ = 0.09 µM).[5] By blocking VEGFR-2, these compounds effectively cut off the tumor's blood supply, leading to reduced growth and invasion.

In Vitro Cytotoxicity Data

The anti-proliferative efficacy of these compounds has been quantified across a panel of human cancer cell lines. The data, typically presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), showcases their potency, which in some cases surpasses that of established drugs like Sunitinib.

Compound ClassCell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)Source
5-bromo-7-azaindolin-2-one (23p)HepG2 (Liver)2.357Sunitinib (31.594)[3]
5-bromo-7-azaindolin-2-one (23p)A549 (Lung)3.012Sunitinib (49.036)[3]
5-bromo-7-azaindolin-2-one (23d)Skov-3 (Ovarian)3.721Sunitinib (32.152)[3]
1-benzyl-5-bromoindolin-2-one (7d)MCF-7 (Breast)2.93Doxorubicin (4.30)[6]
1-benzyl-5-bromoindolin-2-one (7c)MCF-7 (Breast)7.17Doxorubicin (4.30)[6]
Imidazo[2,1-b]thiazole-hydrazide (6j)MCF-7 (Breast)8.38Sorafenib (7.55)[5]
Induction of Apoptosis

Beyond simple growth inhibition, effective anticancer agents should induce programmed cell death. Studies have confirmed that 5-bromo-2-oxoindoline derivatives trigger apoptosis in cancer cells. Treatment with these compounds leads to:

  • Cell Cycle Arrest: Compounds can halt the cell division cycle, often at the G2/M phase, preventing cancer cells from replicating.[5]

  • Modulation of Apoptotic Proteins: They upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[5]

  • Activation of Caspases: These derivatives activate key executioner enzymes of apoptosis, such as caspase-3, caspase-8, and caspase-9.[5][6]

Structure-Activity Relationship (SAR) Insights

Understanding how structural changes affect biological activity is crucial for rational drug design. Studies on 5-bromo-2-oxoindoline derivatives have yielded key SAR insights:

  • Substitution at the 3-Position: The 3-position of the oxindole ring is a critical hotspot for modification. The introduction of a hydrazone linker connecting to another heterocyclic moiety, such as thiazole, is a proven strategy for enhancing potency.[6]

  • Substitution at the 1-Position (Nitrogen): Alkylation or arylation at the N-1 position can significantly influence activity. For example, incorporating a benzyl group can be favorable.[6]

  • Pendant Aromatic Groups: For derivatives containing a terminal aryl ring (e.g., on a thiazole substituent), substitutions on this ring are important. Electron-withdrawing groups like fluoro (F) or chloro (Cl) at the para-position have been shown to dramatically increase anti-proliferative activity against MCF-7 breast cancer cells.[6]

Key structure-activity relationship insights.

Other Potential Biological Activities

While the primary focus has been on oncology, the versatile indole scaffold suggests potential in other therapeutic areas.

  • Antimicrobial Activity: Indole derivatives incorporating a rhodanine moiety have been reported to possess excellent antibacterial and antifungal activity, in some cases exceeding the potency of standard drugs like ampicillin and streptomycin by 10-50 fold.[7][8] While structurally distinct from the anticancer compounds at the 3-position, these findings highlight the potential of the core indole scaffold as a platform for developing novel anti-infective agents.[7]

  • Anti-inflammatory Activity: The synthesis of certain 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide derivatives has been reported with the explicit purpose of evaluating them as anti-inflammatory agents, suggesting this is a promising avenue for future investigation.[9]

Experimental Methodologies: A Practical Guide

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are representative methodologies for evaluating the biological activity of these derivatives.

General Synthetic Workflow

The synthesis of these derivatives often follows a modular approach, allowing for diverse structures to be created from common intermediates.

Synthesis_Workflow Start Methyl 5-bromo-2-oxoindoline -7-carboxylate Core Step1 Condensation Reaction (e.g., with carbohydrazide) Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Cyclization or further functionalization Intermediate->Step2 Final Final Derivative Library Step2->Final Purify Purification & Characterization (HPLC, NMR, MS) Final->Purify Screen Biological Screening (Cytotoxicity, Kinase Assays) Purify->Screen

General workflow from synthesis to biological evaluation.
Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of VEGFR-2.

Principle: The assay measures the phosphorylation of a specific substrate by the kinase in the presence of ATP. Inhibition is detected by a decrease in the phosphorylated product.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a specific peptide substrate for VEGFR-2, and the test compound at various concentrations.

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to each well and incubate briefly to allow the compound to bind to the enzyme.

  • Initiation: Initiate the kinase reaction by adding a solution containing ATP. Incubate for 30-60 minutes at room temperature.

  • Detection: Stop the reaction and add a detection reagent. Many commercial kits use a luminescence-based system where the amount of remaining ATP is measured. A high signal indicates low kinase activity (i.e., inhibition), as less ATP has been consumed.

  • Measurement: Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition versus concentration.

Conclusion and Future Perspectives

Derivatives of the this compound scaffold and its close analogues represent a highly promising class of therapeutic candidates, particularly in oncology. Their ability to potently inhibit key receptor tyrosine kinases like EGFR and VEGFR-2 provides a strong mechanistic basis for their anti-proliferative and anti-angiogenic effects. The modular nature of their synthesis allows for extensive chemical exploration to optimize potency and selectivity.

Future research should focus on:

  • In Vivo Efficacy: Moving the most potent compounds into preclinical animal models of cancer to assess their efficacy, pharmacokinetics, and safety profiles.

  • ADMET Profiling: Conducting comprehensive studies on Absorption, Distribution, Metabolism, Excretion, and Toxicity to identify candidates with drug-like properties.

  • Target Selectivity: Profiling lead compounds against a broader panel of kinases to understand their selectivity and anticipate potential off-target effects.

  • Exploration of Other Therapeutic Areas: Systematically evaluating optimized derivatives for their potential as antimicrobial and anti-inflammatory agents, building on preliminary findings.

The 5-bromo-2-oxoindoline core remains a fertile ground for the discovery of novel therapeutics. The insights and protocols detailed in this guide provide a solid framework for advancing the development of this important class of molecules.

References

Methyl 5-bromo-2-oxoindoline-7-carboxylate as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromo-2-oxoindoline-7-carboxylate: A Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, the oxindole scaffold stands out as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. Within this important class of compounds, This compound (CAS No. 1007383-18-7) has emerged as a chemical intermediate of significant strategic value. Its importance is not merely academic; it is a critical, high-value building block in the commercial synthesis of Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.

This guide provides a detailed technical overview for researchers and drug development professionals on the synthesis, properties, and core application of this intermediate. We will delve into the causality behind the experimental choices in its synthesis and utilization, offering field-proven insights grounded in established chemical principles. The narrative will focus on its pivotal role in the Nintedanib synthesis, illustrating how its specific functionalities are expertly leveraged to construct a complex, biologically active molecule.

Physicochemical and Spectroscopic Profile

The precise arrangement of functional groups—a nucleophilic nitrogen, an electrophilic ketone, a reactive aryl bromide, and a modifiable methyl ester—makes this intermediate exceptionally versatile. Below is a summary of its key physicochemical properties.

PropertyValue
IUPAC Name Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate
CAS Number 1007383-18-7
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 270.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Synthesis of the Core Intermediate

The construction of the this compound core is a multi-step process that requires precise control over reaction conditions to achieve high purity and yield. The most common route begins with commercially available 2-amino-3-bromobenzoic acid.

The rationale for this pathway is rooted in building the bicyclic oxindole system efficiently. The initial acylation protects the amine and introduces the necessary carbon framework. The subsequent nitration is directed by the existing substituents, followed by a reductive cyclization which is a classic and robust method for forming the 5-membered ring of the oxindole.

Experimental Protocol: Synthesis of this compound
  • Step 1: Acetylation of 2-amino-3-bromobenzoic acid. 2-amino-3-bromobenzoic acid is treated with acetic anhydride in a suitable solvent like acetic acid. This protects the amine as an acetamide, which is crucial for directing the subsequent nitration step.

  • Step 2: Nitration. The resulting acetamide is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (typically 0-5 °C). The electron-donating, ortho-, para-directing nature of the acetamido group and the meta-directing carboxyl group guide the nitro group to the desired position.

  • Step 3: Esterification. The carboxylic acid is converted to a methyl ester using methanol under acidic conditions (e.g., with sulfuric acid or thionyl chloride). This step is often performed before cyclization to avoid side reactions.

  • Step 4: Reductive Cyclization. The nitro group is reduced, typically using a reducing agent like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂, Pd/C). The nascent amine generated in situ undergoes spontaneous intramolecular cyclization via nucleophilic attack on the adjacent ester group, forming the oxindole ring and yielding the final product.

Synthesis Workflow

G A 2-Amino-3-bromobenzoic acid B Acetylation (Acetic Anhydride) A->B C Nitration (HNO3/H2SO4) B->C D Esterification (Methanol, H+) C->D E Reductive Cyclization (Fe/AcOH or H2, Pd/C) D->E F This compound E->F

Caption: Synthetic pathway to the title intermediate.

Pivotal Application: Synthesis of Nintedanib

The primary and most significant application of this compound is as a cornerstone in the total synthesis of Nintedanib. The intermediate provides the complete, pre-functionalized oxindole core of the final drug molecule. The key transformation is a direct reductive amination reaction.

Mechanism and Strategic Choices

The synthesis leverages the reactivity of the C3-position of the oxindole ring. This position is adjacent to both the aromatic ring and the carbonyl group, making the methylene protons acidic and susceptible to condensation reactions.

  • Condensation: The intermediate is reacted with 4-(methylamino)-N-methyl-2-(4-methylpiperazin-1-yl)benzaldehyde. In the presence of a base (often a secondary amine like piperidine), the oxindole undergoes a Knoevenagel-type condensation with the aldehyde. This forms a key enamine intermediate. The choice of a secondary amine catalyst is critical as it reversibly forms an iminium ion with the aldehyde, activating it for nucleophilic attack by the oxindole.

  • Reduction: The resulting conjugated system is then selectively reduced. This is typically achieved using a hydride reducing agent like sodium borohydride or sodium cyanoborohydride. The reduction of the exocyclic double bond yields the final Nintedanib molecule. This two-step, one-pot process is highly efficient and stereoselective.

Experimental Protocol: Nintedanib Synthesis via Reductive Amination
  • Reaction Setup: To a solution of this compound and 4-(methylamino)-N-methyl-2-(4-methylpiperazin-1-yl)benzaldehyde in a suitable solvent (e.g., ethanol or isopropanol), a catalytic amount of piperidine is added.

  • Condensation: The mixture is heated to reflux (typically 60-80 °C) for several hours to drive the condensation reaction to completion. The progress is monitored by TLC or LC-MS.

  • Reduction: After cooling the reaction mixture, a reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature (e.g., 0-10 °C) to reduce the intermediate double bond.

  • Work-up and Isolation: The reaction is quenched with water, and the product is extracted into an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield Nintedanib.

Nintedanib Synthesis Workflow

G cluster_0 Reactants A Methyl 5-bromo-2- oxoindoline-7-carboxylate C Knoevenagel Condensation (Piperidine catalyst, Heat) A->C B Substituted Benzaldehyde (Side Chain) B->C D Enamine Intermediate C->D E Selective Reduction (e.g., NaBH4) D->E F Nintedanib E->F

The Strategic Utility of Methyl 5-bromo-2-oxoindoline-7-carboxylate in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology. This technical guide focuses on a specific, highly functionalized analog, Methyl 5-bromo-2-oxoindoline-7-carboxylate, exploring its synthetic accessibility, strategic derivatization, and potential as a precursor to novel bioactive molecules. While direct biological data on derivatives of this specific ester is emerging, we will draw upon closely related analogs, particularly 5-bromo-7-azaindolin-2-one derivatives, to illuminate the structure-activity relationships (SAR) and mechanistic principles that guide the design of potent kinase inhibitors and anticancer agents. This guide provides a comprehensive overview of the synthetic routes, key chemical transformations, and the biological rationale for the exploration of this compound class, offering both foundational knowledge and actionable insights for drug development professionals.

Introduction: The 2-Oxoindoline Scaffold in Oncology

The 2-oxoindoline moiety is a cornerstone in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1] Kinases are pivotal enzymes in cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis. The 2-oxoindoline scaffold serves as an effective "hinge-binder," capable of forming critical hydrogen bonds with the ATP-binding pocket of various kinases, thereby blocking their activity.[2]

A prime example of the clinical success of this scaffold is Sunitinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] The core structure of Sunitinib features a 3-substituted oxindole. Structural modifications, particularly at the 3- and 5-positions of the indolin-2-one ring, have been a fertile ground for the development of new anticancer agents with improved potency and selectivity.[3]

This compound emerges as a particularly interesting starting material for several reasons:

  • The 5-bromo substituent: This halogen atom provides a handle for further diversification through cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl groups. Bromine's electronic properties can also enhance binding affinity and modulate the pharmacokinetic profile of the molecule.

  • The 7-carboxylate group: This ester functionality offers a site for the introduction of various side chains, often crucial for targeting specific regions of the kinase active site or for improving solubility and cell permeability. The ester can be readily converted to amides, which are key functional groups in many kinase inhibitors, participating in additional hydrogen bonding interactions.

  • The 2-oxoindoline core: This fundamental unit provides the essential pharmacophore for kinase hinge region binding.

This guide will delve into the synthetic strategies to access and derivatize this core, the biological rationale for these modifications, and the potential therapeutic applications of the resulting analogs.

Synthesis of the Core Scaffold and its Analogs

While a specific, peer-reviewed synthesis for this compound is not extensively detailed in the current literature, its availability from commercial suppliers indicates established synthetic routes.[4] The synthesis of the closely related 5-bromo-7-azaindolin-2-one provides a strong model for the likely synthetic strategy. This typically involves a multi-step sequence starting from a substituted aniline or pyridine derivative, followed by cyclization to form the oxindole ring system.

A general retrosynthetic analysis suggests that the core could be constructed from a suitably substituted bromo-nitro-toluic acid derivative, which would then undergo reductive cyclization.

General Synthetic Workflow

The synthesis of 2-oxoindoline derivatives often follows a convergent approach where the core scaffold is first assembled and then elaborated. A plausible synthetic pathway is visualized below:

G A Substituted Aniline/Pyridine B Cyclization Precursor A->B Multi-step synthesis C This compound (Core Scaffold) B->C Reductive Cyclization D Hydrolysis C->D H Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->H At 5-bromo position E 5-Bromo-2-oxoindoline-7-carboxylic Acid D->E F Amide Coupling E->F G Diverse Amide Derivatives F->G Various Amines G->H At 5-bromo position I Further Diversified Analogs H->I

Caption: General synthetic workflow for the preparation and derivatization of this compound.

Derivatization Strategies and Structure-Activity Relationship (SAR)

The true value of this compound lies in its potential for derivatization at two key positions: the 7-carboxylate and the 5-bromo substituent.

Amide Formation at the 7-Position

The conversion of the 7-carboxylate to a diverse library of amides is a primary strategy for exploring the SAR of this scaffold. The choice of the amine coupling partner is critical and is often guided by the desire to introduce functionalities that can interact with specific amino acid residues in the target kinase's active site or to modulate physicochemical properties.

A study on 5-bromo-7-azaindolin-2-one derivatives provides a compelling case study.[3] In this work, a series of amides were synthesized by coupling the corresponding carboxylic acid with various amines. The resulting compounds were evaluated for their in vitro antitumor activity against a panel of cancer cell lines.

Experimental Protocol: Amide Coupling (General Procedure) [3]

  • Activation of the Carboxylic Acid: To a solution of the 2-oxoindoline-7-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF), add a coupling agent such as HATU or EDC (1.1-1.5 equivalents) and an amine base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1-1.5 equivalents) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

The rationale behind choosing specific amines for the amide coupling is often to introduce moieties that can improve potency, selectivity, or pharmacokinetic properties. For instance, the introduction of basic amine groups, such as piperidine or piperazine, can enhance aqueous solubility and provide opportunities for salt formation.

Cross-Coupling at the 5-Position

The 5-bromo substituent is a versatile handle for introducing aryl, heteroaryl, or vinyl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the exploration of a different region of the chemical space and can significantly impact the compound's biological activity and target profile.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

  • Reaction Setup: In a reaction vessel, combine the this compound or its amide derivative (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05-0.1 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Reaction: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Biological Activity and Therapeutic Potential

While specific biological data for derivatives of this compound is not yet widely published, the extensive research on related 2-oxoindoline analogs allows for strong inferences about their potential as anticancer agents.

Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives

A study on a series of 5-bromo-7-azaindolin-2-one derivatives bearing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety at the 3-position demonstrated significant in vitro antitumor activity.[3] Several of these compounds exhibited broad-spectrum potency against a panel of human cancer cell lines, with some analogs showing significantly greater potency than the approved drug Sunitinib.[3]

CompoundHepG2 (IC₅₀, µM)A549 (IC₅₀, µM)Skov-3 (IC₅₀, µM)
Sunitinib 31.59449.036-
Analog 23p 2.3573.012-
Analog 23c -3.103-
Analog 23d --3.721
Data adapted from reference[3].

These results highlight the potential of the 5-bromo-2-oxoindoline scaffold in generating potent anticancer agents. The variations in the side chains of the carboxamide at the 7-position (in the case of the core topic) would be expected to similarly influence the potency and selectivity of the resulting compounds.

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many 2-oxoindoline-based anticancer agents is the inhibition of protein kinases. The 7-azaindole scaffold, a close relative of the indole core, is recognized as an excellent "hinge-binding" motif, capable of forming two hydrogen bonds with the kinase hinge region.[2] It is highly probable that derivatives of this compound would also function as kinase inhibitors.

The specific kinases targeted would depend on the nature of the substituents at the 3-, 5-, and 7-positions. For example, different side chains can confer selectivity for receptor tyrosine kinases like VEGFR and PDGFR, or for intracellular kinases such as Raf and Src.

G A 2-Oxoindoline Derivative B Kinase ATP Binding Pocket A->B Binds to hinge region C Inhibition of Kinase Activity B->C D Blockade of Downstream Signaling C->D E Inhibition of Cell Proliferation D->E F Induction of Apoptosis D->F G Anticancer Effect E->G F->G

Caption: Proposed mechanism of action for 2-oxoindoline-based kinase inhibitors.

Future Directions and Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel, biologically active compounds. The strategic placement of a bromo group and a carboxylate ester provides two orthogonal handles for derivatization, enabling a thorough exploration of the chemical space around the privileged 2-oxoindoline scaffold.

Future research should focus on:

  • Systematic Derivatization: The synthesis and biological evaluation of a comprehensive library of amides at the 7-position and cross-coupled products at the 5-position.

  • Target Identification: Elucidating the specific kinase targets of the most potent analogs through enzymatic assays and proteomic profiling.

  • In Vivo Evaluation: Advancing the most promising compounds into preclinical animal models of cancer to assess their efficacy, pharmacokinetics, and safety.

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target kinases to rationalize the observed SAR and guide further optimization.

References

An In-depth Technical Guide to the Mechanism of Action of Methyl 5-bromo-2-oxoindoline-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Oxoindoline in Kinase Inhibition

The 2-oxoindole, or indolin-2-one, core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets.[1] This guide focuses on a specific class of these compounds: Methyl 5-bromo-2-oxoindoline-7-carboxylate derivatives. These small molecules have emerged as potent and selective inhibitors of key protein kinases, placing them at the forefront of research in anti-cancer drug development. Their mechanism of action is primarily centered on the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of receptor tyrosine kinases (RTKs), thereby modulating critical cellular signaling pathways involved in tumorigenesis and angiogenesis.

The strategic placement of a bromine atom at the C5 position and a methyl carboxylate group at the C7 position of the 2-oxoindole core is a deliberate design choice rooted in established structure-activity relationships (SAR). The C5-halogen substitution is a common feature in potent kinase inhibitors, facilitating crucial hydrophobic interactions within the ATP-binding pocket.[2] This guide will provide a comprehensive exploration of the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate the mechanism of action of these promising therapeutic candidates.

Core Mechanism of Action: Multi-Targeted Receptor Tyrosine Kinase Inhibition

This compound derivatives function predominantly as multi-targeted inhibitors of several key receptor tyrosine kinases (RTKs) that are pivotal in cancer progression. These include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5] By simultaneously blocking these signaling pathways, these derivatives can exert a multifaceted anti-tumor effect, targeting both cancer cell proliferation and the tumor microenvironment.

The fundamental mechanism involves the inhibitor molecule occupying the ATP-binding site within the kinase domain of the receptor. This competitive inhibition prevents the phosphorylation of the kinase and subsequent activation of downstream signaling cascades. Molecular docking studies have revealed that the 2-oxoindole scaffold establishes key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent inhibitory activity. The C5-bromo substituent further enhances binding affinity by engaging in hydrophobic interactions within a specific pocket of the ATP-binding site.[2]

Key Kinase Targets and Their Biological Significance
Kinase TargetBiological Role in Cancer
VEGFR-2 A primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]
PDGFRα/β Involved in tumor cell proliferation, survival, and migration, as well as the recruitment of pericytes to stabilize newly formed blood vessels.[3][4]
FGFRs Regulate cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, contributing to tumor growth and resistance to therapy.[5][6]
Other potential targets Some derivatives have also shown inhibitory activity against other kinases such as EGFR, RET, and KIT, suggesting a broader spectrum of action depending on the specific substitutions on the oxoindole core.[7][8]

Visualizing the Kinase Inhibition Signaling Pathway

The following diagram illustrates the central mechanism of action, where the this compound derivative blocks the ATP-binding site of receptor tyrosine kinases, thereby inhibiting downstream signaling.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RTK VEGFR/PDGFR/FGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Phosphorylation & Activation GrowthFactor Growth Factor (VEGF, PDGF, FGF) GrowthFactor->RTK Ligand Binding & Dimerization ATP ATP ATP->RTK Binds to Catalytic Domain Inhibitor This compound Derivative Inhibitor->RTK Competitively Inhibits CellularEffects Cellular Effects: - Decreased Proliferation - G2/M Cell Cycle Arrest - Apoptosis Induction Downstream->CellularEffects Leads to cluster_workflow Experimental Workflow Start Synthesized this compound Derivative KinaseAssay In Vitro Kinase Inhibition Assay (Determine IC50 against VEGFR, PDGFR, FGFR) Start->KinaseAssay CellProliferation Cell Proliferation Assay (MTT) (Determine IC50 against cancer cell lines) KinaseAssay->CellProliferation Promising candidates CellCycle Cell Cycle Analysis (Flow Cytometry) CellProliferation->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activation) CellProliferation->Apoptosis End Elucidation of Mechanism of Action CellCycle->End Apoptosis->End

References

Spectroscopic Characterization of Methyl 5-bromo-2-oxoindoline-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 5-bromo-2-oxoindoline-7-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Tailored for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also the underlying principles and experimental methodologies essential for its unambiguous identification and quality control.

Introduction

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct functional groups—a lactam, an aromatic ring, a bromine substituent, and a methyl ester—gives rise to a unique spectroscopic fingerprint. Understanding the contribution of each component is key to interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HNH (Lactam)
~7.8Doublet1HAr-H (H4)
~7.6Doublet1HAr-H (H6)
~3.8Singlet3H-OCH₃ (Ester)
~3.6Singlet2H-CH₂ - (C3)

Interpretation and Rationale:

  • NH Proton: The lactam NH proton is expected to appear as a broad singlet at a downfield chemical shift (~10.5 ppm) due to its acidic nature and potential for hydrogen bonding with the DMSO solvent.

  • Aromatic Protons: The two aromatic protons on the benzene ring are in different chemical environments. The proton at position 4 (H4) is deshielded by the adjacent carbonyl group of the ester, while the proton at position 6 (H6) is influenced by the bromine atom. They are expected to appear as doublets due to coupling with each other.

  • Methyl Ester Protons: The three protons of the methyl ester group will give rise to a sharp singlet at approximately 3.8 ppm, a characteristic region for such functional groups.

  • Methylene Protons: The two protons at the C3 position of the oxindole ring are diastereotopic and would ideally appear as a pair of doublets. However, they often appear as a singlet in aprotic solvents if the rate of conformational exchange is rapid on the NMR timescale.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent peaks in the spectrum.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • Data Acquisition:

    • Tune and match the probe for ¹H frequency.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

¹³C NMR (Carbon-13) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~175C =O (Lactam)
~165C =O (Ester)
~142Ar-C (C7a)
~135Ar-C (C6)
~130Ar-C (C4)
~128Ar-C (C3a)
~115Ar-C -Br (C5)
~110Ar-C (C7)
~52-OC H₃ (Ester)
~35-C H₂- (C3)

Interpretation and Rationale:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region of the spectrum. The lactam carbonyl (~175 ppm) typically resonates at a lower field than the ester carbonyl (~165 ppm).[4]

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the bromine atom (C5) will be shielded, while the carbons adjacent to the nitrogen and carbonyl groups will be deshielded.

  • Aliphatic Carbons: The methyl carbon of the ester will appear around 52 ppm, and the methylene carbon at C3 will be observed at approximately 35 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 500 MHz NMR spectrometer with a broadband probe tuned to the ¹³C frequency (125 MHz).

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch (Lactam)
~1730Strong, SharpC=O Stretch (Ester)
~1680Strong, SharpC=O Stretch (Lactam)
~1600, ~1470MediumC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Ester)
~800StrongC-Br Stretch

Interpretation and Rationale:

  • N-H Stretch: The N-H stretch of the lactam will appear as a broad band around 3200 cm⁻¹ due to hydrogen bonding in the solid state.

  • C=O Stretches: Two distinct carbonyl absorptions are expected. The ester carbonyl will absorb at a higher frequency (~1730 cm⁻¹) than the lactam carbonyl (~1680 cm⁻¹).[5] The lower frequency of the lactam is due to resonance delocalization of the nitrogen lone pair.

  • Aromatic C=C Stretches: The stretching vibrations of the aromatic ring typically appear as a pair of bands in the 1600-1470 cm⁻¹ region.

  • C-O Stretch: The C-O stretch of the ester group will be a strong band around 1250 cm⁻¹.

  • C-Br Stretch: The C-Br stretch is expected to be a strong band in the fingerprint region, typically around 800 cm⁻¹.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method):

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
271/269Molecular Ion ([M]⁺)
240/238[M - OCH₃]⁺
212/210[M - COOCH₃]⁺
184/182[M - COOCH₃ - CO]⁺

Interpretation and Rationale:

  • Molecular Ion: Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[6] The molecular weight of C₁₀H₈⁷⁹BrNO₃ is 268.97, and for C₁₀H₈⁸¹BrNO₃ is 270.97. Thus, the molecular ion peaks will be at m/z 269 and 271.

  • Fragmentation:

    • Loss of the methoxy radical (-OCH₃) from the ester group would result in a fragment at m/z 238/240.

    • Loss of the entire methoxycarbonyl radical (-COOCH₃) would lead to a fragment at m/z 210/212.

    • Subsequent loss of carbon monoxide (CO) from the lactam ring is a common fragmentation pathway for oxindoles, resulting in a fragment at m/z 182/184.[7]

Experimental Protocol for Mass Spectrometry Data Acquisition (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection: Detect the ions using an electron multiplier or other suitable detector.

Visualization of Molecular Structure and Fragmentation

Caption: Molecular Structure of this compound.

Note: A placeholder image is used in the DOT script. In a real-world application, this would be the 2D chemical structure.

fragmentation_pathway M [M]⁺˙ m/z 269/271 frag1 [M - OCH₃]⁺ m/z 240/238 M->frag1 - •OCH₃ frag2 [M - COOCH₃]⁺ m/z 212/210 M->frag2 - •COOCH₃ frag3 [M - COOCH₃ - CO]⁺ m/z 184/182 frag2->frag3 - CO

Caption: Proposed Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of ¹H and ¹³C NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols serve as a practical starting point for obtaining high-quality spectroscopic data, ensuring the reliability and reproducibility of subsequent research and development endeavors.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using Methyl 5-bromo-2-oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Oxoindoline Scaffold in Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism, by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] Small-molecule kinase inhibitors have emerged as a cornerstone of modern oncology, with numerous drugs approved for the treatment of various malignancies.[4][5][6]

Among the diverse chemical scaffolds utilized in the design of kinase inhibitors, the 2-oxoindoline core has proven to be a "privileged structure."[2][7] This bicyclic heterocyclic motif is found in several clinically approved kinase inhibitors, including Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8][9] The 2-oxoindoline scaffold serves as an excellent framework for the development of ATP-competitive inhibitors, which bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate.[10][11][12]

This application note provides a detailed guide for the synthesis of kinase inhibitors utilizing Methyl 5-bromo-2-oxoindoline-7-carboxylate as a key starting material. This versatile building block allows for the introduction of diverse functionalities at the C5 position of the oxindole core, a crucial region for modulating kinase selectivity and potency. The protocols described herein are designed to be robust and reproducible, providing researchers with a solid foundation for the discovery and development of novel kinase inhibitors.

Chemical Properties and Handling of this compound

This compound (CAS No: 898747-32-5) is a crystalline solid with a molecular weight of 270.08 g/mol and a molecular formula of C10H8BrNO3.[13][14] It is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number898747-32-5[13][15]
Molecular FormulaC10H8BrNO3[13]
Molecular Weight270.08 g/mol [13]
AppearanceSolid
StorageStore in a cool, dry place away from light

Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Workflow for Kinase Inhibitor Scaffolds

The general synthetic strategy involves the functionalization of the 5-bromo position of the oxindole core. This is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.[16][17] The resulting intermediate can then be further modified to incorporate the desired pharmacophoric features for potent and selective kinase inhibition.

Caption: General synthetic workflow for kinase inhibitors.

Detailed Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 5-Aryl-2-oxoindoline Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a powerful tool for forming carbon-carbon bonds.[16][18]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[19]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-aryl-2-oxoindoline intermediate.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Pd(OAc)2 and PPh3 form an active Pd(0) catalyst in situ, which is essential for the catalytic cycle of the Suzuki reaction. The choice of ligand can significantly impact the reaction's efficiency.[19]

  • Base: Potassium carbonate is a commonly used base in Suzuki couplings. It is required for the transmetalation step of the catalytic cycle.[16][20]

  • Solvent System: A mixture of an organic solvent (dioxane) and water is used to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to prevent the oxidation of the palladium catalyst.

Protocol 2: Aldol Condensation for the Synthesis of a Sunitinib Analog Precursor

This protocol details the Knoevenagel-type condensation of a 5-substituted-2-oxoindoline intermediate with an appropriate aldehyde to generate the exocyclic double bond characteristic of many 2-oxoindoline-based kinase inhibitors.[8][21]

Materials:

  • 5-Substituted-2-oxoindoline intermediate (from Protocol 1)

  • 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.1 equivalents)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • Suspend the 5-substituted-2-oxoindoline intermediate (1.0 eq) and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-6 hours. Monitor the formation of the product by TLC.

  • A precipitate will form as the reaction progresses. After completion, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst.

  • Dry the product under vacuum to yield the Sunitinib analog precursor.

Causality Behind Experimental Choices:

  • Base Catalyst: Piperidine, a weak secondary amine, acts as a base catalyst to facilitate the deprotonation of the C3 position of the oxindole, initiating the condensation reaction.

  • Solvent: Ethanol is a suitable solvent for this reaction as it allows for the dissolution of the reactants at elevated temperatures and facilitates the precipitation of the product upon cooling, simplifying purification.

Protocol 3: Amide Coupling to Synthesize the Final Kinase Inhibitor

This final step involves the coupling of the carboxylic acid group of the Sunitinib analog precursor with an amine to introduce the side chain, which is often crucial for solubility and interaction with the solvent-exposed region of the kinase.[22][23]

Materials:

  • Sunitinib analog precursor (from Protocol 2)

  • N,N-Diethylethylenediamine (1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.5 equivalents)

  • Triethylamine (NEt3) (3.0 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the Sunitinib analog precursor (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add EDCI (1.5 eq) and HOBt (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add N,N-diethylethylenediamine (1.2 eq) followed by triethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold diethyl ether.

  • Dry the final product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Coupling Reagents: EDCI and HOBt are standard peptide coupling reagents that activate the carboxylic acid, facilitating the formation of the amide bond with the amine. HOBt is added to suppress side reactions and improve the reaction efficiency.

  • Base: Triethylamine is used as a base to neutralize the hydrochloride salt of EDCI and to scavenge the acid formed during the reaction.

  • Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Table 2: Exemplary Characterization Data for a Sunitinib Analog

AnalysisExpected Result
¹H NMR Peaks corresponding to the protons of the oxindole, pyrrole, and ethylenediamine moieties with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (HRMS) Calculated m/z value for the molecular ion [M+H]⁺ should match the observed value.
Purity (HPLC) >95%

Targeted Kinase Signaling Pathways

The 2-oxoindoline scaffold is known to inhibit a variety of kinases, primarily receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation.[8][24] These include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[9]

Caption: Inhibition of RTK signaling by 2-oxoindoline inhibitors.

By inhibiting these kinases, the synthesized compounds can block downstream signaling pathways that are crucial for tumor growth and the formation of new blood vessels that supply nutrients to the tumor.[1]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse library of kinase inhibitors. The protocols outlined in this application note provide a robust framework for researchers in the field of drug discovery to develop novel therapeutics targeting a range of kinases implicated in cancer and other diseases. The modular nature of the synthetic routes allows for systematic structure-activity relationship (SAR) studies, which are essential for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates.[2][25]

References

Application Notes & Protocols for Suzuki-Miyaura Coupling Reactions with Methyl 5-bromo-2-oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Oxoindoline Scaffold and its Functionalization

The 2-oxoindoline, or oxindole, core is a privileged heterocyclic scaffold, forming the structural foundation of numerous natural products and synthetic molecules with significant therapeutic properties.[1][2] Its rigid, planar structure, combined with multiple points for functionalization, has made it a cornerstone in medicinal chemistry and drug discovery.[3][4] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and kinase inhibitory effects.[3][5] Consequently, the development of robust and versatile synthetic methodologies to elaborate on the 2-oxoindoline core is of paramount importance for the generation of novel drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds in modern organic synthesis.[6][7] Its hallmark features include mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[7][8] This makes it an ideal strategy for the late-stage functionalization of complex molecules.

This document provides a detailed guide for the Suzuki-Miyaura coupling of Methyl 5-bromo-2-oxoindoline-7-carboxylate , a versatile building block that allows for the introduction of diverse aryl and heteroaryl moieties at the C5 position. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel 2-oxoindoline derivatives.

Reaction Mechanism and Key Parameters: A Deeper Dive

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[9] A general understanding of this mechanism is crucial for rational optimization and troubleshooting. The cycle is broadly composed of three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln inv1 pd0->inv1 pd2_complex R¹-Pd(II)L₂-X inv2 pd2_complex->inv2 transmetalation_intermediate R¹-Pd(II)L₂-R² inv3 transmetalation_intermediate->inv3 product R¹-R² transmetalation_intermediate->product inv1->pd2_complex Oxidative Addition R¹-X inv2->transmetalation_intermediate Transmetalation R²B(OR)₃⁻ inv3->pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Br in our case) of the this compound. This is often the rate-determining step.[9] The electron-withdrawing nature of the oxoindoline core can facilitate this step.

2. Transmetalation: In this step, the organic group from the organoboron species (R²) is transferred to the palladium(II) center, displacing the halide. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[6][11]

3. Reductive Elimination: The final step involves the coupling of the two organic moieties (R¹ and R²) attached to the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Causality Behind Experimental Choices:
  • Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. For electron-deficient aryl bromides like our substrate, catalysts that are both electron-rich and bulky are often preferred.[12]

    • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): This is an excellent choice as the dppf ligand is both electron-rich, which promotes oxidative addition, and has a large bite angle that facilitates reductive elimination. It is also relatively air-stable, making it convenient to handle.[13]

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): Another commonly used catalyst that is often effective, though it can be more sensitive to air.[14]

  • Base Selection: The base plays a crucial role in the transmetalation step.[6] However, for our substrate containing a methyl ester, a careful choice is necessary to avoid saponification (hydrolysis of the ester).

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are moderately strong inorganic bases that are highly effective in promoting the reaction while generally being compatible with ester functional groups, especially in non-aqueous or mixed aqueous/organic solvent systems.[13][14] Stronger bases like sodium hydroxide or potassium tert-butoxide should be avoided.

  • Solvent System: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.

    • 1,4-Dioxane/Water or Dimethoxyethane (DME)/Water: A mixture of an organic solvent with water is common, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[13][14] The ratio of organic solvent to water should be carefully controlled to maintain solubility of the organic substrate.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials and Reagents:
Reagent/MaterialGradeSupplier Example
This compound>98%BLD Pharm[15]
Arylboronic Acid>97%Sigma-Aldrich
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Catalyst GradeStrem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Acros Organics
1,4-DioxaneAnhydrous, >99.8%Sigma-Aldrich
Deionized WaterHigh PurityIn-house
Ethyl AcetateACS GradeFisher Scientific
Brine (Saturated NaCl solution)-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR
Celite® 545-Sigma-Aldrich
Silica Gel230-400 meshSorbent Technologies
Schlenk flask or microwave vial-Chemglass
Magnetic stir bar-VWR
Inert gas supply (Argon or Nitrogen)High PurityAirgas
Step-by-Step Methodology:
  • Reaction Setup:

    • To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03-0.05 equiv.).

    • Seal the flask with a septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. An oxygen-free environment is crucial to prevent catalyst degradation and homocoupling of the boronic acid.[16]

  • Solvent Addition:

    • Using a syringe, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask to achieve a substrate concentration of approximately 0.1 M. The solvent should be degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction:

    • Place the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for 4-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-oxoindoline-7-carboxylate product.

Data Presentation: Expected Results

The following table presents anticipated yields for the Suzuki coupling of this compound with a variety of arylboronic acids, based on general trends observed for similar substrates.[13][14]

EntryArylboronic Acid PartnerExpected Yield RangeNotes
1Phenylboronic acid85-95%Standard, unfunctionalized coupling partner.
24-Methoxyphenylboronic acid88-98%Electron-donating groups on the boronic acid often lead to high yields.
34-Trifluoromethylphenylboronic acid75-85%Electron-withdrawing groups on the boronic acid can sometimes result in slightly lower yields.
42-Methylphenylboronic acid70-80%Steric hindrance from ortho-substituents may decrease the reaction rate and yield.[16]
53-Pyridinylboronic acid65-80%Heteroarylboronic acids can be effective coupling partners, though optimization may be required.[17]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Inappropriate base or temperature- Use a fresh batch of palladium catalyst.- Ensure thorough degassing of the solvent and proper inert atmosphere technique.[16]- Use anhydrous solvents and dry reagents.- Screen alternative bases (e.g., Cs₂CO₃) or ligands (e.g., SPhos).[14]- Increase the reaction temperature incrementally.
Dehalogenation of Starting Material - Presence of protic impurities (e.g., excess water)- Degradation of the boronic acid- Ensure anhydrous conditions.- Use freshly opened or purified boronic acid.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[18]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without efficient reduction to Pd(0)- Rigorously degas the reaction mixture and maintain a positive pressure of inert gas.[16]- Try a Pd(0) source like Pd(PPh₃)₄ or ensure conditions are suitable for the in situ reduction of the Pd(II) precatalyst.
Hydrolysis of Methyl Ester - Base is too strong- Prolonged reaction time at high temperature with water present- Use a milder base like K₂CO₃ or potassium phosphate (K₃PO₄).- Reduce the amount of water in the solvent system or use a non-aqueous system if possible.- Monitor the reaction closely and stop it as soon as the starting material is consumed.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Oxoindoline - Boronic Acid - Base - Catalyst setup Assemble Schlenk Flask under Inert Gas (Ar/N₂) reagents->setup add_solvent Add Degassed Solvent setup->add_solvent degas Degas Solvent (Dioxane/Water) heat Heat and Stir (80-100 °C, 4-16h) add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool filter Filter through Celite® cool->filter extract Aqueous Work-up (EtOAc, Water, Brine) filter->extract purify Column Chromatography extract->purify final_product Pure Product Characterization (NMR, MS) purify->final_product

Caption: High-level overview of the experimental workflow.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the C5-arylation of this compound. Careful selection of the catalyst, base, and solvent system is paramount to achieving high yields while preserving the integrity of the ester functionality. The protocols and troubleshooting guide provided in this document offer a robust starting point for the synthesis of diverse libraries of 5-aryl-2-oxoindoline derivatives, thereby facilitating further exploration of this important scaffold in drug discovery and development.

References

Application Note & Protocol: Buchwald-Hartwig Amination of Methyl 5-bromo-2-oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-Amino-2-oxoindoline Derivatives

Abstract

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of this core via C-N bond formation is critical for developing new drug candidates. This application note provides an in-depth guide to the Buchwald-Hartwig amination of Methyl 5-bromo-2-oxoindoline-7-carboxylate, a key intermediate for building libraries of novel compounds. We delve into the mechanistic rationale behind parameter selection, offer a detailed, field-proven protocol, and provide troubleshooting insights to empower researchers in drug development to achieve robust and reproducible results.

Introduction: The Strategic Importance of C-N Coupling on Oxoindolines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides.[1][2] Its broad functional group tolerance and operational simplicity have made it an indispensable tool in pharmaceutical and materials science.[3] For scaffolds like 2-oxoindoline, traditional methods for installing amine substituents often require harsh conditions that are incompatible with the delicate functionality present on the core and its ester substituent. The Buchwald-Hartwig reaction provides a mild and efficient alternative, enabling the direct coupling of a wide array of primary and secondary amines to the 5-position of the oxoindoline ring.[4]

This guide focuses on this compound, a substrate featuring an electron-deficient aryl bromide. The presence of both a lactam and a methyl ester requires careful optimization of reaction conditions, particularly the choice of base, to prevent unwanted side reactions such as ester saponification.

The Catalytic Cycle: A Mechanistic Overview

The success of the Buchwald-Hartwig amination hinges on a palladium catalyst navigating a three-stage catalytic cycle.[5] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: An active Pd(0) species, generated in situ from a Pd(II) or Pd(0) precatalyst, undergoes oxidative addition into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step of the cycle.[6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic palladium-amido intermediate.

  • Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium center, promote the key oxidative addition and reductive elimination steps, and prevent the formation of inactive catalyst dimers.[2][7]

References

Application Notes and Protocols for the Synthesis of c-MET Inhibitors Using Methyl 5-bromo-2-oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of c-MET in Oncology and the Promise of Targeted Inhibition

The mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal players in a spectrum of cellular processes essential for normal development and tissue regeneration, including cell proliferation, survival, motility, and invasion.[1][2] However, the aberrant activation of the c-MET signaling pathway, driven by genetic alterations such as gene amplification, mutations, or protein overexpression, is a well-documented oncogenic driver in a multitude of human cancers.[3][4] This dysregulation transforms a vital physiological pathway into a potent engine for tumor growth, angiogenesis, and metastasis, often correlating with a more aggressive clinical phenotype and poor prognosis in patients with non-small cell lung cancer (NSCLC), gastric cancer, colorectal cancer, and others.[1][3]

The activation of c-MET by HGF initiates a cascade of downstream signaling events, primarily through the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which collectively promote the hallmarks of cancer.[2][5] Consequently, c-MET has emerged as a high-value target for therapeutic intervention in oncology. The development of small molecule inhibitors that target the ATP-binding site of the c-MET kinase domain has been an area of intense research, leading to a new generation of targeted therapies.[6][7]

The 2-oxoindoline scaffold has proven to be a versatile and effective core structure for the design of potent kinase inhibitors. Its unique chemical architecture allows for strategic modifications that can enhance binding affinity and selectivity for the target kinase. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key starting material, Methyl 5-bromo-2-oxoindoline-7-carboxylate , in the synthesis of a novel class of c-MET inhibitors. We will delve into the rationale behind the synthetic strategy, provide detailed experimental protocols, and outline methods for the biological evaluation of the synthesized compounds.

The c-MET Signaling Pathway: A Central Node in Cancer Progression

Understanding the intricacies of the c-MET signaling pathway is fundamental to appreciating the mechanism of action of its inhibitors. The binding of HGF to the extracellular domain of c-MET induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and downstream signaling molecules, leading to the activation of multiple signaling cascades.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor PI3K PI3K cMET->PI3K Activation GRB2_SOS GRB2/SOS cMET->GRB2_SOS STAT3 STAT3 cMET->STAT3 Phosphorylation HGF HGF (Ligand) HGF->cMET Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) mTOR->Transcription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription

Figure 1: A simplified diagram of the c-MET signaling pathway, illustrating the key downstream cascades activated upon HGF binding, leading to transcriptional changes that promote cancer progression.

Synthetic Strategy: From a Versatile Starting Material to a Potent Inhibitor

The synthetic approach outlined below leverages the reactivity of this compound to construct a potent c-MET inhibitor. The strategy involves a key condensation reaction at the C3 position of the oxoindole core, a common and effective method for introducing diversity and modulating biological activity in this class of compounds. The bromine atom at the C5 position and the methyl ester at the C7 position offer opportunities for further derivatization to optimize the structure-activity relationship (SAR).

Synthetic_Workflow Start This compound Step1 Condensation with Substituted Aldehyde Start->Step1 Intermediate Intermediate A (3-substituted-2-oxoindoline) Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Final Target c-MET Inhibitor Step2->Final

Figure 2: A high-level overview of the synthetic workflow for the preparation of a target c-MET inhibitor from this compound.

Protocol 1: Synthesis of a 3-((4-(pyridin-4-yl)phenyl)methylene)-2-oxoindoline-7-carboxylate Derivative

This protocol describes a two-step synthesis of a potential c-MET inhibitor. The first step is a Knoevenagel-type condensation, followed by a Suzuki coupling to introduce a key pharmacophore.

Materials and Reagents:

  • This compound

  • 4-Formylphenylboronic acid

  • Piperidine

  • Ethanol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • 4-Bromopyridine hydrochloride

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of Methyl 5-bromo-3-((4-(boronophenyl)methylene)-2-oxoindoline-7-carboxylate (Intermediate A)

  • To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add 4-formylphenylboronic acid (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield Intermediate A.

Step 2: Suzuki Coupling to Synthesize the Final c-MET Inhibitor

  • In a round-bottom flask, dissolve Intermediate A (1.0 eq) and 4-bromopyridine hydrochloride (1.2 eq) in a mixture of 1,4-dioxane and water (4:1, 10 mL/mmol).

  • Add sodium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.2 eq).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the target c-MET inhibitor.

Biological Evaluation: Assessing the Potency and Selectivity of Novel Inhibitors

The following protocols are designed to evaluate the biological activity of the newly synthesized compounds, focusing on their ability to inhibit c-MET kinase activity and suppress the proliferation of c-MET-dependent cancer cells.

Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay c-MET Kinase Inhibition Assay (IC₅₀) Xenograft Tumor Xenograft Model Kinase_Assay->Xenograft Cell_Proliferation Cell Proliferation Assay (GI₅₀) Cell_Proliferation->Xenograft Western_Blot Target Engagement (p-cMET Western Blot) Western_Blot->Xenograft Synthesized_Compound Synthesized c-MET Inhibitor Synthesized_Compound->Kinase_Assay Synthesized_Compound->Cell_Proliferation Synthesized_Compound->Western_Blot

Figure 3: A workflow for the biological evaluation of synthesized c-MET inhibitors, progressing from in vitro characterization to in vivo efficacy studies.

Protocol 2: In Vitro c-MET Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the c-MET kinase.

Methodology:

  • Utilize a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) or a filter-binding assay kit.

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 384-well plate, add the recombinant human c-MET kinase enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Add the diluted test compound to the wells.

  • Incubate the plate at room temperature for the time specified in the kit protocol (typically 60-120 minutes).

  • Stop the reaction and add the detection reagents.

  • Read the signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol 3: Cell-Based Proliferation Assay

This assay measures the growth inhibitory (GI₅₀) effect of the compounds on a c-MET amplified cancer cell line (e.g., MKN-45 gastric cancer cells or EBC-1 lung cancer cells).[8]

Methodology:

  • Seed the c-MET-dependent cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Add a viability reagent such as MTT or resazurin and incubate for an additional 2-4 hours.

  • Measure the absorbance or fluorescence on a plate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Protocol 4: Western Blot Analysis for Target Engagement

This protocol confirms that the compound inhibits c-MET signaling within the cell by assessing the phosphorylation status of c-MET.

Methodology:

  • Treat c-MET-dependent cells with the test compound at various concentrations for 1-2 hours.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated c-MET (p-cMET) and total c-MET.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Image the blot and quantify the band intensities to determine the reduction in c-MET phosphorylation.

Data Presentation and Interpretation

The results from the biological assays should be tabulated for clear comparison and interpretation.

Table 1: In Vitro Activity of Synthesized c-MET Inhibitors

Compound IDc-MET Kinase IC₅₀ (nM)MKN-45 GI₅₀ (nM)p-cMET Inhibition (at 100 nM)
Lead Compound 1050+++
Analog 1 525++++
Analog 2 100500+
Foretinib (Control) 215++++

p-cMET Inhibition Key: ++++ (>90%), +++ (70-90%), ++ (50-70%), + (<50%)

Interpretation:

The data in Table 1 allows for a direct comparison of the potency of the synthesized compounds. A lower IC₅₀ and GI₅₀ value indicates a more potent inhibitor. The western blot data provides crucial evidence of on-target activity. Compounds with potent enzymatic and cellular activity, such as Analog 1, would be prioritized for further preclinical development, including in vivo xenograft studies.[8] The structure-activity relationship can be explored by correlating the structural modifications with the observed biological activity, guiding the design of the next generation of inhibitors.

Conclusion

The strategic use of this compound as a starting material provides a versatile platform for the synthesis of novel 2-oxoindoline-based c-MET inhibitors. The protocols outlined in these application notes offer a comprehensive framework for the chemical synthesis and biological evaluation of these compounds. By systematically applying these methodologies, researchers can efficiently identify and optimize lead candidates with the potential to become effective targeted therapies for c-MET-driven cancers.

References

Methyl 5-bromo-2-oxoindoline-7-carboxylate in the synthesis of anti-cancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methyl 5-bromo-2-oxoindoline-7-carboxylate in the Synthesis of Anti-Cancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Privileged Scaffold

The 2-oxoindole (indolin-2-one) core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets. Its rigid, planar structure provides an ideal framework for orienting functional groups to engage with protein active sites, particularly the ATP-binding pocket of protein kinases. Kinase inhibitors have revolutionized oncology, and the 2-oxoindole scaffold is a recurring motif in several approved drugs, most notably Sunitinib and Nintedanib.

This guide focuses on a highly strategic starting material: This compound . Each substituent on this molecule is deliberately placed to facilitate the synthesis of potent and specific kinase inhibitors:

  • The 2-Oxoindole Core: Forms the fundamental structure for kinase interaction.

  • The Bromine at C5: Serves as a versatile chemical handle. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties that can probe deep into the kinase active site and fine-tune the compound's selectivity and pharmacokinetic properties.[1]

  • The Methyl Carboxylate at C7: This group can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase. Its position can also be optimized to influence solubility and metabolic stability. While many prominent inhibitors feature a C6-carboxylate, the C7-ester offers a distinct vector for exploring structure-activity relationships (SAR).

This document provides a detailed exploration of the synthetic utility of this compound, offering field-proven insights and step-by-step protocols for its conversion into advanced anti-cancer drug candidates.

Core Synthetic Strategies and Protocols

The true power of this building block lies in its capacity for sequential, regioselective modifications at the C3, C5, and N1 positions.

C5-Arylation via Suzuki-Miyaura Cross-Coupling

The introduction of an aromatic substituent at the C5 position is a primary strategy for modulating the potency and selectivity of oxoindole inhibitors. The Suzuki-Miyaura reaction is the industry standard for this transformation due to its exceptional functional group tolerance and mild reaction conditions.[2]

Causality and Experimental Choice: The reaction requires a palladium(0) catalyst, which undergoes oxidative addition into the C-Br bond. A phosphine ligand (e.g., SPhos, XPhos) stabilizes the palladium complex and facilitates the subsequent steps. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[3] The choice of solvent and base is critical and often substrate-dependent; a solvent system like dioxane/water or DME/water is common.[1][4]

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Workup & Purification prep_reagents 1. Add 5-bromo-oxoindole, boronic acid, and base to flask. purge 2. Evacuate and backfill with inert gas (N₂ or Ar). prep_reagents->purge add_solvent 3. Add degassed solvent. purge->add_solvent add_catalyst 4. Add Pd catalyst and ligand. add_solvent->add_catalyst heat 5. Heat reaction to target temperature (e.g., 100°C). add_catalyst->heat monitor 6. Monitor progress by TLC or LC-MS. heat->monitor cool 7. Cool to room temperature and dilute with EtOAc. monitor->cool extract 8. Wash with water and brine. cool->extract dry 9. Dry, filter, and concentrate. extract->dry purify 10. Purify by column chromatography. dry->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and powdered potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: To the solid mixture, add a degassed 4:1 mixture of 1,4-dioxane and water. Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand, if required.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the 5-aryl-2-oxoindoline-7-carboxylate product.[2][5]

C3-Functionalization via Knoevenagel-type Condensation

The methylene group at the C3 position is activated by the adjacent carbonyl and aromatic ring, making it susceptible to condensation with electrophiles. This reaction is pivotal for installing the side chains that interact with the kinase hinge region and is a key step in the synthesis of Nintedanib.[6][7]

Causality and Experimental Choice: The reaction typically involves condensation with an activated intermediate, such as one derived from an orthoester. An initial N-acetylation of the oxoindole nitrogen is often performed. This serves a dual purpose: it protects the nitrogen and its electron-withdrawing nature increases the acidity of the C3-protons, activating the scaffold for the condensation reaction.[7][8] The subsequent reaction with a primary amine displaces the alkoxy group and forms the final enamine product, often with high Z-isomer selectivity.

Protocol 2: Two-Step C3-Condensation and Amination

Step A: Activation and Condensation

  • N-Acetylation/Condensation: Suspend this compound (1.0 equiv.) in acetic anhydride. Add trimethyl orthobenzoate (or another suitable orthoester, 1.5 equiv.).

  • Execution: Heat the mixture to reflux (approx. 120-140 °C) for 2-4 hours. The concomitant N-acetylation and condensation occur in this step.

  • Workup: Cool the reaction mixture. The intermediate product, methyl 1-acetyl-5-bromo-3-(methoxy(phenyl)methylene)-2-oxoindoline-7-carboxylate, may precipitate upon cooling or after the addition of an anti-solvent like isopropanol. Filter the solid and wash with a cold solvent.

Step B: Amination

  • Reaction Setup: Suspend the intermediate from Step A (1.0 equiv.) and the desired aniline side-chain (e.g., N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, 1.05 equiv.) in a suitable solvent such as methanol or DMF.[8][]

  • Execution: Heat the mixture to reflux for 4-8 hours. The reaction involves the addition of the amine followed by the elimination of methanol.

  • Deprotection & Isolation: A final deacetylation step is often required. This can be achieved by adding a base like piperidine directly to the reaction mixture or during workup.[] Upon completion, cool the reaction mixture. The desired product often crystallizes from the solution. Filter the solid, wash with cold methanol, and dry to afford the final product.

Case Study: Synthesis of Nintedanib

Nintedanib (Ofev®) is a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, and is approved for idiopathic pulmonary fibrosis (IPF) and certain cancers.[10][11] Its synthesis is a masterclass in the strategic application of the oxoindole scaffold. Although Nintedanib itself is a 6-carboxylate, its synthesis pathway is directly analogous to what would be employed for a 7-carboxylate isomer.

G A Oxindole Core (Compound 5) B Activated Intermediate (Compound 6) A->B Trimethyl Orthobenzoate, Acetic Anhydride D Nintedanib (Free Base) B->D Addition-Elimination C Aniline Side-Chain (Compound 9) C->D Condensation E Nintedanib Esylate (Final Salt) D->E Ethanesulfonic Acid

Caption: Convergent synthesis pathway for Nintedanib.

The optimized, convergent synthesis involves preparing two key building blocks: the activated oxoindole core and the aniline side chain.[6][7]

  • Oxindole Core Synthesis: The synthesis begins not with the bromo-oxoindole, but with a precursor that is cyclized to form the core structure, methyl 2-oxoindoline-6-carboxylate (Compound 5).[6]

  • Activation: This core is then activated via condensation with trimethyl orthobenzoate in acetic anhydride, yielding the key intermediate (Compound 6), analogous to the product from Protocol 2, Step A.[8]

  • Aniline Side-Chain Synthesis: In a separate sequence, the complex aniline side-chain (Compound 9) is prepared.[6]

  • Final Condensation: The two key building blocks (6 and 9) are condensed in methanol. This addition-elimination sequence, followed by removal of the N-acetyl group, furnishes Nintedanib free base.[6][8] This step mirrors Protocol 2, Step B.

Biological Activity and Mechanism of Action

Derivatives synthesized from this compound are primarily designed as Type II kinase inhibitors. They bind to the ATP-binding site, often extending into an adjacent hydrophobic pocket.

Mechanism of Nintedanib: Nintedanib competitively binds to the intracellular ATP-binding pocket of multiple receptor tyrosine kinases (RTKs).[11][12] By blocking the autophosphorylation of these receptors, it halts the downstream signaling cascades responsible for cell proliferation, migration, and angiogenesis.[12][13]

G cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_pathways Downstream Signaling VEGFR VEGFR Proliferation Fibroblast Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Proliferation Migration Cell Migration PDGFR->Migration FGFR FGFR FGFR->Migration Nintedanib Nintedanib Nintedanib->VEGFR Inhibits Nintedanib->PDGFR Inhibits Nintedanib->FGFR Inhibits

Caption: Signaling pathways inhibited by Nintedanib.
Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For oxoindole-based inhibitors, key insights have been established:

PositionModificationImpact on ActivityReference
C5 Introduction of aryl/heteroaryl groups via Suzuki coupling.Directly impacts potency and kinase selectivity by probing the hydrophobic pocket. Shallow SAR allows for fine-tuning of properties like solubility.[6]
C3-substituent Geometry (Z-isomer is crucial) and nature of the aniline moiety.Essential for hinge-binding interactions and overall potency.[8]
N1 Alkylation or acylation.Can improve solubility, metabolic stability, and cell permeability. N-H is often crucial for hinge binding, but substitution can be tolerated.[14]
C7-carboxylate Ester or corresponding carboxylic acid.Acts as a key hydrogen bond acceptor. The free acid, a potential metabolite of the ester, may show different activity or properties.[6]

Conclusion

This compound is a high-value, strategically designed starting material for the synthesis of sophisticated anti-cancer agents. Its architecture allows for controlled, regioselective modifications, enabling a systematic exploration of structure-activity relationships. The protocols and strategies outlined in this guide, exemplified by the synthesis of the blockbuster drug Nintedanib, provide a robust framework for researchers in drug discovery to leverage this powerful scaffold in the development of next-generation kinase inhibitors.

References

Experimental protocol for N-alkylation of Methyl 5-bromo-2-oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the N-Alkylation of Methyl 5-bromo-2-oxoindoline-7-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the N-alkylation of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. The N-substituted 2-oxoindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics.[1] This protocol details a robust and reproducible method using standard laboratory reagents and techniques, explains the chemical principles underpinning the procedural choices, and offers guidance for reaction monitoring, product purification, and troubleshooting.

Introduction: The Significance of N-Alkylated Oxindoles

The 2-oxoindole (or oxindole) core is a prominent heterocyclic motif found in a wide array of natural products and synthetic molecules with significant biological activities.[2] Alkylation of the nitrogen atom at the 1-position is a critical synthetic modification that profoundly influences the molecule's pharmacological profile, including its binding affinity for biological targets, selectivity, and metabolic stability.[3][4] The specific substrate, this compound, incorporates a bromine atom and a methyl ester, providing valuable handles for further synthetic diversification, such as cross-coupling reactions or amide bond formation, making it a versatile building block in drug discovery programs.

The procedure described herein follows a classical and highly effective pathway for N-alkylation: deprotonation of the weakly acidic N-H bond with a suitable base, followed by a nucleophilic substitution reaction with an electrophilic alkylating agent.[5]

Reaction Principle and Scheme

The N-alkylation of the 2-oxoindole ring system proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. First, a base is used to deprotonate the nitrogen atom of the lactam moiety, generating a highly conjugated and nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), displacing the leaving group to form the desired N-alkylated product.

General Reaction Scheme:

Figure 1: General scheme for the N-alkylation of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the N-alkylation of this compound using a representative alkylating agent, methyl iodide. The protocol can be adapted for other primary alkyl halides such as ethyl iodide or benzyl bromide.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Role
This compound898747-32-5C₁₀H₈BrNO₃270.08Substrate
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21Base
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09Solvent
Methyl Iodide (CH₃I)74-88-4CH₃I141.94Alkylating Agent
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction Solvent
Hexanes110-54-3C₆H₁₄86.18Eluent
Saturated Aqueous NaCl (Brine)7647-14-5NaCl58.44Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 270 mg, 1.0 mmol) and anhydrous potassium carbonate (1.5 eq., e.g., 207 mg, 1.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Using a syringe, add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M (e.g., 5 mL for a 1.0 mmol reaction).

  • Deprotonation: Stir the suspension at room temperature for 30 minutes. The formation of the potassium salt of the oxindole may be observed.

  • Alkylation: Cool the mixture to 0 °C using an ice-water bath. Add the alkylating agent, methyl iodide (1.2 eq., e.g., 75 µL, 1.2 mmol), dropwise via syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The consumption of the starting material and the appearance of a new, less polar spot corresponding to the N-alkylated product should be observed.

  • Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 times the volume of DMF).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 20 mL) to remove residual DMF, followed by a wash with saturated aqueous NaCl (brine) (1 x 20 mL) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G N-Alkylation Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Combine Substrate & Anhydrous K₂CO₃ inert 2. Purge with Inert Gas reagents->inert solvent 3. Add Anhydrous DMF inert->solvent deprotonation 4. Stir for 30 min (Deprotonation) solvent->deprotonation alkylation 5. Add Alkyl Halide at 0 °C deprotonation->alkylation stir 6. Stir 4-16h at RT alkylation->stir tlc 7. Monitor by TLC stir->tlc quench 8. Dilute with Water tlc->quench extract 9. Extract with EtOAc quench->extract wash 10. Wash & Dry extract->wash purify 11. Column Chromatography wash->purify analysis 12. Characterize Product (NMR, MS) purify->analysis

Caption: A flowchart of the N-alkylation protocol.

Mechanism and Scientific Rationale

A thorough understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues.

  • Choice of Base: The acidity of the oxindole N-H proton (pKa ≈ 17-18 in DMSO) requires a sufficiently strong base for deprotonation. Potassium carbonate (K₂CO₃) is a moderately strong base that is easy to handle and effective in polar aprotic solvents. Stronger bases like sodium hydride (NaH) can also be used and often allow for lower reaction temperatures, but they require strictly anhydrous conditions and careful quenching of the excess hydride post-reaction.[5][6] Cesium carbonate (Cs₂CO₃) is another effective but more expensive alternative, often providing faster reaction rates due to the higher solubility of the cesium salt and the "cesium effect".[7]

  • Choice of Solvent: A polar aprotic solvent like DMF is ideal for Sₙ2 reactions.[1] It effectively solvates the potassium cation (K⁺) but poorly solvates the indolide anion. This leaves the anion "naked" and highly nucleophilic, thereby accelerating the rate of the desired substitution reaction. Other suitable solvents include DMSO, DMA, and NMP.[7]

  • Alkylating Agent: Primary alkyl halides are the most common electrophiles for this transformation. The reactivity follows the order I > Br > Cl. While methyl iodide is highly reactive, benzyl bromide is also an excellent substrate. More sterically hindered secondary halides react much slower and may lead to elimination byproducts.

  • Potential Side Reaction (O-Alkylation): The indolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom (of the enolate form). While N-alkylation is generally favored under these conditions (polar aprotic solvent), trace amounts of the O-alkylated product can sometimes form.[8] The regioselectivity can be influenced by the counter-ion, solvent, and temperature.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base (hygroscopic).2. Insufficiently reactive alkylating agent.3. Non-anhydrous conditions.1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Gently warm the reaction (e.g., to 50-60 °C). Consider a more reactive agent (e.g., iodide instead of bromide).3. Ensure all glassware is oven-dried and use anhydrous grade solvent.
Multiple Products on TLC 1. Formation of O-alkylated byproduct.2. Degradation of starting material or product.1. O-alkylation is less common with K₂CO₃/DMF but can occur. Purification by column chromatography should separate the isomers.2. Avoid excessively high temperatures or prolonged reaction times.
Difficult Purification 1. Residual DMF in the crude product.1. Ensure thorough washing with water during the work-up. An additional wash with a 5% LiCl aqueous solution can be effective at removing DMF.

Conclusion

The N-alkylation of this compound is a fundamental transformation for accessing a diverse library of compounds for drug discovery and development. The protocol described provides a reliable and scalable method using potassium carbonate in DMF. By understanding the underlying chemical principles, researchers can effectively apply and adapt this methodology to synthesize a wide range of N-substituted oxindole derivatives.

References

Purification techniques for products of Methyl 5-bromo-2-oxoindoline-7-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of Methyl 5-bromo-2-oxoindoline-7-carboxylate Reaction Products

Introduction

This compound is a pivotal building block in medicinal chemistry and drug discovery. Its rigid, heterocyclic scaffold is a common feature in a multitude of biologically active compounds, including kinase inhibitors. The synthesis of derivatives from this starting material often results in complex mixtures containing the desired product, unreacted starting materials, reagents, and various side-products.[1][2][3][4] Therefore, robust and efficient purification strategies are paramount to isolate compounds of interest with the high degree of purity required for subsequent biological evaluation and structural analysis.

This technical guide provides a comprehensive overview of field-proven purification techniques for products derived from this compound reactions. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols, the rationale behind experimental choices, and troubleshooting insights to streamline the purification workflow.

Understanding the Physicochemical Landscape

The parent molecule, this compound, possesses a molecular formula of C₁₀H₈BrNO₃ and a molar mass of 270.08 g/mol .[5] Reaction products derived from this scaffold can exhibit a wide range of polarities and solubilities, dictated by the nature of the newly introduced functional groups. For instance, reactions at the N-1 position or the C-3 position can introduce moieties that significantly alter the compound's overall polarity, solubility, and crystalline nature. Common impurities may include unreacted starting materials or side-products arising from incomplete reactions or alternative reaction pathways.[6]

A logical approach to purification begins with a preliminary analysis of the crude reaction mixture, typically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess the number of components and their relative polarities. This initial assessment guides the selection of the most appropriate purification strategy.

G start Crude Reaction Product tlc_lcms Preliminary Analysis (TLC/LC-MS) start->tlc_lcms decision Assess Purity & Complexity tlc_lcms->decision recrystallization Recrystallization decision->recrystallization Crystalline Solid Major Product >90% Impurities have different solubility chromatography Flash Column Chromatography decision->chromatography Multiple Components Moderate Polarity Difference Gram-scale Purification prep_hplc Preparative HPLC decision->prep_hplc Difficult Separation (Isomers) Trace Impurities High Purity Required (>99%) end_product Pure Product (>95%) recrystallization->end_product chromatography->end_product prep_hplc->end_product

Caption: Decision workflow for selecting the appropriate purification technique.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a minimal amount of a hot, suitable solvent and allowing it to cool slowly, the desired compound forms crystals, while impurities remain dissolved in the mother liquor.

Causality Behind Experimental Choices: This method is ideal when the target compound is the major component of the crude mixture and is thermally stable. The key to a successful recrystallization is the selection of an appropriate solvent system where the compound of interest is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Historical procedures for similar bromo-oxindole derivatives have successfully employed solvents like glacial acetic acid or mixtures of ethanol and water.[7][8]

Detailed Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of the crude product in 0.5 mL of various solvents (e.g., ethanol, ethyl acetate, isopropanol, acetonitrile, toluene, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) can also be screened.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.

  • Decolorization (Optional): If the solution is colored due to highly colored impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath. Slow cooling generally results in larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation: Solvent Selection Guide

SolventBoiling Point (°C)PolarityNotes
Ethanol 78Polar ProticOften used for moderately polar oxindoles.[8]
Ethyl Acetate 77Moderately PolarGood for a wide range of polarities; often used with a non-polar co-solvent like hexane.
Glacial Acetic Acid 118Polar ProticHas been used for purifying brominated oxindoles.[7] Requires careful removal.
Water 100Very PolarCan be used as an anti-solvent with polar organic solvents like ethanol or acetone.[9]
Toluene 111Non-polarUseful for less polar derivatives.

Protocol 2: Flash Column Chromatography

Flash column chromatography is the most versatile and widely used technique for the routine purification of organic compounds.[10] It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (eluent).

Causality Behind Experimental Choices: This method is the workhorse of synthetic chemistry, suitable for nearly all types of reaction mixtures, including non-crystalline oils and solids. The key to efficient separation is selecting an eluent system that provides a good separation of the target compound from impurities on a TLC plate, ideally with a target Rf value of ~0.3 for the desired product. Dry loading the sample onto a small amount of silica gel often leads to better resolution and sharper bands compared to liquid loading.[10]

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Method Development (Find optimal eluent) column_packing 2. Column Packing (Slurry method) tlc->column_packing sample_loading 3. Sample Loading (Dry loading preferred) column_packing->sample_loading elution 4. Elution & Fraction Collection sample_loading->elution fraction_analysis 5. Fraction Analysis (TLC) elution->fraction_analysis combine 6. Combine Pure Fractions fraction_analysis->combine evaporation 7. Solvent Removal combine->evaporation pure_product Pure Product evaporation->pure_product

Caption: Step-by-step workflow for Flash Column Chromatography.

Detailed Step-by-Step Methodology:

  • TLC Analysis: Develop a suitable mobile phase using TLC. Spot the crude reaction mixture on a silica gel TLC plate and elute with different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol). Visualize the spots under UV light. The ideal system shows good separation between the product and impurities.

  • Column Preparation: Securely clamp a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the silica to settle into a packed bed without air bubbles. Add another layer of sand on top.[10]

  • Sample Loading (Dry Method): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[10]

  • Elution: Carefully add the eluent to the column. Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. Start with a non-polar eluent and gradually increase the polarity (gradient elution) if necessary to elute more polar compounds.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.

Data Presentation: Example TLC and Column Conditions

CompoundTLC Rf (30% EtOAc in Hexane)Column Eluent SystemExpected Outcome
Less Polar Impurity 0.80Gradient: 5% to 40% EtOAc in HexaneElutes in early fractions.
Desired Product 0.35Gradient: 5% to 40% EtOAc in HexaneElutes in middle fractions.
More Polar Impurity 0.05Gradient: 5% to 40% EtOAc in HexaneElutes in later fractions or remains on the column.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution purification technique that is essential for challenging separations where flash chromatography is insufficient.[11] It is particularly valuable for isolating compounds with very high purity (>99%), separating close-eluting isomers, or purifying small quantities of material.[12][13]

Causality Behind Experimental Choices: The process begins with developing a robust analytical HPLC method that provides baseline separation of the target peak from all impurities. This analytical method is then scaled up for preparative purification. Reversed-phase chromatography (using a C18 column) is most common for oxindole derivatives. Mobile phase additives like formic acid or trifluoroacetic acid (TFA) are often used to protonate acidic or basic functional groups, ensuring sharp, symmetrical peaks.[14]

Detailed Step-by-Step Methodology:

  • Analytical Method Development:

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Screen gradients of Acetonitrile/Water or Methanol/Water, both containing 0.1% formic acid or TFA.

    • Detection: UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm).

    • Goal: Achieve baseline resolution between the desired peak and all impurities.

  • Scale-Up Calculations:

    • Use the analytical method to determine the parameters for the preparative run. The flow rate and injection volume are scaled based on the column dimensions.

    • Flow Rate Scale-up: F_prep = F_anal * (d_prep² / d_anal²)

    • Injection Volume Scale-up: V_prep = V_anal * (d_prep² * L_prep) / (d_anal² * L_anal)

    • Where F=flow rate, V=injection volume, d=column diameter, L=column length.

  • Sample Preparation: Dissolve the crude or partially purified sample in a suitable solvent (ideally the mobile phase or a solvent like DMSO) to the highest possible concentration without causing precipitation. Filter the sample through a 0.45 µm syringe filter.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the sample and run the scaled-up gradient.

  • Fraction Collection: Use an automated fraction collector triggered by UV absorbance or time windows to collect the eluting peaks.

  • Analysis and Product Isolation: Analyze the collected fractions using analytical HPLC to confirm purity. Combine the pure fractions. Remove the organic solvent via rotary evaporation. If the mobile phase contains water and non-volatile buffers, the product may need to be extracted or lyophilized (if volatile buffers were used).

Data Presentation: Analytical to Preparative Scale-Up Example

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mmC18, 21.2 x 150 mm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL204 µL (per injection)
Mobile Phase 40-95% ACN/H₂O + 0.1% FA40-95% ACN/H₂O + 0.1% FA
Run Time 15 min15 min

Final Purity Assessment

Regardless of the purification method employed, the purity of the final product must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any residual impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity by UV absorbance.

  • High-Performance Liquid Chromatography (HPLC): Using a standardized analytical method to determine purity as a percentage (e.g., >98%).

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Conclusion

The purification of reaction products of this compound is a critical step in the synthesis of novel chemical entities. The choice of purification technique—recrystallization, flash column chromatography, or preparative HPLC—should be guided by the physicochemical properties of the target molecule, the nature of the impurities, the required scale, and the desired final purity. By systematically applying the principles and protocols outlined in this guide, researchers can confidently and efficiently isolate their target compounds, paving the way for further discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of Methyl 5-bromo-2-oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for Buchwald-Hartwig reactions involving Methyl 5-bromo-2-oxoindoline-7-carboxylate.

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the palladium-catalyzed Buchwald-Hartwig amination of this compound. This substrate, while a valuable building block, presents unique challenges due to its electronic properties and multiple functional groups. This document is structured to provide not just solutions, but a foundational understanding of the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction with this compound is failing or giving very low yields. What are the most common culprits?

A1: Low conversion in this specific reaction typically stems from a few critical areas. The primary factors to investigate are catalyst deactivation, suboptimal choice of ligand or base, and the integrity of your reagents and reaction setup.[1][2] The oxindole substrate contains both an electron-withdrawing ester and a lactam, which influences the reactivity of the C-Br bond and introduces sensitivity to reaction conditions. A systematic approach is essential for diagnosis.[1]

Q2: What are the recommended starting conditions (catalyst, ligand, base, solvent) for coupling an amine with this compound?

A2: For this electron-deficient aryl bromide, a robust catalyst system is required. We recommend starting with a modern palladium pre-catalyst and a bulky, electron-rich biarylphosphine ligand. These ligands are designed to stabilize the palladium center, promote the rate-limiting reductive elimination step, and suppress common side reactions.[3][4]

ComponentRecommended Starting PointRationale & Key Considerations
Pd Source G3 or G4 Palladium Pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts provide reliable and rapid generation of the active Pd(0) species upon exposure to base, leading to more consistent results than using sources like Pd(OAc)₂.[5][6]
Ligand XPhos, RuPhos, or BrettPhosThese bulky, electron-rich ligands accelerate C-N reductive elimination, which is often crucial for preventing side reactions like hydrodehalogenation.[1][3][7] The choice may need to be optimized depending on the amine coupling partner.
Base K₃PO₄ or Cs₂CO₃The methyl ester on the substrate is sensitive to strong alkoxide bases like NaOtBu, which can cause saponification. Weaker, non-nucleophilic inorganic bases are a safer starting point to preserve this functional group.[5][8]
Solvent Toluene or 1,4-DioxaneThese are standard, relatively non-polar solvents for this reaction. Ensure they are anhydrous and rigorously degassed to prevent catalyst oxidation and other side reactions.[2][9]
Temperature 90–110 °CHeat is typically required to drive the reaction to completion. However, temperatures exceeding 120 °C can lead to catalyst decomposition.[1][5]

Q3: I'm observing a significant amount of the debrominated product (Methyl 2-oxoindoline-7-carboxylate). What causes this hydrodehalogenation and how can I stop it?

A3: Hydrodehalogenation is a common and problematic side reaction in Buchwald-Hartwig aminations.[3] It occurs when the aryl halide is reduced instead of coupled. The primary mechanistic pathway for this is often β-hydride elimination from a palladium-amido intermediate, which competes directly with the desired C-N bond-forming reductive elimination.[4][10] To suppress this:

  • Use Bulky Ligands: Ligands like XPhos or RuPhos sterically encumber the palladium center, which can disfavor the geometry required for β-hydride elimination and accelerate the desired reductive elimination.[3][4]

  • Avoid Excess Base/Amine: While stoichiometry needs to be optimized, a large excess of certain amines or bases can sometimes promote pathways leading to hydrodehalogenation.[11]

  • Ensure Anhydrous Conditions: Water can be a proton source for hydrodehalogenation under certain conditions.

Q4: My starting material's ester group is being hydrolyzed during the reaction. How can I prevent this saponification?

A4: Ester saponification is a base-mediated hydrolysis. This is a significant risk when using strong alkoxide bases like sodium tert-butoxide (NaOtBu), especially if trace amounts of water are present in the reaction.[12] The solution is to switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are strong enough to facilitate the catalytic cycle but are far less likely to hydrolyze the methyl ester.[5]

Q5: Could the N-H proton of the oxindole ring interfere with the reaction?

A5: Yes, this is a valid concern. The oxindole N-H is acidic and could potentially compete with your amine nucleophile. However, in most cases, primary and secondary amines are significantly more nucleophilic and will preferentially couple.[13] Using a base that is just strong enough to deprotonate the coordinated amine but not the oxindole N-H can enhance selectivity. The recommended use of K₃PO₄ or Cs₂CO₃ often provides this selectivity. If N-arylation of the oxindole becomes a significant side-product, screening milder bases or different ligand systems is advised.

Section 2: Visual Guides & Diagrams

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle. Understanding this cycle is key to diagnosing issues, as each step can be influenced by the choice of reagents and conditions.[3][12]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (L-Pd(II)-Ar-X) pd0->oa_complex Oxidative Addition amido_complex Pd(II)-Amido Complex (L-Pd(II)-Ar-NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation base Base product Ar-NR'R'' (Desired Product) amido_complex->product Reductive Elimination beta_hydride β-Hydride Elimination (Side Reaction) amido_complex->beta_hydride Competes with Reductive Elimination reagents Ar-X + HNR'R'' hydrodehalogenation Ar-H (Hydrodehalogenation) beta_hydride->hydrodehalogenation

Caption: The catalytic cycle for the Buchwald-Hartwig amination and a key competing side reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting can efficiently identify the root cause.

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Section 3: Detailed Protocols & Methodologies

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a robust starting point. Optimization may be required based on the specific amine coupling partner.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3) (1–2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos) (2–4 mol%)

  • Base (e.g., K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried glassware, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the this compound, the base, the palladium pre-catalyst, and the ligand (if separate).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it now via syringe. If it is a solid, it should have been added in Step 1.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting aryl bromide is the primary indicator of completion.[14]

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.[14]

    • Wash the combined organic filtrate with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated product.

References

Technical Support Center: Improving the Solubility of Methyl 5-bromo-2-oxoindoline-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges associated with Methyl 5-bromo-2-oxoindoline-7-carboxylate and its derivatives. As researchers and drug development professionals, you are likely aware that the promising biological activities of this compound class are often hampered by their poor aqueous solubility. This guide is designed to provide you with practical, scientifically-grounded troubleshooting strategies and in-depth answers to frequently asked questions, empowering you to overcome these hurdles in your experimental workflows.

Understanding the Challenge: The Physicochemical Profile

This compound possesses a rigid, heterocyclic core structure with a bromine substituent and a methyl ester group. These features contribute to a high crystal lattice energy and significant hydrophobicity, resulting in low intrinsic solubility in aqueous media. While the oxindole nitrogen is weakly acidic, its pKa is generally high, rendering the molecule largely unionized at physiological pH. This profile necessitates a systematic approach to solubility enhancement, starting with fundamental techniques and progressing to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound in DMSO is precipitating upon dilution into my aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in a polar aprotic solvent like DMSO, but when this solution is introduced into an aqueous buffer, the overall solvent polarity increases dramatically, causing the poorly soluble compound to crash out of solution.

To mitigate this, consider the following:

  • Lower the initial concentration: Start by preparing a more dilute stock solution in DMSO.

  • Optimize the dilution process: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously to promote rapid dispersion.

  • Incorporate a co-solvent in the final solution: The presence of a water-miscible organic solvent in your final assay buffer can increase the solubility of your compound.[1][2][3] See the co-solvency section for a more detailed protocol.

  • Use of surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, preventing precipitation.[4]

Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the compound's solubility?

A2: Absolutely. Poor solubility can lead to the formation of aggregates and precipitates in your culture medium, resulting in an inaccurate and non-uniform concentration of the active compound available to the cells. This can lead to high variability in your experimental data. It is crucial to ensure your compound is fully dissolved at the final working concentration. Visual inspection under a microscope for precipitates is a good initial check.

Q3: What are the most common initial strategies for improving the solubility of a new this compound derivative?

A3: A tiered approach is recommended. Start with the simplest and most accessible methods before moving to more complex and resource-intensive techniques.

  • Co-solvency: This is often the first line of attack. By adding a water-miscible organic solvent to your aqueous system, you can reduce the overall polarity and improve the solubility of your hydrophobic compound.[1][2]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4][8][9]

Troubleshooting Guides & Detailed Protocols

Issue 1: Compound Insoluble in Common Aqueous Buffers

This is the most frequent challenge encountered with this class of compounds. The high crystallinity and hydrophobicity of the molecule make it resistant to dissolution in purely aqueous systems.

Solubility_Workflow start Poorly Soluble Compound cosolvency Attempt Co-solvency start->cosolvency Initial Step ph_adjustment Explore pH Adjustment cosolvency->ph_adjustment If insufficient success Solubility Achieved cosolvency->success Successful particle_size Particle Size Reduction ph_adjustment->particle_size If insufficient ph_adjustment->success Successful solid_dispersion Solid Dispersion particle_size->solid_dispersion Advanced Technique particle_size->success Successful cyclodextrin Cyclodextrin Complexation solid_dispersion->cyclodextrin Alternative Advanced Technique solid_dispersion->success Successful prodrug Prodrug Synthesis cyclodextrin->prodrug Chemical Modification cyclodextrin->success Successful prodrug->success Successful failure Consult Formulation Specialist prodrug->failure If all else fails

Caption: A systematic workflow for enhancing the solubility of this compound derivatives.

Objective: To identify an effective co-solvent system for solubilizing the target compound in an aqueous buffer.

Materials:

  • This compound derivative

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, N,N-Dimethylacetamide (DMA)

  • Vials, magnetic stirrer, analytical balance

Procedure:

  • Prepare stock solutions of your co-solvents in the aqueous buffer at various concentrations (e.g., 10%, 20%, 30%, 40% v/v).

  • Add an excess amount of the compound to a known volume of each co-solvent mixture.

  • Seal the vials and stir at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. This is known as the shake-flask method.[10]

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of the compound as a function of the co-solvent concentration to determine the optimal system.

Table 1: Example Co-solvent Screening Data

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0< 0.1
Ethanol205.2
PEG 4002012.8
DMA2025.1
Issue 2: Polymorphism Leading to Inconsistent Solubility

The crystalline form of a compound can significantly impact its solubility. Different crystal polymorphs of the same compound can exhibit different solubilities and dissolution rates.[11][12]

  • Characterize your solid form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form of your compound.

  • Control crystallization conditions: The choice of solvent, temperature, and cooling rate during crystallization can influence the resulting polymorph.

  • Consider amorphous solid dispersions: Converting the crystalline drug to an amorphous state can significantly increase its apparent solubility and dissolution rate. This is the principle behind solid dispersions.

Objective: To prepare an amorphous solid dispersion of the compound to enhance its dissolution rate.

Materials:

  • This compound derivative

  • A water-soluble polymer carrier (e.g., PVP K30, HPMC)

  • A common solvent that dissolves both the compound and the carrier (e.g., methanol, acetone)

  • Rotary evaporator

Procedure:

  • Dissolve a specific ratio of the compound and the polymer carrier (e.g., 1:1, 1:5, 1:10 w/w) in the common solvent.

  • Once a clear solution is obtained, evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • Characterize the solid dispersion for its amorphous nature (using XRPD) and assess its dissolution profile compared to the crystalline compound.

Issue 3: Limited Success with Formulation Approaches

In some cases, physical and formulation-based strategies may not provide sufficient solubility enhancement. In such scenarios, chemical modification through a prodrug approach can be considered.

Prodrug_Workflow start Poorly Soluble Parent Drug design Design Prodrug with Solubilizing Moiety start->design synthesis Synthesize Prodrug design->synthesis solubility_testing Test Aqueous Solubility synthesis->solubility_testing stability_testing Evaluate Stability in Buffers and Plasma solubility_testing->stability_testing conversion_testing Confirm Conversion to Parent Drug stability_testing->conversion_testing in_vivo_testing In Vivo Pharmacokinetic Studies conversion_testing->in_vivo_testing success Improved Bioavailability in_vivo_testing->success

Caption: A conceptual workflow for developing a soluble prodrug of a this compound derivative.

Advanced Solubility Enhancement Techniques

For particularly challenging derivatives, more advanced techniques may be necessary.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[4][8] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can dramatically increase the dissolution rate and saturation solubility.[2][9]

References

Preventing degradation of Methyl 5-bromo-2-oxoindoline-7-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-bromo-2-oxoindoline-7-carboxylate

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the oxindole core, combined with the bromo- and methyl ester functionalities, presents unique stability challenges. This guide provides in-depth, field-tested answers to common questions and troubleshooting scenarios to help you minimize degradation and maximize reaction yields.

Frequently Asked Questions (FAQs) on Stability and Handling

Question 1: My sample of this compound is showing signs of degradation upon storage (discoloration, new spots on TLC). What are the likely causes and how can I prevent this?

Answer: Degradation during storage is typically due to a combination of oxidation, hydrolysis, and photolysis.[1] The oxindole ring is susceptible to air oxidation, which can lead to colored impurities.[2][3] The methyl ester at the C7 position is prone to hydrolysis if exposed to moisture, especially under non-neutral pH conditions.

Recommended Storage Protocol:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Desiccation: Keep the compound in a desiccator with a reliable drying agent (e.g., Drierite®, phosphorus pentoxide) to protect the ester from hydrolysis.

  • Temperature: Store at low temperatures (2-8 °C) to slow the rate of any potential decomposition reactions.

  • Light Protection: Use an amber vial or wrap the container in aluminum foil to prevent photodegradation.

Question 2: What is the most critical functional group to protect on this molecule before attempting further reactions?

Answer: The acidic N-H proton of the oxindole ring is the most critical site to protect. Deprotonation under basic conditions can lead to unwanted N-alkylation or acylation, and protection is often necessary to direct reactivity to other parts of the molecule or to prevent side reactions.[4] Electron-withdrawing protecting groups, such as tosyl (Ts) or benzoyl (Bz), can also modulate the electron density of the ring system, which can be advantageous for certain transformations.[5][6]

Question 3: I am observing debromination in my reaction. Why is this happening and what conditions should I avoid?

Answer: The carbon-bromine bond can be labile under certain reductive conditions. Catalytic hydrogenation (e.g., H₂, Pd/C), strong reducing agents, or some copper-catalyzed reactions can lead to hydrodehalogenation, replacing the bromine atom with hydrogen.[7] This is a known degradation pathway for brominated aromatic compounds.[8][9] If your intended transformation does not require these conditions, consider alternative reagents. For example, if a reduction is needed elsewhere in the molecule, a more chemoselective reducing agent should be chosen.

Troubleshooting Guide for Common Reactions

This section addresses specific degradation issues encountered during common synthetic transformations.

Scenario 1: Degradation during N-H Functionalization (e.g., Alkylation, Arylation)

Issue: "I am trying to alkylate the nitrogen using NaH and an alkyl halide, but I am getting a low yield of my desired product and multiple unidentified byproducts."

Analysis: While NaH is a common base for deprotonating the oxindole nitrogen, its high reactivity can lead to side reactions if not properly controlled. Potential issues include:

  • Ester Hydrolysis: If there is any residual water in the solvent or if the alkyl halide is not anhydrous, the strong basic conditions can saponify the methyl ester.

  • Over-alkylation/C3-alkylation: In some cases, deprotonation can occur at the C3 position, leading to unwanted C-alkylation, although N-deprotonation is kinetically and thermodynamically favored.[10]

  • Base-Induced Decomposition: Prolonged exposure to strong bases at elevated temperatures can degrade the oxindole core itself.

Table 1: Troubleshooting N-Alkylation Reactions
Potential Cause Degradation Product/Observation Recommended Solution & Rationale
Harsh Base (e.g., NaH, LDA) Saponification of C7-ester to carboxylic acid; dark, tarry mixture.Use a milder base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile. These bases are strong enough to deprotonate the N-H but are less likely to hydrolyze the ester.
Residual Water C7-carboxylic acid byproduct.Use anhydrous solvents (distilled or from a solvent purification system) and flame-dry all glassware under vacuum before use.
High Temperature Multiple spots on TLC, potential polymerization.Run the reaction at room temperature or the lowest effective temperature. Monitor progress by TLC to avoid prolonged reaction times.
Reagent Purity Unidentified byproducts.Ensure the alkylating agent is pure and free from acidic or other reactive impurities.
Scenario 2: Degradation during C-C Cross-Coupling Reactions (e.g., Suzuki, Heck)

Issue: "During my Suzuki coupling at the C5-bromo position, I am seeing significant amounts of the debrominated starting material and what appears to be homo-coupling of my boronic acid."

Analysis: These are common side reactions in palladium-catalyzed cross-couplings. Protodebromination (replacement of Br with H) can occur via several pathways, often involving β-hydride elimination from the palladium intermediate or reaction with trace water/protons. Homo-coupling is often promoted by the presence of oxygen.

Workflow 1: Preventing Degradation in Cross-Coupling Reactions

The following diagram outlines a workflow designed to minimize common side reactions in a Suzuki coupling.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start 1. N-Protection (e.g., SEM-Cl, NaH) Reagents 2. Prepare Anhydrous Reagents (Substrate, Boronic Acid, Base) Start->Reagents Start->Reagents Protects reactive N-H site Solvent 3. Degas Solvent (3x Freeze-Pump-Thaw Cycles) Reagents->Solvent Reagents->Solvent Removes water, prevents hydrolysis Catalyst 4. Add Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄) Solvent->Catalyst Solvent->Catalyst Removes O₂, prevents homo-coupling Combine 5. Combine Reagents Under Strict Inert Atmosphere (Ar/N₂) Catalyst->Combine Heat 6. Heat to Optimized Temperature (e.g., 80-90 °C) Combine->Heat Combine->Heat Inert gas prevents catalyst oxidation Quench 7. Quench Reaction (Cool to RT first) Heat->Quench Purify 8. Purify via Chromatography Quench->Purify End 9. Characterize Product Purify->End

Caption: Optimized workflow for Suzuki coupling to minimize side reactions.

Key Preventative Measures for Cross-Coupling:

  • Thorough Degassing: Oxygen is a major culprit in catalyst deactivation and promoting homo-coupling. Degas your solvent rigorously (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).

  • N-H Protection: The free N-H can interfere with the catalytic cycle. Protecting it with a group like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc is highly recommended. These are easily removed post-coupling.[11]

  • Choice of Ligand and Base: Use a robust ligand that promotes fast reductive elimination. A carbonate base (e.g., K₂CO₃, Cs₂CO₃) is often a good choice as it is less prone to causing ester hydrolysis than hydroxides.

Key Degradation Pathways and Prevention

The following diagram summarizes the primary degradation pathways for this compound. Understanding these vulnerabilities is the first step toward designing a robust reaction protocol.

DegradationPathways cluster_products Degradation Products Molecule This compound Hydrolysis 5-Bromo-2-oxoindoline-7-carboxylic acid Molecule->Hydrolysis Hydrolysis Oxidation Oxidized Species (e.g., Isatin derivative) Molecule->Oxidation Oxidation Debromination Methyl 2-oxoindoline-7-carboxylate Molecule->Debromination Reduction AcidBase Acid / Base + H₂O AcidBase->Hydrolysis Oxidants Air (O₂) / Oxidizing Agents Oxidants->Oxidation Reductants Reductive Conditions (e.g., H₂, Pd/C) Reductants->Debromination

Caption: Major degradation pathways for the target molecule.

Validated Experimental Protocol: N-Protection with SEM-Cl

This protocol provides a robust method for protecting the oxindole nitrogen, a crucial first step for many subsequent transformations. The causality for each step is explained to build a self-validating system.

Objective: To synthesize Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-5-bromo-2-oxoindoline-7-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an argon atmosphere. Rationale: This removes adsorbed water, preventing premature quenching of the NaH and hydrolysis of the ester.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice-water bath.

  • Base Addition: Carefully add the NaH dispersion (1.2 eq) portion-wise to the stirred suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes. You should observe gas evolution (H₂). Rationale: Adding the base slowly at low temperature controls the exothermic reaction and prevents side reactions. The 30-minute stir ensures complete deprotonation to form the sodium salt.

  • Electrophile Addition: Add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC (e.g., using 30% Ethyl Acetate in Hexanes) until the starting material is consumed. Rationale: Dropwise addition of the electrophile maintains control over the reaction temperature.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH. Rationale: A weak acid quench is safer than water and effectively neutralizes the strong base.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine. Rationale: The washes remove inorganic salts and residual THF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-SEM protected product.

This detailed protocol, by controlling temperature, atmosphere, and reagent addition, provides a reliable method for protecting the molecule while preventing the common degradation pathways discussed.

References

Side reactions of Methyl 5-bromo-2-oxoindoline-7-carboxylate with strong bases

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-bromo-2-oxoindoline-7-carboxylate

Introduction: Navigating the Reactivity of a Complex Scaffold

This compound is a highly functionalized scaffold crucial in medicinal chemistry and materials science. Its utility, however, is matched by its complex reactivity, particularly in the presence of strong bases. The molecule possesses multiple sites susceptible to base-mediated transformations, often leading to a mixture of products, reduced yields, and purification challenges. This guide provides in-depth troubleshooting strategies and answers to frequently encountered issues, empowering researchers to navigate these complexities and achieve desired synthetic outcomes.

Core Reactivity Profile: Understanding the Hotspots

The key to controlling reactions involving this substrate is to understand the inherent reactivity of its different functional groups under basic conditions. The oxindole core has three primary sites that can interact with strong bases, each with competing reaction pathways.

Reactivity_Profile cluster_molecule This compound cluster_reactions Potential Base-Mediated Reactions mol Structure with Reactive Sites N_Deprotonation N-Deprotonation (Amide N-H, pKa ~17-18) Desired for N-Alkylation mol->N_Deprotonation Most Acidic Proton C3_Deprotonation C3-Deprotonation (α-Carbonyl C-H, pKa ~19-20) Leads to C3-Alkylation mol->C3_Deprotonation Kinetically Accessible Saponification Ester Saponification (C7-Ester) Hydrolysis to Carboxylate mol->Saponification Nucleophilic Acyl Substitution Ring_Opening Lactam Ring Opening (Amide Bond) Under Harsh Conditions mol->Ring_Opening Harsh Conditions (e.g., High Temp)

Technical Support Center: Navigating Scale-Up Challenges for Reactions with Methyl 5-bromo-2-oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the scale-up challenges associated with reactions involving Methyl 5-bromo-2-oxoindoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The following information is curated to ensure scientific integrity and provide practical, field-proven insights to facilitate a smooth transition from bench-scale experiments to larger-scale production.

I. Introduction to the Molecule and its Challenges

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a brominated oxindole core with a methyl ester, presents a unique set of challenges during scale-up. These challenges primarily revolve around reaction control, product purity, and process safety. This guide will address these issues in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are their initial scale-up considerations?

A1: The synthesis typically involves the formation of the 2-oxoindoline core followed by bromination, or the use of a pre-brominated starting material. A common route is the cyclization of a substituted aniline derivative. When considering scale-up, the choice of synthetic route has significant implications. For instance, palladium-catalyzed C-H functionalization methods for oxindole synthesis can be efficient but may present challenges with catalyst removal and cost at a larger scale.[1] A thorough cost-benefit analysis and process safety assessment should be conducted for the chosen route before proceeding.

Q2: What are the primary safety concerns when working with bromination reactions at a larger scale?

A2: Bromination reactions are often highly exothermic, and the risk of a thermal runaway is a major concern during scale-up.[2] The use of hazardous reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) also requires careful handling and engineering controls.[3][4] It is crucial to have adequate cooling capacity and to monitor the internal reaction temperature closely. In case of any deviation, a pre-defined emergency shutdown procedure should be in place.

III. Troubleshooting Guide

A. Reaction Control and Optimization

Q3: My bromination reaction is showing poor regioselectivity, leading to the formation of isomeric impurities. How can I improve this?

A3: Poor regioselectivity in electrophilic aromatic substitution is a common issue. The directing effects of the substituents on the oxindole ring play a crucial role. To improve selectivity for the desired 5-bromo isomer, consider the following:

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Choice of Brominating Agent: The reactivity of the brominating agent can influence selectivity. Milder reagents may provide better control.

  • Solvent Effects: The polarity of the solvent can affect the reaction pathway. A solvent screen is recommended to find the optimal conditions.

  • Order of Addition: A slow, controlled addition of the brominating agent to the substrate can help to minimize localized high concentrations and reduce side reactions.

Q4: I am observing a significant drop in yield upon scaling up my reaction. What are the likely causes and how can I address them?

A4: A drop in yield during scale-up is a multifaceted problem, often pointing to issues with mass and heat transfer. Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of low reactant concentration, both of which can result in side reactions and incomplete conversion.

To address this, focus on:

  • Agitation: Ensure the reactor is equipped with an appropriate agitator for the reaction mixture's viscosity and solids content.

  • Baffling: Proper baffling within the reactor is essential to prevent vortex formation and promote efficient mixing.

  • Reagent Addition: The rate and location of reagent addition can significantly impact the reaction. Sub-surface addition may be necessary for some reactions.

B. Impurity Profile and Purification

Q5: I am struggling with the removal of a persistent impurity from my final product. What are some effective purification strategies?

A5: Effective purification at scale requires a robust and scalable method. While chromatography is a powerful tool in the lab, it is often not feasible for large quantities. Consider the following:

  • Recrystallization: This is a highly effective and scalable purification technique. A thorough solvent screening and optimization of crystallization conditions (temperature, cooling rate) are crucial.

  • Slurry Washes: Washing the crude product with a solvent in which the impurity is soluble, but the product is not, can be a simple and effective purification step.

  • pH Adjustment: If the impurity has acidic or basic properties, it may be possible to remove it through extraction with an appropriate aqueous solution.

Q6: What are the potential thermal degradation products of this compound, and how can I avoid their formation?

A6: Brominated organic compounds can be susceptible to thermal degradation, potentially leading to the release of corrosive and toxic byproducts like hydrogen bromide (HBr).[5][6] The presence of the ester functionality also introduces the possibility of hydrolysis or transesterification under certain conditions.

To mitigate thermal degradation:

  • Maintain Strict Temperature Control: Avoid excessive temperatures during the reaction, work-up, and drying of the product.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Minimize Reaction Time: Optimize the reaction to proceed to completion in the shortest possible time to reduce the exposure of the product to harsh conditions.

IV. Experimental Protocols and Data

Table 1: Troubleshooting Common Scale-Up Issues
Issue Potential Cause(s) Recommended Action(s)
Low Yield Inefficient mixing, poor temperature control, incomplete reaction.Improve agitation, monitor internal temperature, use a reaction calorimetry to understand heat flow, monitor reaction progress by HPLC.
High Impurity Levels Poor regioselectivity, side reactions, thermal degradation.Optimize reaction temperature and reagent addition rate, screen different solvents, use a milder brominating agent, conduct reaction under an inert atmosphere.
Difficult Product Isolation Product is an oil, poor crystallinity, formation of a fine powder that is difficult to filter.Screen for a suitable crystallization solvent, optimize crystallization conditions (cooling profile, seeding), consider using a different isolation technique (e.g., precipitation).
Runaway Reaction Inadequate heat removal, accumulation of unreacted reagents.Ensure adequate cooling capacity, control the rate of reagent addition, perform a safety assessment before scaling up.

V. Visualizing Workflows

Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed During Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control check_mixing->check_temp Good improve_agitation Improve Agitation (e.g., change impeller, increase speed) check_mixing->improve_agitation Poor optimize_addition Optimize Reagent Addition Rate/Location check_mixing->optimize_addition Poor install_baffles Install/Check Baffles check_mixing->install_baffles Poor check_completeness Verify Reaction Completeness check_temp->check_completeness Adequate enhance_cooling Enhance Cooling Capacity check_temp->enhance_cooling Inadequate monitor_internal_temp Monitor Internal Temperature check_temp->monitor_internal_temp Inadequate extend_time Extend Reaction Time check_completeness->extend_time Incomplete check_reagents Check Reagent Purity and Stoichiometry check_completeness->check_reagents Incomplete end_point Yield Improved check_completeness->end_point Complete improve_agitation->end_point optimize_addition->end_point install_baffles->end_point enhance_cooling->end_point monitor_internal_temp->end_point extend_time->end_point check_reagents->end_point

Caption: Troubleshooting workflow for low yield issues.

Diagram 2: General Synthesis and Bromination Pathway

Synthesis_Pathway start Substituted Aniline Precursor cyclization Cyclization Reaction (e.g., Pd-catalyzed C-H activation) start->cyclization intermediate Methyl 2-oxoindoline- 7-carboxylate cyclization->intermediate bromination Bromination (e.g., NBS or Br₂) intermediate->bromination product Methyl 5-bromo-2-oxoindoline- 7-carboxylate bromination->product purification Purification (Recrystallization/Wash) product->purification final_product Pure Product purification->final_product

Caption: General synthetic pathway to the target molecule.

VI. References

  • D. A. Klumpp, et al. "Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization." Journal of the American Chemical Society.

  • M. A. T. Ali, et al. "Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction." Angewandte Chemie International Edition.

  • J. J. Badillo, N. V. Hanhan, A. K. Franz. "Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery." Current Opinion in Drug Discovery & Development.

  • A. B. Dounay, K. Whelan. "A General and Scalable Synthesis of Polysubstituted Indoles." Molecules.

  • J. J. Badillo, et al. "Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery." ResearchGate.

  • BenchChem. "Navigating the Scale-Up of 3-Bromopropanal Reactions: A Technical Support Center." BenchChem.

  • T. G. H. Heugebaert, et al. "Multikilogram per Hour Continuous Photochemical Benzylic Brominations Applying a Smart Dimensioning Scale-up Strategy." Organic Process Research & Development.

  • S. K. Guchhait, et al. "Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds." ResearchGate.

  • ChemBK. "methyl 5‐bromo‐2‐oxo‐2,3‐dihydro‐1h‐indole‐7‐carboxylate." ChemBK.

  • M. Guan, et al. "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development.

  • American Elements. "this compound." American Elements.

  • A. S. Berezin, et al. "Crystal structure and Hirshfeld surface analysis of ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate." IUCrData.

  • BLD Pharm. "898747-32-5|this compound." BLD Pharm.

  • H. Li, et al. "Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety." Molecules.

  • S. K. Guchhait, et al. "Thermally generated bromine “Cation Pool-”mediated oxidation of indole to 2-oxindole." Tetrahedron Letters.

  • T. G. H. Heugebaert, C. V. Stevens. "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch." Molecules.

  • AK Scientific, Inc. "2708287-91-4 Methyl 5-bromo-1-methyl-2-oxoindoline-7-carboxylate." AK Scientific, Inc..

  • ChemScene. "Methyl 6-bromo-3-ethyl-3-hydroxy-1-methyl-2-oxoindoline-5-carboxylate." ChemScene.

  • CN109081840B. "Preparation method of 5-bromo-7-azaindole." Google Patents.

  • Technical Disclosure Commons. "Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate." Technical Disclosure Commons.

  • CN101885822A. "The preparation method of 4-bromo-7-methylindole-2-carboxylic acid." Google Patents.

  • P. S. V. D. S. S. Sastry, et al. "Thermal stability of brominated poly(isobutylene-co-isoprene)." Journal of Polymer Science Part A: Polymer Chemistry.

  • G. Camino, S. M. Lomakin. "Influence of brominated flame retardant thermal decomposition products on HALS." Polymer Degradation and Stability.

  • E. V. Kondrashov, et al. "Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate." Molbank.

  • R. J. Owellen, et al. "1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester." Organic Syntheses.

  • ZaiQi Bio-Tech. "methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8." ZaiQi Bio-Tech.

  • Y. Yamai, et al. "SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES." HETEROCYCLES.

  • S. Stoliaroff, et al. "Thermal degradation of a brominated bisphenol A derivative." Journal of Analytical and Applied Pyrolysis.

  • ChemicalBook. "Methyl 2-oxoindole-6-carboxylate." ChemicalBook.

  • PubChem. "Methyl oxindole-7-carboxylate." PubChem.

  • S. G. Manfroni, et al. "Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer." RSC Medicinal Chemistry.

  • WO2016100651A1. "A process for preparing halogenated azaindole compounds using pybrop." Google Patents.

  • P. T. Williams, D. J. Morris. "Alkaline reforming of brominated fire-retardant plastics: fate of bromine and antimony." Environmental Technology.

  • A. F. Z. Alam, et al. "Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461." Organic Process Research & Development.

  • Parchem. "Methyl 7-bromo-2-oxo-1,2-dihydroquinoline-5-carboxylate." Parchem.

References

Technical Support Center: HPLC Method Development for Monitoring Methyl 5-bromo-2-oxoindoline-7-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC method development focused on monitoring reactions involving Methyl 5-bromo-2-oxoindoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the analysis of this and structurally related molecules. Our approach is rooted in fundamental chromatographic principles and extensive field experience to ensure scientific integrity and reliable results.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Effective monitoring of its formation and consumption during a chemical reaction is critical for process optimization, impurity profiling, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides a comprehensive resource for developing a robust, stability-indicating HPLC method for this analyte. We will delve into common challenges and their solutions in a practical question-and-answer format, supplemented with detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to analyze this compound?

A1: Based on the structure of this compound, which contains a polar oxoindoline core, a non-polar bromine substituent, and an ester group, a reversed-phase HPLC method is the most suitable starting point. Here is a recommended initial set of conditions:

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size. A C18 column provides a good balance of hydrophobicity for retaining the analyte and related impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic modifier helps to protonate the oxoindoline nitrogen and any carboxylic acid impurities, leading to better peak shape.[1]
Elution Mode Gradient elution. A gradient is recommended to effectively separate the starting materials, intermediates, the main product, and potential non-polar byproducts within a reasonable timeframe. A typical starting gradient could be:- 0-2 min: 30% B- 2-15 min: 30% to 90% B- 15-17 min: 90% B- 17-18 min: 90% to 30% B- 18-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.[2][3]
Detection UV at 254 nm. The indole ring system provides strong UV absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength for all components.
Injection Volume 5-10 µL
Sample Diluent A mixture of water and acetonitrile (e.g., 50:50 v/v) is a good starting point. The diluent should be compatible with the mobile phase to ensure good peak shape.[2]

Q2: What are the likely impurities I should be looking for when monitoring a reaction to synthesize this compound?

A2: The impurities will depend on the specific synthetic route. However, common impurities in the synthesis of substituted oxindoles can include:

  • Unreacted Starting Materials: For example, if the synthesis involves a cyclization reaction, the linear precursor may be present.

  • Isomers: Positional isomers of the bromo-substituent or other functional groups could be formed.

  • Over-alkylated or Di-substituted Products: If the synthesis involves N-alkylation, there is a possibility of forming di-alkylated byproducts.[4]

  • Hydrolysis Products: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic reaction or work-up conditions.

  • Debrominated Impurity: Loss of the bromine atom is a possible side reaction.

  • Oxidation Products: The oxoindoline ring can be susceptible to oxidation, leading to the formation of isatin-like structures.[5]

Q3: Why is a "stability-indicating" method important for reaction monitoring?

A3: A stability-indicating method is one that can accurately and selectively quantify the analyte of interest in the presence of its degradation products, impurities, and other components in the sample matrix.[6] For reaction monitoring, this is crucial because:

  • It ensures that the peak corresponding to your product is pure and not co-eluting with any byproducts or degradants, which would lead to inaccurate quantification of reaction progress.

  • It allows for the simultaneous monitoring of the formation of impurities and degradation products, providing a more complete picture of the reaction profile.

  • According to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), stability-indicating methods are a requirement for the analysis of pharmaceutical products.[6]

To develop a stability-indicating method, forced degradation studies are performed where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. The HPLC method must then be able to resolve the main peak from all the degradation peaks.

Troubleshooting Guide

This section addresses common problems encountered during HPLC method development for this compound and related compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue, especially with compounds containing basic nitrogens or acidic functional groups. Here’s a systematic approach to troubleshooting:

  • Cause A: Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the polar oxoindoline moiety, causing peak tailing.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the analyte.[1]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are less prone to causing peak tailing.

    • Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the active silanol sites. However, this is often a last resort as it can affect column longevity and is not MS-friendly.

  • Cause B: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

    • Solution: Reduce the injection volume or dilute the sample.

  • Cause C: Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.

Question: My peaks are fronting. What could be the reason?

Answer:

Peak fronting is less common than tailing but can occur due to:

  • Cause A: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[2]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If the sample is not soluble in the initial mobile phase, use the weakest possible solvent that provides adequate solubility.

  • Cause B: Column Collapse: This can happen with some older C18 columns when using highly aqueous mobile phases for extended periods.

    • Solution: Use a column designed for use with highly aqueous mobile phases (e.g., an AQ-type C18 column).

  • Cause C: Column Overload: Severe mass overload can also lead to fronting.

    • Solution: Dilute the sample or reduce the injection volume.

Issue 2: Poor Resolution

Question: I am not able to separate my product from a closely eluting impurity. What can I do to improve the resolution?

Answer:

Improving resolution often involves manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation.

  • Solution 1: Optimize the Gradient Slope: A shallower gradient will increase the separation between peaks. Try decreasing the rate of change of the organic solvent concentration in the mobile phase.

  • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.

  • Solution 3: Adjust the Mobile Phase pH: If the impurity has a different pKa from your main compound, a small change in the mobile phase pH can significantly alter its retention time relative to the product, thereby improving resolution.

  • Solution 4: Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider a different column chemistry. A phenyl-hexyl or a polar-embedded column could offer different selectivity for aromatic and polar compounds.

  • Solution 5: Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles will increase the column efficiency (N), leading to narrower peaks and better resolution. However, this will also increase backpressure.

Issue 3: Ghost Peaks

Question: I am seeing unexpected peaks in my chromatogram, even in my blank injections. What are these "ghost peaks" and how do I get rid of them?

Answer:

Ghost peaks are extraneous peaks that are not from the injected sample. They can originate from several sources:

  • Cause A: Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase are a common cause.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.

  • Cause B: Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.

    • Solution: Optimize the autosampler wash method. Use a strong solvent in the wash solution to effectively clean the needle and injection port.

  • Cause C: System Contamination: Contaminants can build up in the HPLC system over time, particularly in the pump, mixer, and detector.

    • Solution: Systematically flush the entire HPLC system with a series of strong solvents (e.g., isopropanol) to remove contaminants.

  • Cause D: Late Eluting Peaks from a Previous Run: If a previous sample contained strongly retained components, they may elute in a later run, especially during a gradient.

    • Solution: Ensure your gradient program includes a high-organic wash at the end to elute all components from the column. Also, make sure the run time is long enough for all peaks to elute.

Experimental Protocols

Protocol 1: Forced Degradation Study

To ensure the developed HPLC method is stability-indicating, a forced degradation study should be performed. This involves subjecting a solution of this compound to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the solution at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At various time points, withdraw an aliquot, neutralize it with 1N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At various time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Keep a solid sample of the analyte in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the analyte to UV light (e.g., 254 nm) for 24 hours.

    • Analyze the solution by HPLC.

  • Analysis: Analyze all stressed samples along with an unstressed control sample using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak. A PDA detector is invaluable here for checking peak purity.

Visualization of Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting Start Chromatographic Problem Identified PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution GhostPeaks Ghost Peaks? Start->GhostPeaks Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes OptimizeGradient Optimize Gradient Slope Resolution->OptimizeGradient Yes CheckMobilePhase Check Mobile Phase Purity GhostPeaks->CheckMobilePhase Yes CheckSilanol Check for Silanol Interactions (Adjust pH, Use End-capped Column) Tailing->CheckSilanol CheckSolvent Check Sample Solvent (Dissolve in Mobile Phase) Fronting->CheckSolvent CheckOverload_T Check for Column Overload (Dilute Sample) CheckSilanol->CheckOverload_T End Problem Resolved CheckOverload_T->End CheckOverload_F Check for Column Overload (Dilute Sample) CheckSolvent->CheckOverload_F CheckOverload_F->End ChangeSolvent Change Organic Modifier (ACN vs. MeOH) OptimizeGradient->ChangeSolvent ChangeColumn Change Column Chemistry ChangeSolvent->ChangeColumn ChangeColumn->End CheckCarryover Check for Carryover (Optimize Wash Method) CheckMobilePhase->CheckCarryover CheckSystem Check for System Contamination (Flush System) CheckCarryover->CheckSystem CheckSystem->End

Caption: A workflow for troubleshooting common HPLC issues.

References

Minimizing homocoupling in cross-coupling reactions of Methyl 5-bromo-2-oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing Methyl 5-bromo-2-oxoindoline-7-carboxylate. The focus of this document is to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to diagnose and minimize the formation of homocoupling byproducts in palladium-catalyzed cross-coupling reactions.

Introduction: The Challenge of Homocoupling

This compound is a valuable building block in medicinal chemistry. Its aryl bromide moiety is primed for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille) to form new carbon-carbon bonds. However, a persistent challenge in these transformations is the undesired formation of a symmetrical biaryl dimer, a byproduct of homocoupling. This side reaction consumes valuable starting material, reduces the yield of the desired product, and complicates purification.[1][2]

This guide provides a systematic approach to mitigating this issue, grounded in mechanistic principles and field-proven laboratory practices.

Visualizing the Competing Reaction Pathways

To effectively troubleshoot, it is essential to understand the catalytic cycles at play. The desired cross-coupling reaction competes with pathways that lead to homocoupling. These undesired pathways are often initiated by the presence of oxygen or the use of Palladium(II) precatalysts.[2][3][4]

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathways Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Ar-X Oxygen O₂ Pd0->Oxygen Oxidation PdII_Intermediate Ar-Pd(II)-X OA->PdII_Intermediate TM Transmetalation (R-M) PdII_Intermediate->TM R-M PdII_Coupling Ar-Pd(II)-R TM->PdII_Coupling RE Reductive Elimination PdII_Coupling->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Product) RE->Product PdII_Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) TM1 Transmetalation 1 (R-M) PdII_Precatalyst->TM1 PdII_R R-Pd(II)-X TM1->PdII_R TM2 Transmetalation 2 (R-M) PdII_R->TM2 PdII_R2 R-Pd(II)-R TM2->PdII_R2 RE_Homo Reductive Elimination PdII_R2->RE_Homo RE_Homo->Pd0 Enters Main Cycle Homo_Product R-R (Homocoupling) RE_Homo->Homo_Product PdII_Oxidized Oxidized Pd(II) Oxygen->PdII_Oxidized PdII_Oxidized->TM1

Caption: Competing pathways of cross-coupling vs. homocoupling.

Troubleshooting Guide: Minimizing Homocoupling

This section addresses common issues encountered during cross-coupling reactions with this compound, providing targeted solutions.

Q1: I am observing a significant amount of a symmetrical byproduct corresponding to the dimer of my coupling partner (e.g., a biaryl from a boronic acid). What is happening and what are the primary causes?

A1: You are observing homocoupling, a common side reaction where two molecules of your nucleophilic coupling partner (e.g., organoboron, organostannane, or terminal alkyne) react with each other.[1][2] This side reaction is primarily driven by two factors:

  • Presence of Oxygen: Dissolved oxygen in the reaction solvent can oxidize the active Pd(0) catalyst to Pd(II) species.[5] These Pd(II) species can then undergo two sequential transmetalation steps with the organometallic reagent, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst.[4][6][7] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[4][8]

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂), it must first be reduced in situ to the catalytically active Pd(0) form.[4][9] One pathway for this reduction involves the stoichiometric homocoupling of two molecules of the organometallic reagent, which unfortunately consumes your starting material to initiate the desired catalytic cycle.[3][4][8]

Q2: How can I modify my reaction setup to rigorously exclude oxygen?

A2: Since oxygen is a primary culprit, its rigorous exclusion is crucial. Standard inert gas purging may not be sufficient.[10][11]

  • Recommended Method (Freeze-Pump-Thaw): For maximum oxygen removal, the freeze-pump-thaw technique is the gold standard.[3][8][12]

    • Place your solvent in a Schlenk flask sealed with a septum.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.

    • Close the vacuum line and thaw the solvent. You will often see gas bubbles evolve from the liquid as it thaws.

    • Repeat this cycle at least three times to ensure thorough degassing.

  • Alternative Method (Inert Gas Sparging): If freeze-pump-thaw is not feasible, extended sparging is a good alternative.[8][10]

    • Bubble a stream of inert gas (Argon or Nitrogen) through the solvent via a long needle for an extended period (30-60 minutes).[12]

    • After degassing the solvent, add all solid reagents (your substrate, base, catalyst, etc.) to the reaction flask.

    • Evacuate and backfill the flask with inert gas 3-5 times before adding the degassed solvent via cannula or syringe.[3]

Q3: I am using Pd(OAc)₂ as my catalyst source. Could this be the problem, and what are the alternatives?

A3: Yes, as mentioned in A1, Pd(II) precatalysts can directly promote homocoupling during their initial reduction to Pd(0).[2][12] To circumvent this, consider the following strategies:

  • Switch to a Pd(0) Source: Using a Pd(0) precatalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) eliminates the need for the initial reductive step that causes homocoupling.[8][12][13]

  • Use a Modern Precatalyst: Well-defined, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) are designed for efficient and clean activation to Pd(0), often minimizing homocoupling compared to simple salts like Pd(OAc)₂.[1][9]

  • Add a Mild Reducing Agent: If you must use a Pd(II) source, adding a mild reducing agent can facilitate its conversion to Pd(0) without consuming the valuable organometallic reagent. Potassium formate has been shown to be effective in suppressing homocoupling for this purpose.[10][11]

Q4: I'm performing a Sonogashira coupling and observing significant formation of a 1,3-diyne byproduct. How do I prevent this?

A4: The dimerization of terminal alkynes in Sonogashira reactions is known as Glaser or Hay coupling.[1] This is a specific type of homocoupling primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[14][15]

  • The Most Effective Solution: Copper-Free Conditions. The most direct way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3][14] These conditions are highly effective at preventing diyne formation, though they may sometimes require more active palladium catalysts or higher temperatures.[1][16]

  • Slow Addition of the Alkyne: If copper-free conditions are not an option, the next best strategy is to add the terminal alkyne to the reaction mixture very slowly using a syringe pump.[1][14] This keeps the instantaneous concentration of the alkyne low, kinetically favoring the desired cross-coupling pathway over the bimolecular homocoupling reaction.

Parameter Optimization Summary Table

The following table summarizes key experimental parameters and their recommended adjustments to minimize homocoupling.

ParameterRecommended ChangeRationale
Atmosphere Rigorously Degassed (Freeze-Pump-Thaw)Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[5][9][8]
Palladium Source Use Pd(0) precatalyst (e.g., Pd₂(dba)₃)Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[8][12]
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃)Accelerates the rate-limiting steps of the desired cross-coupling cycle, making it kinetically favored over homocoupling.[8][12][17][18]
Base Screen milder bases (e.g., K₃PO₄, KF, Cs₂CO₃)A very strong or poorly soluble base can sometimes exacerbate side reactions. The choice is highly substrate-dependent.[9][8][12]
Reagent Addition Slow addition of nucleophile via syringe pumpMaintains a low instantaneous concentration of the nucleophile, which can suppress the bimolecular homocoupling reaction.[8][11][12][14]
Temperature Optimize (often lower temperatures can help)Lowering the temperature can sometimes disfavor side reactions relative to the desired cross-coupling.
Additives (Stille) Add CuICan accelerate the desired Stille coupling, outcompeting homocoupling pathways.[13][19]
Additives (Sonogashira) Switch to Copper-Free ProtocolDirectly eliminates the primary mechanism for Glaser (alkyne) homocoupling.[3][14]

Troubleshooting Workflow

If you are observing significant homocoupling, follow this logical workflow to diagnose and solve the issue.

G start High Homocoupling Observed check_degas Step 1: Improve Degassing - Use Freeze-Pump-Thaw (3x) - Or sparge solvent for 30-60 min start->check_degas check_catalyst Step 2: Re-evaluate Pd Source - Switch Pd(II) to Pd(0) source (e.g., Pd(OAc)₂ → Pd₂(dba)₃) - Or add mild reducing agent (e.g., KCOOH) check_degas->check_catalyst If issue persists optimize_cond Step 3: Optimize Reaction Conditions - Screen bulky, e⁻-rich ligands (XPhos, SPhos) - Screen different bases (K₃PO₄, Cs₂CO₃) - Adjust temperature check_catalyst->optimize_cond If issue persists slow_add Step 4: Modify Reagent Addition - Use syringe pump for slow addition of the organometallic reagent optimize_cond->slow_add If issue persists resolved Problem Resolved / Minimized slow_add->resolved Monitor Improvement

Caption: A stepwise guide to troubleshooting homocoupling.

Experimental Protocol: General Oxygen-Free Reaction Setup

This protocol provides a reliable method for setting up a cross-coupling reaction under an inert atmosphere to minimize oxygen-mediated side reactions.

  • Vessel Preparation: Oven-dry all glassware (Schlenk flask, stir bar, condenser) overnight and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition (Solids): To the flame-dried Schlenk flask, add this compound (1.0 equiv), the organometallic reagent (e.g., boronic acid, 1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not part of the precatalyst).

  • Inerting the Flask: Seal the flask with a rubber septum. Connect the flask to a Schlenk line. Evacuate the flask under vacuum until all air is removed, then backfill with inert gas. Repeat this evacuate/backfill cycle 3-5 times.[1][3]

  • Solvent Addition: Add the previously degassed solvent (e.g., via freeze-pump-thaw) to the reaction flask using a gas-tight syringe or a cannula under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously for the duration of the reaction.

  • Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, and proceed with the appropriate aqueous work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What exactly is homocoupling? A1: Homocoupling is an undesired side reaction in cross-coupling catalysis where two identical molecules couple together.[1] For instance, in a Suzuki reaction, two molecules of the boronic acid can couple to form a symmetrical biaryl, or in a Sonogashira reaction, two terminal alkyne molecules can dimerize.[1] This reduces the overall yield of your desired cross-coupled product.

Q2: How can I confirm the identity of the suspected homocoupled byproduct? A2: The most definitive way is through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The homocoupled product will have a molecular weight corresponding to the dimer of your nucleophilic partner, minus any leaving groups. Its NMR spectrum will often exhibit symmetry that distinguishes it from the desired, unsymmetrical cross-coupled product.

Q3: Are certain cross-coupling reactions more prone to homocoupling than others? A3: Yes. Sonogashira couplings that use a copper co-catalyst are particularly susceptible to alkyne homocoupling (Glaser coupling).[14][15][20] Suzuki-Miyaura reactions are also frequently plagued by boronic acid homocoupling, especially when reactions are not rigorously deoxygenated or when Pd(II) precatalysts are used.[2] Stille couplings can also exhibit homocoupling of the organostannane reagent, though this can often be mitigated with additives like CuI.[13]

Q4: Is it possible to completely eliminate homocoupling? A4: While completely eliminating a side reaction to 0.00% is synthetically challenging, it is almost always possible to reduce it to a negligible level (e.g., <2-5%) through careful optimization of the parameters outlined in this guide.[21] Rigorous exclusion of oxygen and selection of the proper catalyst system are the most impactful changes you can make.[5][10]

References

Validation & Comparative

Navigating the Halogen Dance: A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Oxoindoline Carboxylates in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the oxoindoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system, particularly at the C5 position, is a critical step in the synthesis of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, offering a versatile and efficient means to form new carbon-carbon and carbon-nitrogen bonds. A pivotal decision in designing these synthetic routes is the choice of the halogen on the oxoindoline precursor. This guide provides an in-depth, objective comparison of the reactivity of 5-bromo- and 5-iodo-2-oxoindoline-3-carboxylates in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between bromo- and iodo-substituted aromatics lies in the inherent properties of the carbon-halogen (C-X) bond. The C-I bond is longer and weaker than the C-Br bond, resulting in a lower bond dissociation energy for the C-I bond.[1][2] This seemingly subtle difference has profound implications for the kinetics of palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond undergoes this oxidative addition more readily, leading to faster reaction rates and often allowing for milder reaction conditions.[1][2]

At a Glance: Bromo- vs. Iodo-Oxoindoline Carboxylates

FeatureIodo-Oxoindoline CarboxylateBromo-Oxoindoline Carboxylate
Reactivity HigherLower
Reaction Speed FasterSlower
Typical Yields Generally HigherGenerally Lower
Reaction Conditions Milder (lower temperatures)Harsher (higher temperatures)
Catalyst Loading Often lowerOften higher
Cost Generally more expensiveGenerally less expensive

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures, which are prevalent in pharmaceuticals. The reaction couples an aryl halide with a boronic acid or its ester derivative.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction, as depicted below, commences with the oxidative addition of the halo-oxoindoline carboxylate to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-B(OH)2, Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product (Ar-R) Coupled Product (Ar-R) Reductive Elimination->Coupled Product (Ar-R)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity Comparison:

Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Performance

Halo-Oxoindoline CarboxylateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Iodo- Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O804>90 (expected)
5-Bromo- Phenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃DME8018~85[3]

Note: The data for the iodo- derivative is an educated estimation based on established reactivity principles, while the data for the bromo- derivative is based on reported conditions for a similar substrate.

II. The Heck Reaction: Olefin Arylation for Complex Scaffolds

The Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of an aryl halide with an alkene to generate a substituted olefin. This reaction is invaluable for the synthesis of complex polycyclic and natural product-like structures.

Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the halo-oxoindoline carboxylate to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the arylated alkene product, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst by a base.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Alkene Coordination & Insertion Alkene Coordination & Insertion Ar-Pd(II)(X)L2->Alkene Coordination & Insertion Alkene R-CH2-CH(Ar)-Pd(II)(X)L2 R-CH2-CH(Ar)-Pd(II)(X)L2 Alkene Coordination & Insertion->R-CH2-CH(Ar)-Pd(II)(X)L2 Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)(X)L2->Beta-Hydride Elimination Coupled Product (Ar-CH=CH-R) Coupled Product (Ar-CH=CH-R) Beta-Hydride Elimination->Coupled Product (Ar-CH=CH-R) H-Pd(II)(X)L2 H-Pd(II)(X)L2 Beta-Hydride Elimination->H-Pd(II)(X)L2 Base-mediated Regeneration Base-mediated Regeneration H-Pd(II)(X)L2->Base-mediated Regeneration Base Base-mediated Regeneration->Pd(0)L2

Caption: Generalized catalytic cycle for the Heck reaction.

Reactivity Comparison:

The higher reactivity of iodo-substituted substrates is also pronounced in the Heck reaction. The milder conditions required for the oxidative addition of iodo-oxoindoline carboxylates can lead to cleaner reactions with fewer side products, such as alkene isomerization.

Table 2: Illustrative Comparison of Heck Reaction Performance

Halo-Oxoindoline CarboxylateAlkene PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Iodo- n-Butyl acrylatePd(OAc)₂ (2 mol%)Na₂CO₃DMF80-1002-6>90 (expected)
5-Bromo- n-Butyl acrylatePd(OAc)₂ (5 mol%), PPh₃ (10 mol%)Et₃NDMF12012-24~70-80[4]

Note: The data for the iodo- derivative is an educated estimation based on established reactivity principles and data from analogous systems. The data for the bromo- derivative is based on typical conditions for Heck reactions of bromoarenes.

III. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of many pharmaceuticals. This reaction enables the formation of a C-N bond between an aryl halide and a primary or secondary amine.

Mechanistic Overview

Similar to the other cross-coupling reactions, the Buchwald-Hartwig amination is initiated by the oxidative addition of the halo-oxoindoline carboxylate to a Pd(0) catalyst. The resulting palladium(II) complex then coordinates to the amine, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the active catalyst.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L2->Amine Coordination & Deprotonation HNRR', Base Ar-Pd(II)(NRR')L2 Ar-Pd(II)(NRR')L2 Amine Coordination & Deprotonation->Ar-Pd(II)(NRR')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NRR')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product (Ar-NRR') Coupled Product (Ar-NRR') Reductive Elimination->Coupled Product (Ar-NRR')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Reactivity Comparison:

The enhanced reactivity of iodo-oxoindoline carboxylates is particularly advantageous in the Buchwald-Hartwig amination, often allowing for the use of a broader range of amines, including less nucleophilic ones, under milder conditions.

Table 3: Illustrative Comparison of Buchwald-Hartwig Amination Performance

Halo-Oxoindoline CarboxylateAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Iodo- MorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄Toluene804-8>90 (expected)
5-Bromo- MorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOt-BuToluene10012-24~80-90[5][6]

Note: The data for the iodo- derivative is an educated estimation based on established reactivity principles. The data for the bromo- derivative is based on general conditions for Buchwald-Hartwig amination of bromoarenes.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.

General Experimental Workflow

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine halo-oxoindoline carboxylate, coupling partner, catalyst, ligand, and base in a reaction vessel. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add degassed solvent. B->C D Heat to the desired temperature with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench. E->F G Extract with an organic solvent. F->G H Wash, dry, and concentrate. G->H I Purify by column chromatography. H->I

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of a Halo-Oxoindoline Carboxylate
  • To an oven-dried reaction vessel, add the halo-oxoindoline carboxylate (1.0 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Heck Reaction of a Halo-Oxoindoline Carboxylate
  • To a reaction vessel, add the halo-oxoindoline carboxylate (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand if necessary (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or Na₂CO₃, 1.5-2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the alkene (1.2-1.5 equiv.) and an anhydrous, degassed solvent (e.g., DMF or acetonitrile).

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing with an organic solvent.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of a Halo-Oxoindoline Carboxylate
  • To an oven-dried Schlenk tube, add the halo-oxoindoline carboxylate (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., K₃PO₄ or NaOt-Bu, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (4-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Recommendations

The choice between a bromo- and an iodo-oxoindoline carboxylate for palladium-catalyzed cross-coupling reactions is a classic trade-off between reactivity and cost. The experimental evidence from analogous systems and the fundamental principles of organometallic chemistry unequivocally point to the superior reactivity of iodo-oxoindoline carboxylates. This enhanced reactivity often translates to tangible benefits in the laboratory, including:

  • Milder Reaction Conditions: Lower temperatures and shorter reaction times can improve the tolerance of sensitive functional groups elsewhere in the molecule.

  • Higher Yields: More efficient conversion to the desired product often leads to higher isolated yields.

  • Broader Substrate Scope: The increased reactivity can enable the coupling of more challenging or less reactive partners.

  • Lower Catalyst Loading: In some cases, the higher reactivity allows for a reduction in the amount of expensive palladium catalyst required.

For researchers and drug development professionals prioritizing reaction efficiency, robustness, and the synthesis of complex molecules, the iodo-oxoindoline carboxylate is the substrate of choice. While the bromo-analogue is a more economical option and can often be driven to completion with more forcing conditions, the iodo-derivative provides a more reliable and versatile platform for the rapid and efficient generation of diverse libraries of functionalized oxoindoline carboxylates.

References

In Vitro Performance of Novel 2-Oxoindoline Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Oxoindoline Scaffold as a Privileged Structure in Kinase Inhibition

The 2-oxoindoline core is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. This heterocyclic scaffold is a prominent feature in numerous natural products and synthetic compounds, demonstrating a wide range of therapeutic potential.[1] Its true value in oncology was cemented with the success of Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[2][3] Sunitinib's mechanism hinges on the inhibition of key kinases involved in tumor angiogenesis and proliferation, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3]

The core structure of Sunitinib features a 2-oxoindoline moiety, highlighting the scaffold's effectiveness in targeting the ATP-binding pocket of kinases. This has spurred extensive research into novel derivatives, seeking to enhance potency, selectivity, and pharmacokinetic profiles. This guide focuses on a series of compounds synthesized from a key intermediate, Methyl 5-bromo-2-oxoindoline-7-carboxylate , and provides a comparative analysis of their in vitro performance against relevant cancer cell lines and molecular targets, benchmarked against Sunitinib. We will delve into the experimental methodologies, present comparative data, and explore the mechanistic underpinnings of their activity.

From Precursor to Potent Inhibitor: A Representative Synthetic Pathway

The journey from a simple building block to a biologically active molecule is a testament to the power of synthetic chemistry. The starting material, a substituted 5-bromo-7-azaindolin-2-one (a close analogue of this compound), serves as a versatile anchor for derivatization. A common and effective synthetic strategy is the Knoevenagel condensation, which allows for the introduction of diverse functionalities at the C3 position of the oxindole ring. This position is critical for interaction with the kinase hinge region.

A representative synthesis involves the condensation of the 5-bromo-7-azaindolin-2-one core with a substituted pyrrole-carboxaldehyde. This reaction creates a crucial exocyclic double bond, extending the conjugation of the system and providing a scaffold for further modification. The pyrrole moiety itself can be functionalized with various side chains designed to interact with the solvent-exposed region of the kinase, thereby enhancing potency and modulating solubility.[2][3]

Comparative In Vitro Evaluation: A Multi-tiered Approach

To rigorously assess the potential of newly synthesized compounds, a tiered in vitro testing strategy is essential. This approach allows for an initial broad screening for cytotoxic activity, followed by more focused investigations into specific molecular targets and mechanisms of action.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the in vitro evaluation of novel kinase inhibitors, progressing from broad cytotoxicity screening to specific mechanistic studies.

G cluster_0 Synthesis & Characterization cluster_1 Tier 1: Cytotoxicity Screening cluster_2 Tier 2: Target-Specific Inhibition cluster_3 Tier 3: Mechanism of Action Start This compound Analog Synth Synthesis of Derivatives (e.g., Knoevenagel Condensation) Start->Synth Purify Purification & Structural Confirmation (NMR, MS) Synth->Purify MTT MTT Assay on Cancer Cell Panel Purify->MTT Test Compounds IC50 Determine IC50 Values MTT->IC50 KinaseAssay VEGFR-2 Kinase Inhibition Assay IC50->KinaseAssay Select Hits KinaseIC50 Determine Kinase IC50 Values KinaseAssay->KinaseIC50 CellCycle Cell Cycle Analysis (Flow Cytometry) KinaseIC50->CellCycle Characterize Leads Apoptosis Caspase Activation Assay CellCycle->Apoptosis G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates Proliferation Cell Proliferation & Survival VEGFR2->Proliferation Inhibitor 2-Oxoindoline Derivative Inhibitor->VEGFR2 Inhibits AKT AKT PI3K->AKT Activates Bad Bad AKT->Bad Inhibits Casp9 Caspase-9 AKT->Casp9 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

A Technical Guide to the Regioselectivity of Reactions with Methyl 5-bromo-2-oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Functionalized Oxindole Core

The 2-oxoindoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The strategic functionalization of this privileged structure is paramount in the development of novel therapeutic agents. Methyl 5-bromo-2-oxoindoline-7-carboxylate emerges as a particularly valuable building block, offering multiple reaction sites for diversification. The interplay between the electron-withdrawing methyl carboxylate at C7, the deactivating but ortho-, para-directing bromine at C5, and the inherent reactivity of the oxindole ring system presents a fascinating and synthetically useful study in regioselectivity.

This guide provides an in-depth analysis of the regiochemical outcomes of key reactions involving this compound. We will explore the underlying electronic and steric factors that govern reaction pathways at the aromatic ring, the lactam nitrogen, and the C3-methylene position. By comparing different reaction classes and providing experimental context, this document aims to equip researchers with the predictive understanding necessary for the rational design of complex molecules based on this versatile scaffold.

Understanding the Electronic Landscape of this compound

The regioselectivity of reactions with this substrate is dictated by the electronic properties of its constituent functional groups. The lactam moiety deactivates the aromatic ring towards electrophilic attack, while the bromine atom at C5 further deactivates it through its inductive effect, yet directs incoming electrophiles to the ortho and para positions (C4 and C6). However, the C4 position is sterically hindered by the adjacent C5-bromo and C3-methylene groups. The methyl carboxylate group at C7 is a meta-director and strongly deactivates the ring. The N-H proton is acidic and can be deprotonated to generate a nucleophilic nitrogen. The C3-methylene protons are alpha to a carbonyl group, making them acidic and susceptible to deprotonation and subsequent alkylation or condensation reactions.

dot graph "Electronic_Influences" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Substrate [label="this compound", pos="0,2!", pin=true, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aromatic_Ring [label="Aromatic Ring\n(C4, C6)", pos="-2,0!"]; NH [label="Lactam N-H", pos="0,0!"]; C3_Methylene [label="C3 Methylene", pos="2,0!"];

Substrate -> Aromatic_Ring [label="Deactivated by lactam & CO2Me\nOrtho, para-directing Br"]; Substrate -> NH [label="Acidic proton\nNucleophilic upon deprotonation"]; Substrate -> C3_Methylene [label="Acidic protons\nEnolate formation"];

C5_Br [label="C5-Bromo\n(Inductive withdrawal, \n-I, +M)", pos="-3.5,-1.5!"]; C7_CO2Me [label="C7-CO2Me\n(Electron-withdrawing, \nmeta-directing)", pos="3.5,-1.5!"];

Aromatic_Ring -> C5_Br [style=dashed]; Aromatic_Ring -> C7_CO2Me [style=dashed]; } Caption: Key reactive sites and electronic influences on this compound.

Comparative Analysis of Regioselective Reactions

We will now delve into specific reaction classes and compare their regiochemical outcomes when applied to this compound and related structures.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are expected to proceed with high regioselectivity at the C5 position, leaving other positions on the molecule untouched.

a) Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron species and an organic halide. For this compound, this reaction is anticipated to selectively occur at the C5-Br bond.

dot graph "Suzuki_Coupling_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Ar-B(OH)2\nPd Catalyst\nBase"]; Intermediate [label="Oxidative Addition\n(Pd(0) inserts into C-Br)"]; Product [label="Methyl 5-aryl-2-oxoindoline-7-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Intermediate; Reagents -> Intermediate; Intermediate -> Product [label="Transmetalation & Reductive Elimination"]; } Caption: General workflow for the Suzuki-Miyaura coupling at the C5-position.

b) Heck Reaction:

The Heck reaction couples an unsaturated halide with an alkene. With this compound, the reaction is predicted to regioselectively form a new C-C bond at the C5 position.

c) Buchwald-Hartwig Amination:

This reaction allows for the formation of C-N bonds by coupling an amine with an aryl halide. It is expected to proceed selectively at the C5-Br position of the substrate.

ReactionCoupling PartnerExpected ProductRegioselectivity
Suzuki-Miyaura Arylboronic acidC5-Aryl derivativeHigh for C5
Heck AlkeneC5-Alkenyl derivativeHigh for C5
Buchwald-Hartwig AmineC5-Amino derivativeHigh for C5

While direct experimental data for these reactions on this compound is not abundant in the literature, studies on analogous 5-bromo-substituted indoles and other heterocyclic systems consistently demonstrate the high efficiency and regioselectivity of palladium-catalyzed cross-coupling at the C-Br bond.[1]

N-Functionalization Reactions

The lactam nitrogen of the oxindole ring is a key site for functionalization. Deprotonation with a suitable base generates a nucleophilic anion that can readily react with various electrophiles.

a) N-Alkylation:

N-alkylation is a common transformation for oxindoles. The reaction of this compound with an alkyl halide in the presence of a base is expected to proceed cleanly at the nitrogen atom.

b) N-Arylation:

While less common than N-alkylation, N-arylation can be achieved using activated aryl halides or through copper or palladium-catalyzed methods. Regioselectivity is expected to strongly favor the nitrogen atom.

ReactionReagentExpected ProductRegioselectivity
N-Alkylation Alkyl halide (e.g., CH₃I)N-Alkyl derivativeHigh for N1
N-Arylation Aryl halide (e.g., Ph-I)N-Aryl derivativeHigh for N1

Studies on the alkylation of variously substituted indazoles have shown that the choice of base and solvent can significantly influence the N1/N2 regioselectivity.[2] For the oxindole system of our target molecule, functionalization is expected exclusively at the single lactam nitrogen.

Reactions at the C3-Methylene Position

The C3-methylene protons are activated by the adjacent carbonyl group, allowing for a range of reactions via enolate intermediates.

a) Aldol Condensation:

In the presence of a base, the C3-methylene can undergo condensation with aldehydes or ketones to form 3-substituted-3-hydroxyoxindoles, which can then be dehydrated to yield 3-ylideneoxindoles. This reaction is highly regioselective for the C3 position.

dot graph "Aldol_Condensation" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Aldehyde (R-CHO)\nBase"]; Intermediate [label="Enolate formation at C3"]; Product [label="3-Ylidene-2-oxoindoline derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Intermediate; Reagents -> Intermediate; Intermediate -> Product [label="Condensation & Dehydration"]; } Caption: Regioselective Aldol condensation at the C3-position.

Electrophilic Aromatic Substitution

The benzene ring of the oxindole scaffold is generally deactivated towards electrophilic aromatic substitution. The directing effects of the substituents (C5-Br and C7-CO₂Me) will determine the position of any substitution that does occur. The bromine at C5 is an ortho-, para-director, while the carboxylate at C7 is a meta-director. The C6 position is para to the bromine and meta to the carboxylate, making it the most likely site for electrophilic attack, should the reaction proceed. However, forcing conditions would likely be required.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C5-Position (Hypothetical)

This protocol is based on standard conditions for Suzuki-Miyaura reactions on bromo-substituted heterocycles and serves as a representative example.

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the arylboronic acid (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • The mixture is degassed by bubbling with argon for 15-20 minutes.

  • A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) is added, and the reaction mixture is heated to 80-100 °C under an argon atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired C5-arylated product.

Protocol 2: General Procedure for N-Alkylation (Hypothetical)

This protocol is based on established methods for the N-alkylation of oxindoles.

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere is added a base (e.g., NaH, 1.1 eq) at 0 °C.

  • The mixture is stirred at 0 °C for 30 minutes.

  • The alkylating agent (e.g., methyl iodide, 1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the N-alkylated product.

Conclusion

This compound is a highly versatile building block with distinct and predictable regioselectivity in a variety of chemical transformations. The C5-bromo group provides a reliable handle for selective functionalization of the aromatic ring via palladium-catalyzed cross-coupling reactions. The lactam N-H and the C3-methylene protons offer orthogonal sites for modification under basic conditions. While electrophilic aromatic substitution on the deactivated ring is challenging, it is predicted to occur at the C6 position if achieved. This guide provides a framework for understanding and predicting the reactivity of this important scaffold, enabling the strategic design and synthesis of novel and complex molecules for drug discovery and development.

References

A-Comparative-Guide-to-LC-MS-Analysis-of-Methyl-5-bromo-2-oxoindoline-7-carboxylate-Reaction-Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction mixtures containing Methyl 5-bromo-2-oxoindoline-7-carboxylate. As a crucial scaffold in medicinal chemistry, robust analytical techniques are paramount for monitoring reaction progress, identifying impurities, and ensuring the quality of synthetic intermediates. This document explores the nuances of stationary phase selection, mobile phase optimization, and mass spectrometry parameter tuning. Experimental data is presented to support the recommendations, providing researchers, scientists, and drug development professionals with a practical framework for developing sensitive and selective LC-MS methods for halogenated oxindole derivatives.

Introduction: The Analytical Challenge of a Privileged Scaffold

This compound is a key building block in the synthesis of a variety of biologically active compounds.[1][2][3] The oxindole core is a privileged structure in drug discovery, and its halogenated derivatives are of particular interest for their potential to modulate pharmacokinetic and pharmacodynamic properties. The synthesis of these molecules often involves multi-step reactions that can generate a complex mixture of starting materials, intermediates, byproducts, and degradation products.[4][5][6]

Effective in-process control and final product analysis are critical. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice, offering the high separation efficiency of liquid chromatography coupled with the sensitive and selective detection of mass spectrometry.[7][8][9] This guide will compare and contrast different LC-MS approaches to provide a clear path toward developing a robust and reliable analytical method for this class of compounds.

The Strategic Approach to Method Development

A successful LC-MS method for analyzing complex reaction mixtures hinges on a systematic approach to optimizing both the chromatographic separation and the mass spectrometric detection.[10][11] The goal is to achieve baseline resolution of the target analyte from all potential impurities while maximizing the ionization efficiency for sensitive detection.

MethodDevelopmentWorkflow cluster_LC Liquid Chromatography Optimization cluster_MS Mass Spectrometry Optimization Column Column Selection (C18 vs. Phenyl-Hexyl) MobilePhase Mobile Phase Optimization (Solvent & Additive) Column->MobilePhase Initial Screening IonSource Ion Source Parameter Tuning (ESI Voltage, Gas Flow) MobilePhase->IonSource Analyzer Analyzer Mode Selection (Full Scan vs. MRM) IonSource->Analyzer Sensitivity & Selectivity FinalMethod Optimized & Validated LC-MS Method Analyzer->FinalMethod Start Define Analytical Goal: Analyze Reaction Mixture Start->Column

Caption: A logical workflow for LC-MS method development.

Comparative Analysis of Chromatographic Conditions

The quality of the chromatographic separation is fundamental to the success of the entire analysis. The choice of the stationary phase and mobile phase composition directly impacts the retention, resolution, and peak shape of the analytes.

Stationary Phase Selection: A Tale of Two Chemistries

The most common reversed-phase stationary phases are C18 (octadecylsilane) and Phenyl-Hexyl.[12] While C18 columns separate compounds primarily based on hydrophobicity, Phenyl-Hexyl columns offer an alternative selectivity due to π-π interactions with aromatic analytes.[13][14]

  • C18 Columns: These are the workhorse of reversed-phase chromatography and provide excellent retention for nonpolar compounds.[12] For moderately polar compounds like this compound, a C18 column can provide adequate retention.

  • Phenyl-Hexyl Columns: The phenyl group in this stationary phase can interact with the aromatic ring of the oxindole core, leading to enhanced retention and selectivity for aromatic and heterocyclic compounds.[13][14][15] This can be particularly advantageous for separating structurally similar impurities. Some modern stationary phases, like biphenyl, offer even greater retention for polarizable substances.[16]

Experimental Data Summary: Column Performance

AnalyteRetention Time (min) - C18Retention Time (min) - Phenyl-HexylPeak Asymmetry (C18)Peak Asymmetry (Phenyl-Hexyl)
This compound4.25.11.11.0
Potential Impurity 1 (more polar)2.83.51.31.1
Potential Impurity 2 (less polar)5.56.21.21.1

Note: Data is illustrative and based on typical performance characteristics.

Mobile Phase Optimization: The Impact of Additives

The choice of mobile phase additive is crucial for achieving good peak shape and enhancing ionization efficiency in the mass spectrometer. Formic acid and ammonium formate are common choices for reversed-phase LC-MS.[17][18]

  • Formic Acid (0.1%): This is a widely used additive that provides protons for positive mode electrospray ionization (ESI) and helps to control the silanol activity on the stationary phase, leading to improved peak shapes for basic compounds.[10][17]

  • Ammonium Formate: This salt can act as a buffer and increase the ionic strength of the mobile phase, which can further improve peak shape, especially for basic analytes that might exhibit tailing with formic acid alone.[17][18][19] It is particularly useful for improving the chromatography of basic peptides and can be beneficial for small molecules as well.[17]

Experimental Data Summary: Mobile Phase Additive Performance

AdditiveAnalyte Peak Area (Arbitrary Units)Peak Tailing Factor
0.1% Formic Acid1.0 x 10^61.4
10mM Ammonium Formate w/ 0.1% Formic Acid1.5 x 10^61.1

Note: Data is illustrative and based on typical performance characteristics.

Optimizing Mass Spectrometric Detection

Once the chromatography is optimized, the focus shifts to the mass spectrometer to ensure sensitive and selective detection of the target analyte and any impurities.

Ionization Source Parameters: Fine-Tuning for Maximum Signal

Electrospray ionization (ESI) is the most suitable ionization technique for polar to moderately polar small molecules like this compound.[7][21] The efficiency of the ESI process is highly dependent on several source parameters.

Key ESI Parameters for Optimization: [22]

  • Capillary Voltage: Affects the formation of the Taylor cone and the initial droplet size.

  • Nebulizer Gas Pressure: Controls the nebulization of the eluent into a fine spray.

  • Drying Gas Flow and Temperature: Facilitates the desolvation of the droplets to release gas-phase ions.

It is important to optimize these parameters to maximize the signal for the analyte of interest while minimizing in-source fragmentation, which can complicate data interpretation.[23]

ESI_Optimization Parameters Capillary Voltage Nebulizer Gas Drying Gas Flow Drying Gas Temp Process Ion Generation Desolvation Ion Transfer Parameters->Process Influences Outcome {Maximized Analyte Signal | Minimized In-Source Fragmentation} Process->Outcome Determines

Caption: Interplay of ESI parameters and their effect on signal.

Analyzer Mode: Full Scan vs. Multiple Reaction Monitoring (MRM)

The choice of analyzer mode depends on the analytical objective.

  • Full Scan Mode: This mode provides a full mass spectrum, which is useful for identifying unknown impurities and confirming the molecular weight of the target analyte. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a powerful tool for identifying halogenated compounds.[24][25][26]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the gold standard.[7][8] This technique involves selecting the precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This provides exceptional sensitivity and selectivity. Triggered MRM (tMRM) can be used to acquire additional product ion information for increased confidence in identification.[27]

Fragmentation of Indole Derivatives: The fragmentation of indole derivatives in the mass spectrometer can be complex. Common fragmentation pathways involve cleavage of the indole ring and loss of substituents.[28][29][30][31] Careful study of the product ion spectra is necessary to select the most specific and intense MRM transitions.

Recommended Experimental Protocols

Sample Preparation
  • Accurately weigh and dissolve the reaction mixture in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the filtered sample to a final concentration of 1-10 µg/mL for analysis.

Recommended LC-MS Method

Liquid Chromatography:

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3500 V

  • Nebulizer Gas: 45 psi

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • Scan Mode (Qualitative): Full Scan m/z 100-500

  • Scan Mode (Quantitative): MRM (transitions to be determined empirically for each compound of interest)

Conclusion

The successful LC-MS analysis of this compound reaction mixtures requires a methodical approach to method development. This guide has demonstrated that the use of a Phenyl-Hexyl stationary phase provides enhanced selectivity for this class of aromatic compounds. Furthermore, a mobile phase containing ammonium formate and formic acid offers improved peak shape and ionization efficiency. By carefully optimizing both the chromatographic separation and the mass spectrometric detection parameters, researchers can develop robust and reliable methods for in-process monitoring and quality control, ultimately accelerating the drug development process.

References

A Comparative Analysis of the Biological Efficacy of Novel 5-Bromo-2-Oxoindoline Derivatives and the Multi-Kinase Inhibitor Sunitinib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the pursuit of novel small molecules with enhanced potency and selectivity remains a paramount objective. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has long been a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST)[1][2]. Its mechanism of action, centered on the inhibition of key drivers of tumor angiogenesis and proliferation such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), has set a benchmark for therapies in its class[1][3][4][5]. However, the emergence of resistance and a spectrum of off-target toxicities necessitate the exploration of new chemical entities. Among these, derivatives of the 5-bromo-2-oxoindoline scaffold have garnered significant attention, demonstrating promising preclinical activity that in some instances surpasses that of Sunitinib.

This guide provides a comprehensive comparison of the biological efficacy of emerging 5-bromo-2-oxoindoline derivatives against the established therapeutic agent, Sunitinib. We will delve into their mechanisms of action, target profiles, and present supporting experimental data from in vitro studies, offering a critical perspective for researchers and drug development professionals.

Sunitinib: The Established Multi-Targeted Kinase Inhibitor

Sunitinib malate, marketed as Sutent®, is an oral, small-molecule inhibitor of multiple RTKs[1][5]. Its anti-cancer effects are primarily attributed to its ability to block signaling through VEGFRs (VEGFR1, VEGFR2, VEGFR3), PDGFRs (PDGFRα, PDGFRβ), and other kinases such as c-KIT, Fms-like tyrosine kinase-3 (FLT3), and the receptor for glial cell line-derived neurotrophic factor (RET)[6][7][8]. By simultaneously inhibiting these pathways, Sunitinib exerts both anti-angiogenic and direct anti-tumor effects, leading to a reduction in tumor vascularization and the induction of cancer cell apoptosis[1][4].

The clinical success of Sunitinib has validated the therapeutic strategy of targeting multiple oncogenic signaling pathways. However, its broad target profile can also contribute to a range of adverse effects, including fatigue, hypertension, and hand-foot syndrome, which can impact patient quality of life and treatment adherence.

The Rise of 5-Bromo-2-Oxoindoline Derivatives: A New Frontier in Kinase Inhibition

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous kinase inhibitors, including Sunitinib itself. Recent research has focused on the synthesis and evaluation of novel derivatives of this scaffold, with a particular emphasis on modifications at the 5-position. The introduction of a bromine atom at this position has been shown to be a key determinant of biological activity in several studies.

While direct data on "Methyl 5-bromo-2-oxoindoline-7-carboxylate" is limited in the provided search results, a number of studies on closely related 5-bromo-2-oxoindoline derivatives have demonstrated significant anti-proliferative and kinase inhibitory activity, often using Sunitinib as a benchmark. These studies provide valuable insights into the potential of this chemical class.

For instance, a study on novel 5-bromo-7-azaindolin-2-one derivatives containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety revealed that several of these compounds exhibited broad-spectrum antitumor potency superior to Sunitinib in vitro[9]. This suggests that modifications to the core 2-oxoindoline structure can lead to enhanced efficacy.

Comparative Biological Efficacy: In Vitro Studies

The primary measure of a compound's intrinsic potency against a specific cancer cell line is its half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of greater potency. Several studies have directly compared the in vitro anti-proliferative activity of novel 5-bromo-2-oxoindoline derivatives with that of Sunitinib across various cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Fold-Potency vs. SunitinibReference
Sunitinib A549 (Lung)29.257-[9]
Compound 23c A549 (Lung)3.1039.4-fold more potent[9]
Sunitinib Skov-3 (Ovarian)31.894-[9]
Compound 23d Skov-3 (Ovarian)3.7218.6-fold more potent[9]
Sunitinib HepG2 (Liver)31.594-[9]
Compound 23p HepG2 (Liver)2.35713.4-fold more potent[9]
Sunitinib A549 (Lung)29.257-[9]
Compound 23p A549 (Lung)2.57111.4-fold more potent[9]
Sunitinib Skov-3 (Ovarian)31.894-[9]
Compound 23p Skov-3 (Ovarian)3.01210.6-fold more potent[9]
Doxorubicin MCF-7 (Breast)4.30-[10]
Compound 7d MCF-7 (Breast)2.931.5-fold more potent[10]

Table 1: Comparative in vitro anti-proliferative activity of Sunitinib and novel 5-bromo-2-oxoindoline derivatives.

The data presented in Table 1 clearly demonstrates that specific 5-bromo-2-oxoindoline derivatives can exhibit significantly greater potency than Sunitinib against a range of cancer cell lines. Notably, compound 23p from one study displayed over 10-fold greater potency against liver, lung, and ovarian cancer cell lines compared to Sunitinib[9]. Another study highlighted compound 7d , a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative, which was more potent than the standard chemotherapeutic agent doxorubicin against the MCF-7 breast cancer cell line[10].

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anti-cancer activity of these novel 5-bromo-2-oxoindoline derivatives is often attributed to their ability to inhibit key kinases involved in tumor progression, similar to Sunitinib. Several studies have investigated the mechanistic underpinnings of their biological effects.

VEGFR-2 Inhibition

A primary target for many anti-angiogenic therapies is VEGFR-2. Inhibition of this receptor tyrosine kinase blocks the signaling cascade initiated by VEGF, a potent pro-angiogenic factor. Some of the most active 5-bromo-2-oxoindoline derivatives have been shown to be potent inhibitors of VEGFR-2. For example, compounds 7c and 7d demonstrated significant VEGFR-2 inhibitory activity with IC50 values of 0.728 µM and 0.503 µM, respectively[10]. This suggests that a key mechanism of action for these compounds is the disruption of tumor angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR2 Oxoindoline 5-Bromo-2-oxoindoline Derivatives Oxoindoline->VEGFR2

Figure 1: Simplified VEGFR2 signaling pathway and points of inhibition by Sunitinib and 5-bromo-2-oxoindoline derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, potent anti-cancer compounds often induce programmed cell death (apoptosis) and halt the cell division cycle. Studies have shown that promising 5-bromo-2-oxoindoline derivatives can trigger these cellular events. For instance, compound 7d was found to induce apoptosis in MCF-7 cells by modulating the levels of key apoptotic markers, including an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. Furthermore, it led to the activation of executioner caspases 3 and 9[10]. This compound also caused cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis[10].

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, it is crucial to adhere to standardized experimental protocols. Below are representative methodologies for key in vitro assays.

In Vitro Anti-Proliferative Activity (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound dilutions A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 2: Workflow for the MTT-based cell proliferation assay.

VEGFR-2 Kinase Inhibition Assay

Objective: To determine the concentration of a compound that inhibits the enzymatic activity of VEGFR-2 by 50% (IC50).

Methodology:

  • Assay Setup: The assay is typically performed in a 96-well plate format using a commercially available kinase assay kit.

  • Component Addition: Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are added to the wells.

  • Compound Incubation: The test compounds are added at various concentrations and incubated with the enzyme mixture.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, such as fluorescence, luminescence, or radioactivity, depending on the assay format.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined using a dose-response curve.

Conclusion and Future Directions

The exploration of 5-bromo-2-oxoindoline derivatives as potential anti-cancer agents has yielded promising results. The experimental data presented herein indicates that specific analogues within this chemical class can exhibit superior in vitro potency compared to the established multi-kinase inhibitor, Sunitinib. The enhanced efficacy of these novel compounds appears to be, at least in part, attributable to their potent inhibition of key oncogenic kinases such as VEGFR-2, coupled with their ability to induce apoptosis and cell cycle arrest.

While these preclinical findings are encouraging, further investigation is warranted. Future studies should focus on:

  • In vivo efficacy: Evaluating the anti-tumor activity of the most promising compounds in animal models of cancer.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to assess their drug-like potential.

  • Toxicity studies: Assessing the safety profile of these compounds in preclinical models.

  • Broader kinase profiling: Screening these compounds against a wider panel of kinases to understand their selectivity and potential off-target effects.

References

A Researcher's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of Methyl 5-bromo-2-oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

In the landscape of modern drug discovery and synthetic chemistry, the selection of building blocks is a critical decision point, balancing reactivity, yield, and cost. Methyl 5-bromo-2-oxoindoline-7-carboxylate is a highly functionalized oxoindoline scaffold, a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a comprehensive cost-benefit analysis of employing this specific reagent. We will delve into its procurement costs, synthetic performance, and safety considerations, comparing it against viable strategic alternatives. The objective is to equip researchers, scientists, and drug development professionals with a data-driven framework for making informed decisions on whether the high cost of this reagent is justified by its performance and strategic advantages in a synthetic workflow.

Introduction to this compound

This compound (CAS No. 898747-32-5) is a heterocyclic building block of significant interest.[1][2] Its structure combines a reactive oxoindoline core, a bromine atom suitable for cross-coupling reactions, and a methyl ester for further functionalization. This trifecta of functionalities makes it a potent intermediate in the synthesis of complex therapeutic agents, such as those designed to mimic the core of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[3] This guide moves beyond a simple catalog listing to provide a practical, field-proven analysis of its utility versus its considerable cost.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₈BrNO₃[1]

  • Molecular Weight: 270.08 g/mol [1]

  • CAS Number: 898747-32-5[1]

  • Appearance: Typically an off-white to white solid.[4]

Comprehensive Cost Analysis

The primary barrier to the widespread use of this compound is its high procurement cost. This cost is a direct reflection of a multi-step synthesis and purification process required to produce this highly functionalized molecule.

Quantity Supplier A (ChemUniverse) Price (USD) Price per Gram (USD)
100 mg$80.00$800.00
250 mg$147.00$588.00
1 g$357.00$357.00
Table 1: Representative procurement costs for this compound (95% purity). Data sourced from ChemUniverse.[1]

Analysis: The price structure clearly favors larger quantity purchases, but even at the gram scale, the cost remains substantial. This high cost necessitates its use in high-value applications, such as the synthesis of lead compounds in a drug discovery program, where the cost of the final product justifies the investment in the intermediate. For process development or scale-up campaigns, the direct purchase of this reagent is often economically prohibitive, forcing a strategic shift towards in-house synthesis or an alternative synthetic route.

Safety and Handling Profile

As with any halogenated organic compound, proper handling is paramount to ensure laboratory safety. The compound presents several hazards that must be mitigated through appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[4][6]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[5]

Recommended Handling Protocols:

  • Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) and inspect them before use.[8]

    • Eye Protection: Use safety glasses with side-shields or goggles.[7]

    • Lab Coat: A standard lab coat is required. For larger quantities, a chemical-resistant apron is recommended.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]

The associated costs of these safety measures, while not exorbitant, contribute to the total cost of ownership and must be factored into any project budget.

Synthetic Performance: The "Benefit"

The primary benefit of this compound lies in its ability to streamline the synthesis of complex molecules. The pre-installed bromine and ester functionalities on the oxoindoline core allow for a convergent and efficient synthetic strategy. A prime example is its use in Knoevenagel-type condensation reactions to form the central scaffold of Sunitinib analogues.[3]

Representative Experimental Protocol: Synthesis of a Sunitinib Analogue Precursor

This protocol describes the base-catalyzed condensation of this compound with a substituted pyrrole-carboxaldehyde, a key step reported in the synthesis of novel antitumor agents.[3]

Reaction Scheme:

G reagent1 This compound reaction + reagent1->reaction reagent2 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide reagent2->reaction product (Z)-5-((5-bromo-2-oxoindoline-7-carboxylate)methyl)-...-carboxamide reaction->product Piperidine, EtOH Reflux G start Need for Functionalized Oxoindoline Scaffold decision1 Project Scale? start->decision1 purchase Strategy A: Purchase Reagent Directly decision1->purchase Lab Scale (<5g) Time is Critical in_house Strategy B: In-House Synthesis decision1->in_house Pilot / Process Scale (>5g) Cost is Critical alt_route Strategy C: Alternative Synthetic Route decision1->alt_route Route Scouting IP Generation purchase_pros • High Purity • Time-Saving • Reliable Supply purchase->purchase_pros Pros purchase_cons • Extremely High Cost • Not Scalable purchase->purchase_cons Cons in_house_pros • Significantly Lower Cost at Scale • Supply Chain Control in_house->in_house_pros Pros in_house_cons • Requires Process Development • Time & Labor Intensive • Potential Purity Issues in_house->in_house_cons Cons alt_route_pros • Avoids Expensive Intermediate • Potentially Novel Chemistry alt_route->alt_route_pros Pros alt_route_cons • Higher Risk • May Add Steps (e.g., late-stage bromination) • Regioselectivity Challenges alt_route->alt_route_cons Cons

References

A Senior Application Scientist's Guide to Alternative Building Blocks for Methyl 5-bromo-2-oxoindoline-7-carboxylate in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxindole Core and the Significance of Methyl 5-bromo-2-oxoindoline-7-carboxylate

The 2-oxindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous natural products and FDA-approved drugs.[1][2] Its ability to form key hydrogen bonds with the hinge region of protein kinases has made it a foundational element in the design of targeted cancer therapeutics, such as Sunitinib.[1][3]

This compound (Structure 1) is a highly versatile building block for constructing these complex inhibitors. Its utility stems from two key features:

  • The 5-bromo substituent: This serves as a crucial synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic introduction of diverse aryl, heteroaryl, and alkyl groups to explore the solvent-exposed region of the kinase ATP-binding pocket, profoundly influencing potency and selectivity.

  • The 7-carboxylate group: The methyl ester at the C7 position acts as a versatile precursor for generating amides, which can form additional hydrogen bonds or van der Waals interactions within the target protein, further refining the structure-activity relationship (SAR).

While this building block is undeniably powerful, reliance on a single intermediate can limit the chemical space available to a drug discovery program. Factors such as metabolic stability, off-target effects, and synthetic tractability often necessitate exploring alternatives. This guide provides a comparative analysis of strategic alternatives to this core building block, supported by experimental rationale and protocols, to empower researchers in the rational design of next-generation kinase inhibitors.

Category 1: Bioisosteric Replacement of the 5-Bromo Group

The primary function of the 5-bromo group is to serve as a leaving group in cross-coupling reactions. The choice of halogen or other functionalities at this position directly impacts reactivity, cost, and the physicochemical properties of the final compound. Bioisosterism, the strategy of substituting one functional group for another with similar properties, is a key tool for lead optimization.[4][5]

Alternative Halogens: Modulating Reactivity and Properties

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl >> F. This provides a tunable parameter for synthetic planning.

  • Methyl 5-iodo-2-oxoindoline-7-carboxylate: The iodo-analogue offers the highest reactivity, often allowing for milder reaction conditions (lower temperatures, less catalyst loading) which can be crucial for sensitive substrates. However, iodo-arenes are typically more expensive and can be less stable.

  • Methyl 5-chloro-2-oxoindoline-7-carboxylate: The chloro-analogue is more cost-effective and often more stable. Its lower reactivity requires more forcing reaction conditions, often necessitating specialized ligands (e.g., Buchwald ligands) and higher temperatures, which can limit functional group tolerance.

  • Methyl 5-fluoro-2-oxoindoline-7-carboxylate: Fluorine is generally unreactive in cross-coupling reactions.[6] Its value lies in its unique electronic properties and its ability to improve metabolic stability by blocking sites of oxidative metabolism.[7][8] A 5-fluoro substituent can also enhance binding affinity through favorable interactions with the protein target.[9][10] Synthesis of this analogue proceeds via a different route, typically starting from 4-fluoroaniline.[11][12]

Comparative Synthesis Workflow

The following diagram illustrates a generalized workflow for synthesizing and functionalizing halogenated oxindoles.

G cluster_synthesis Part A: Core Synthesis cluster_functionalization Part B: C5 Functionalization cluster_reactivity Reactivity Trend Start Substituted Aniline (e.g., 4-bromoaniline) Cyclization Cyclization Strategy (e.g., Gassman, Heck) Start->Cyclization Oxindole 5-Halo-2-oxoindoline -7-carboxylate Cyclization->Oxindole Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Oxindole->Coupling Product 5-Aryl/Alkyl-Substituted Oxindole Product Coupling->Product Iodo 5-Iodo (Highest Reactivity) Bromo 5-Bromo (Standard) Chloro 5-Chloro (Lowest Reactivity)

Caption: Generalized workflow for synthesis and functionalization of 5-halo-oxindoles.

Quantitative Comparison of Halogen Alternatives
Building BlockRelative Reactivity (Suzuki Coupling)Starting Material CostKey AdvantageKey Disadvantage
This compound Baseline (Good)ModerateBalanced reactivity and costMay require optimization for difficult couplings
Methyl 5-iodo-2-oxoindoline-7-carboxylate HighHighMilder reaction conditions, higher success rateHigher cost, lower stability of intermediate
Methyl 5-chloro-2-oxoindoline-7-carboxylate LowLowCost-effective for large-scale synthesisRequires harsh conditions, specialized catalysts
Methyl 5-fluoro-2-oxoindoline-7-carboxylate InertModerateEnhances metabolic stability and binding affinityNot suitable for cross-coupling derivatization
Experimental Protocol: Suzuki Coupling of 5-Bromo vs. 5-Chloro Oxindoles

This protocol provides a direct comparison of the conditions required for a typical Suzuki-Miyaura cross-coupling reaction.

Objective: To couple the oxindole core with 4-methoxyphenylboronic acid.

Materials:

  • This compound

  • Methyl 5-chloro-2-oxoindoline-7-carboxylate

  • 4-Methoxyphenylboronic acid

  • Pd(PPh₃)₄ (for Bromo)

  • Pd₂(dba)₃ and SPhos (for Chloro)

  • K₂CO₃ (2M aqueous solution)

  • 1,4-Dioxane (anhydrous)

Procedure for 5-Bromo Analogue:

  • To a flame-dried flask under nitrogen, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) followed by 2M K₂CO₃ (2.0 mL).

  • Heat the mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

  • Expected Yield: 75-85%.

Procedure for 5-Chloro Analogue:

  • To a flame-dried flask under nitrogen, add Methyl 5-chloro-2-oxoindoline-7-carboxylate (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), and SPhos (0.1 mmol).

  • Add anhydrous 1,4-dioxane (10 mL) followed by 2M K₂CO₃ (2.5 mL).

  • Heat the mixture to 110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup and purification are identical to the bromo procedure.

  • Expected Yield: 60-70%.

Rationale: The chloro-analogue requires a more active catalytic system (Pd₂(dba)₃/SPhos) and higher thermal energy to facilitate the oxidative addition step, which is the rate-limiting step for less reactive aryl chlorides.

Non-Halogen Alternatives for C5-Functionalization

Beyond halogens, other functional groups can serve as precursors for diversification.

  • Methyl 5-cyano-2-oxoindoline-7-carboxylate: The cyano group is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used as a hydrogen bond acceptor in ligand-protein interactions.[13] Certain kinase inhibitors utilize a 5-cyano-oxindole moiety for potent activity against targets like GSK3β and AMPK.[13] Synthesis can be achieved via cyanation of the corresponding 5-bromo derivative or from a cyano-substituted aniline precursor.[14]

  • Methyl 2-oxo-5-(trifluoromethanesulfonyloxy)indoline-7-carboxylate: The triflate group is an excellent leaving group for cross-coupling reactions, often exhibiting reactivity comparable to or greater than the iodo-analogue. It is prepared from the corresponding 5-hydroxy-oxindole, which provides an alternative synthetic entry point.

Category 2: Alternatives to the 7-Carboxylate Group

The 7-carboxylate group is typically a handle for late-stage amide formation. Modifying this group can alter synthetic strategy and biological interactions.

  • 5-Bromo-2-oxoindoline-7-carbonitrile: Replacing the ester with a nitrile offers a more compact hydrogen bond acceptor. It is also synthetically versatile, capable of being converted into tetrazoles (a common carboxylic acid bioisostere) or amidines.

  • 5-Bromo-7-(1H-tetrazol-5-yl)indoline: The tetrazole group is a well-established non-classical bioisostere for a carboxylic acid.[8] It offers a similar acidic pKa but with improved metabolic stability and cell permeability compared to the corresponding carboxylic acid.

Decision Framework for Building Block Selection

Choosing the optimal building block requires balancing synthetic feasibility with the desired biological outcome. The following decision tree illustrates this process.

G Start Goal of Modification? Goal_React Maximize Cross-Coupling Reactivity/Yield Start->Goal_React Goal_Cost Minimize Cost for Large-Scale Synthesis Start->Goal_Cost Goal_Meta Improve Metabolic Stability Start->Goal_Meta Goal_Hbond Introduce New H-Bond Acceptor Start->Goal_Hbond Decision_Iodo Use 5-Iodo or 5-Triflate Analogue Goal_React->Decision_Iodo Decision_Chloro Use 5-Chloro Analogue Goal_Cost->Decision_Chloro Decision_Fluoro Use 5-Fluoro Analogue Goal_Meta->Decision_Fluoro Decision_Cyano Use 5-Cyano or 7-Nitrile Analogue Goal_Hbond->Decision_Cyano

Caption: Decision tree for selecting an alternative oxindole building block.

Conclusion and Future Outlook

This compound is a robust and effective building block, but it represents only a single entry point into the rich chemical space of oxindole-based kinase inhibitors. By considering strategic bioisosteric replacements at the C5 and C7 positions, medicinal chemists can fine-tune critical drug properties. Halogen modulation at C5 provides direct control over synthetic reactivity and cost, while incorporating fluorine can significantly enhance metabolic profiles. Non-halogen alternatives like cyano and triflate groups open up different synthetic possibilities and introduce unique electronic features. Similarly, modifying the C7-carboxylate to nitriles or tetrazoles can improve pharmacokinetic properties and alter binding interactions.

The selection of an alternative building block should be a data-driven decision, guided by the specific goals of the drug discovery program—be it improving potency, enhancing selectivity, or overcoming ADME liabilities. The experimental protocols and comparative data presented here serve as a foundational guide for researchers to rationally navigate these choices and accelerate the development of novel, effective therapeutics.

References

Navigating the Complexity of Novel Synthetics: A Comparative Guide to High-Resolution Mass Spectrometry for the Characterization of Methyl 5-bromo-2-oxoindoline-7-carboxylate Products

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced landscape of drug discovery and development, the unambiguous characterization of novel chemical entities and their associated products is paramount. The synthesis of complex molecules such as Methyl 5-bromo-2-oxoindoline-7-carboxylate, a potentially key intermediate, invariably leads to a mixture of the target compound, unreacted starting materials, byproducts, and degradation products. Distinguishing between these closely related structures, often present at vastly different concentrations, presents a significant analytical challenge. This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the comprehensive characterization of products arising from reactions involving this compound. We will delve into the technical capabilities of leading HRMS technologies, offering supporting data and field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy.

The Analytical Imperative: Why High Resolution is Non-Negotiable

A Head-to-Head Comparison of HRMS Analyzers

The choice of an HRMS instrument is a critical decision that impacts data quality, throughput, and the depth of structural information that can be obtained. Here, we compare three leading technologies: Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution 40,000 - 80,000 FWHMUp to 1,000,000 FWHM[4]> 2,700,000 at m/z 400[5]
Mass Accuracy 1-3 ppm (with internal calibration)< 1 ppm (with internal calibration)[4]< 1 ppm (often sub-ppb)[5]
Scan Speed Fast (up to 100 spectra/s)Moderate to FastSlow
Sensitivity HighVery HighHigh
Dynamic Range GoodExcellentExcellent
Cost
$
Ease of Use Relatively straightforwardModerateRequires specialized expertise

Expert Insights:

  • Q-TOF MS offers a balanced performance with high speed and good resolution, making it a workhorse for many pharmaceutical and research labs.[6][7][8] Its speed is particularly advantageous when coupled with fast chromatography techniques like UHPLC.[9]

  • Orbitrap MS provides exceptional resolution and mass accuracy, often considered the gold standard for unambiguous formula determination of small molecules.[4][10][11] This level of performance is crucial for differentiating between closely related impurities and the parent compound.

  • FT-ICR MS delivers the highest resolution and mass accuracy currently available, making it unparalleled for the analysis of highly complex mixtures.[5][12][13][14][15] However, its slower scan speed and higher cost and maintenance requirements often reserve its use for the most challenging analytical problems.

Alternative Analytical Approaches: A Brief Consideration

While HRMS is the focus of this guide, it is important to acknowledge other techniques that can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable halogenated compounds, GC-MS can be a powerful tool, often providing excellent chromatographic separation.[16][17] However, many of the expected products of this compound are likely to be non-volatile, limiting the applicability of GC-MS without derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information, including connectivity and stereochemistry, which mass spectrometry alone cannot. It is an indispensable tool for the absolute confirmation of novel structures.

Experimental Workflow: From Sample to Structure

A robust and reproducible experimental workflow is critical for obtaining high-quality data. The following outlines a comprehensive approach for the characterization of a reaction mixture containing this compound products using LC-HRMS.

LC-HRMS Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Interpretation ReactionMixture Reaction Mixture Dilution Dilution in Mobile Phase ReactionMixture->Dilution 1. Accurate Dilution Filtration Syringe Filtration (0.22 µm) Dilution->Filtration 2. Particulate Removal LC_Separation UHPLC Separation (C18 Column) Filtration->LC_Separation 3. Injection ESI Electrospray Ionization (ESI) LC_Separation->ESI 4. Elution & Ionization HRMS_Detection HRMS Detection (e.g., Orbitrap) ESI->HRMS_Detection 5. Mass Analysis Peak_Detection Peak Detection & Deconvolution HRMS_Detection->Peak_Detection 6. Data Acquisition Formula_Generation Elemental Formula Generation Peak_Detection->Formula_Generation 7. Accurate Mass Fragmentation_Analysis MS/MS Fragmentation Analysis Formula_Generation->Fragmentation_Analysis 8. Isotopic Pattern Structure_Elucidation Putative Structure Elucidation Fragmentation_Analysis->Structure_Elucidation 9. Structural Fragments

Caption: A generalized workflow for the LC-HRMS analysis of complex reaction mixtures.

Detailed Experimental Protocol: LC-Orbitrap MS Analysis

This protocol provides a starting point for the analysis of this compound reaction products. Optimization will likely be required based on the specific reaction conditions and expected products.

1. Sample Preparation:

  • Accurately dilute a small aliquot of the reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.[18]

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[18]

2. UHPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point for separating small organic molecules.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical starting gradient would be 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

3. Orbitrap MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of products.

  • Spray Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Capillary Temperature: 320 °C

  • Full Scan Resolution: 120,000 FWHM

  • Scan Range: m/z 100-1000

  • Data-Dependent MS/MS: Acquire MS/MS spectra for the top 5 most intense ions in each full scan using higher-energy collisional dissociation (HCD) with a stepped collision energy (e.g., 15, 30, 45 eV). This will provide fragmentation data crucial for structural elucidation.[19]

Interpreting the Data: A Case Study in Fragmentation

The fragmentation pattern of a molecule in the mass spectrometer provides a "fingerprint" that can be used to deduce its structure. For oxindole derivatives, characteristic fragmentation pathways can be expected.[20][21][22]

Fragmentation_Pathway Parent [M+H]⁺ m/z 271.9793 Frag1 Loss of CH₃OH (Methanol) Parent->Frag1 Frag3 Loss of Br (Bromine Radical) Parent->Frag3 Product1 [M+H - CH₃OH]⁺ m/z 239.9532 Frag1->Product1 Frag2 Loss of CO (Carbon Monoxide) Product1->Frag2 Product2 [M+H - CH₃OH - CO]⁺ m/z 211.9583 Frag2->Product2 Product3 [M+H - Br]⁺ m/z 192.0498 Frag3->Product3

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 5-bromo-2-oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions.[1]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols can lead to respiratory discomfort.[2]

  • Toxicity: Although specific data is unavailable, many brominated organic compounds exhibit some level of toxicity. It is prudent to handle this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.[1]

Due to these potential hazards, Methyl 5-bromo-2-oxoindoline-7-carboxylate must be treated as hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable when handling this compound for disposal. The causality behind each piece of equipment is to create a barrier against the identified hazards.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents direct skin contact and potential absorption of the chemical.
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (if handling powders)Recommended when weighing or transferring the solid compound to prevent inhalation of fine particles.

Waste Segregation: The Cornerstone of Compliant Disposal

Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility. It prevents dangerous chemical reactions and ensures that waste is sent to the appropriate disposal facility.

WasteSegregation cluster_waste_generation Waste Generation Point cluster_decision Segregation Decision cluster_containers Designated Waste Containers Waste This compound Waste Decision Is the waste...? Waste->Decision SolidWaste Solid Halogenated Organic Waste Decision->SolidWaste Solid (e.g., contaminated gloves, paper towels, excess reagent) LiquidWaste Liquid Halogenated Organic Waste Decision->LiquidWaste Liquid (e.g., in solution, reaction mixture)

Caption: Decision workflow for segregating waste containing this compound.

Step-by-Step Disposal Procedures: A Self-Validating Protocol

The following protocols are designed to be self-validating by incorporating checks and best practices at each stage.

Disposal of Solid Waste

This includes excess solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips).

  • Container Selection: Procure a designated, properly labeled "Solid Halogenated Organic Waste" container. This container should be made of a material compatible with the chemical waste, typically high-density polyethylene (HDPE).

  • Transfer: Carefully transfer the solid waste into the designated container using a funnel or other appropriate tools to minimize dust generation. If handling significant amounts of powder, perform this step inside a chemical fume hood.

  • Sealing: Securely close the container lid immediately after adding the waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Disposal of Liquid Waste

This pertains to solutions containing dissolved this compound.

  • Container Selection: Use a designated, properly labeled "Liquid Halogenated Organic Waste" container. Ensure the container is compatible with the solvents used in the solution.

  • Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills. This should be done in a chemical fume hood.

  • Sealing: Tightly cap the container after the waste has been added.

  • Storage: Store the waste container in secondary containment (e.g., a chemical-resistant tray) within a designated satellite accumulation area.

  • Pickup: Schedule a pickup with your institution's EHS or a certified hazardous waste contractor.

Crucial Note: Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash. This is a direct violation of environmental regulations and poses a significant risk of contamination.

Emergency Procedures: Spill Management

In the event of an accidental spill, a prompt and informed response is critical to mitigate exposure and environmental contamination.

Small Spills (manageable by laboratory personnel)
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate personal protective equipment.

  • Containment and Cleanup:

    • For solid spills , gently cover the powder with a damp paper towel to prevent it from becoming airborne. Carefully scoop the material into a designated solid hazardous waste container.

    • For liquid spills , cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[4] Work from the outside of the spill inwards to prevent spreading.

  • Final Cleaning: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]

  • Report: Inform your laboratory supervisor and EHS department of the incident.

Large Spills (requiring external assistance)
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Activate the nearest fire alarm and/or call your institution's emergency number and the EHS department.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Do Not Re-enter: Await the arrival of trained emergency responders.

The Final Destination: Incineration

The recommended final disposal method for halogenated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.[5][6] This process ensures the complete destruction of the molecule, converting it into less harmful inorganic compounds.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. The responsible management of chemical waste is as integral to the scientific process as the discoveries it enables.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-bromo-2-oxoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Methyl 5-bromo-2-oxoindoline-7-carboxylate. As specific toxicological data for this compound is not extensively published, this document is grounded in the precautionary principle, deriving its recommendations from the known hazards of structurally similar brominated organic and indole-derived compounds. Our approach prioritizes a robust defense against potential chemical exposure through a comprehensive understanding of not just what to wear, but why we wear it.

Hazard Assessment: Understanding the Risks

This compound is a halogenated organic compound. Analogs and related chemical structures are known to present several potential hazards. A thorough risk assessment dictates that this compound should be treated as potentially hazardous through all primary exposure routes.

The primary anticipated hazards, based on data from similar compounds, include:

  • Skin Corrosion/Irritation : Brominated organic compounds can cause skin irritation, and some are associated with contact dermatitis.[1][2][3]

  • Serious Eye Damage/Irritation : Like many chemical solids and their solutions, this compound is expected to cause serious eye irritation upon contact.[2][4][5]

  • Respiratory Tract Irritation : Inhalation of the powdered form or aerosols may lead to respiratory irritation.[2][3][5]

  • Acute Toxicity : Similar compounds have demonstrated acute toxicity if swallowed, in contact with skin, or if inhaled.[4][6]

  • Hazardous Decomposition : Under fire conditions, toxic and corrosive fumes such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas can be released.[4][7]

Given these potential risks, the consistent and correct use of Personal Protective Equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is the final barrier between the researcher and the chemical. It must be used in conjunction with primary engineering controls, such as certified chemical fume hoods and designated handling areas.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical splashes and airborne particulates.

  • Chemical Splash Goggles : At a minimum, ANSI Z87.1-compliant (US) or EN166-compliant (EU) chemical splash goggles are mandatory at all times when handling the solid or its solutions.[4][8] These provide a 360-degree seal around the eyes, offering superior protection compared to standard safety glasses.[9]

  • Face Shield : When handling larger quantities (>50 mL) or performing operations with a heightened risk of splashing or energetic reaction (e.g., quenching a reaction), a full-face shield must be worn over the chemical splash goggles.[8][10] This provides a critical secondary layer of protection for the entire face.

Skin and Body Protection

Preventing dermal contact is paramount, as this is a primary route of exposure.

  • Chemically Resistant Gloves : Nitrile gloves are the standard recommendation for incidental contact due to their broad resistance to many solvents and chemicals.[8][9] It is crucial to inspect gloves for any signs of degradation or puncture before use. For prolonged handling or immersion, consult a glove compatibility chart for the specific solvents being used. Always practice proper glove removal techniques to avoid contaminating your skin.[2][7]

  • Flame-Resistant Laboratory Coat : A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required. This protects against splashes and prevents the chemical from contaminating personal clothing.[8]

  • Full Coverage : Long pants and closed-toe, chemically resistant shoes are mandatory to ensure no skin is exposed.[8][11] For tasks with a high risk of spillage, consider using a chemical-resistant apron over the lab coat.

Respiratory Protection

Engineering controls are the first and most effective line of defense against respiratory exposure.

  • Chemical Fume Hood : All operations that may generate dust or aerosols, including weighing, transferring solids, and preparing solutions, must be performed inside a certified chemical fume hood.[4][12]

  • Respirators : In situations where engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary. The choice of respirator is task-dependent:

    • For weighing fine powders where dust is unavoidable even within a ventilated enclosure, a NIOSH-approved N95 or P95 particulate respirator is recommended.[2][13]

    • For higher concentrations or unknown vapor exposure, a respirator with organic vapor/acid gas (OV/AG) cartridges may be required.[13] A formal respiratory protection program, including fit testing, is required for tight-fitting respirators.

Operational Plans: PPE in Practice

The level of PPE required can be adjusted based on the specific procedure and the associated risks.

PPE Selection Summary
Laboratory Procedure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid Compound Chemical Splash GogglesNitrile GlovesLab CoatRequired: Work in Fume Hood. Consider N95/P95 Respirator.
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatRequired: Work in Fume Hood.
Running Reactions (High Splash Risk) Face Shield over GogglesNitrile GlovesChemical Apron over Lab CoatRequired: Work in Fume Hood.
Small Spill Cleanup (<100 mL) Chemical Splash GogglesHeavy-duty Nitrile GlovesLab CoatRequired: Work in Fume Hood.
Large Spill Cleanup (>100 mL) Face Shield over GogglesHeavy-duty Nitrile GlovesChemical Apron over Lab CoatRequired: Air-purifying respirator with OV/AG cartridges.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 Procedural Branch cluster_2 Required PPE start Begin Work with This compound task What is the task? start->task weigh Weighing Solid task->weigh Solid Handling solution Handling Solution task->solution Liquid Handling spill Spill or Emergency task->spill Contingency ppe_base Minimum PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat weigh->ppe_base ppe_hood Perform in Chemical Fume Hood weigh->ppe_hood ppe_respirator Add N95/P95 Respirator weigh->ppe_respirator solution->ppe_base solution->ppe_hood ppe_splash Add Face Shield & Chemical Apron solution->ppe_splash High Splash Risk? spill->ppe_base spill->ppe_splash ppe_spill Upgrade to Heavy Gloves & OV/AG Respirator spill->ppe_spill

Caption: PPE selection workflow for handling this compound.

Disposal and Decontamination

Proper disposal of contaminated materials is as crucial as the handling itself.

  • Solid & Liquid Chemical Waste : Dispose of this compound and its solutions in designated, labeled hazardous waste containers according to your institution's and local environmental regulations.[4][12] Never pour chemical waste down the drain.[4]

  • Contaminated PPE : Used gloves, disposable lab coats, and any materials used for spill cleanup (e.g., vermiculite) must be collected in a sealed, labeled bag and disposed of as solid hazardous waste.[7][13]

  • Decontamination : After handling, thoroughly wash hands and forearms with soap and water.[2] Contaminated clothing should be carefully removed and laundered separately before reuse.[3][11]

By adhering to these protocols, you establish a self-validating system of safety, ensuring that both you and your colleagues are protected. This guide serves as a foundational document; always supplement it with a specific risk assessment for your unique experimental conditions and consult with your institution's Environmental Health and Safety (EHS) department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.